molecular formula C14H11ClO2S B019327 2-(Benzylthio)-4-chlorobenzoic Acid CAS No. 40183-35-5

2-(Benzylthio)-4-chlorobenzoic Acid

Cat. No.: B019327
CAS No.: 40183-35-5
M. Wt: 278.8 g/mol
InChI Key: ZLLBKTJBNKYXRY-UHFFFAOYSA-N
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Description

2-(Benzylthio)-4-chlorobenzoic Acid, also known as this compound, is a useful research compound. Its molecular formula is C14H11ClO2S and its molecular weight is 278.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzylsulfanyl-4-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2S/c15-11-6-7-12(14(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLBKTJBNKYXRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440852
Record name 2-(Benzylthio)-4-chlorobenzoic Acid
Source EPA DSSTox
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Molecular Weight

278.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40183-35-5
Record name 2-(Benzylthio)-4-chlorobenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Benzylthio)-4-chlorobenzoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-(benzylthio)-4-chlorobenzoic acid, a key intermediate in organic synthesis with significant potential in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its synthesis, chemical properties, and prospective applications.

Introduction

This compound is a multifaceted organic molecule characterized by a benzoic acid core substituted with a chloro group and a benzylthio moiety. This unique combination of functional groups makes it a valuable building block in medicinal chemistry. The presence of the carboxylic acid allows for the formation of esters and amides, while the thioether linkage and the aromatic rings provide a scaffold that can be further functionalized to modulate biological activity. Derivatives of 2-(arylthio)benzoic acids have shown promise in various therapeutic areas, including oncology, highlighting the importance of understanding the synthesis and properties of this key intermediate.[1]

Synthesis of this compound

The primary synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halide from an activated aromatic ring by a sulfur nucleophile.

Reaction Scheme

Synthesis_of_2-(Benzylthio)-4-chlorobenzoic_Acid cluster_reactants Reactants cluster_product Product 2,4-Dichlorobenzoic_Acid 2,4-Dichlorobenzoic Acid Benzyl_Mercaptan Benzyl Mercaptan Product This compound Benzyl_Mercaptan->Product Reagents Reagents Reagents->Product Reaction Conditions

Caption: General reaction scheme for the synthesis of this compound.

Mechanism of Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The synthesis proceeds via a well-established addition-elimination mechanism. The key steps are:

  • Formation of the Thiolate Nucleophile: In the presence of a base, such as potassium carbonate, benzyl mercaptan is deprotonated to form the more nucleophilic benzyl thiolate anion.

  • Nucleophilic Attack: The electron-rich thiolate attacks the electron-deficient carbon atom bearing a chlorine atom on the 2,4-dichlorobenzoic acid ring. The presence of the electron-withdrawing carboxylic acid group activates the ring towards nucleophilic attack.

  • Formation of the Meisenheimer Complex: The addition of the nucleophile results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the carboxylate group.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of a chloride ion, yielding the final product, this compound.

SNAr_Mechanism Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Product This compound + Cl⁻ Meisenheimer->Product Elimination of Leaving Group

Caption: Simplified workflow of the SNAr mechanism.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from a patented procedure for the synthesis of related 2-arylthiobenzoic acids and should be considered a representative method.[2]

Materials:

  • 2,4-Dichlorobenzoic acid

  • Benzyl mercaptan

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2,4-dichlorobenzoic acid (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

  • To this stirred suspension, add benzyl mercaptan (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to pH 2-3 with concentrated HCl to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and air-dry.

  • For purification, the crude solid can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Physicochemical Properties and Spectral Characterization

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 40183-35-5[3]
Molecular Formula C₁₄H₁₁ClO₂S[3]
Molecular Weight 278.75 g/mol [3]
Appearance Expected to be a solid-
Melting Point 185-186 °C[4]
Solubility Soluble in chloroform, dichloromethane, ethyl acetate[4]
Predicted Spectral Data

1H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~7.8-8.0Doublet1HAromatic H (adjacent to -COOH)
~7.2-7.5Multiplet7HAromatic H's (benzyl and benzoic rings)
~4.2Singlet2H-S-CH₂-

13C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ, ppm)Assignment
~168-172-COOH
~125-140Aromatic Carbons
~35-40-S-CH₂-

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)Assignment
2500-3300 (broad)O-H stretch (carboxylic acid)
~1700C=O stretch (carboxylic acid)
~1600, ~1450C=C stretch (aromatic rings)
~700-800C-Cl stretch
~650-750C-S stretch

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 278, with a characteristic M+2 peak at m/z = 280 due to the presence of the 37Cl isotope. Common fragmentation patterns would include the loss of the carboxylic acid group and cleavage of the benzyl group.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a valuable scaffold for the synthesis of more complex molecules with potential biological activity. The thioether linkage is a key structural motif in a variety of pharmacologically active compounds.

Derivatives of 2-(arylthio)benzoic acids have been investigated for a range of therapeutic applications:

  • Anticancer Activity: Sulfonamide derivatives of 2-(benzylthio)-4-chlorobenzene have demonstrated in vitro antitumor activity against various cancer cell lines.[1][5] The core structure of this compound can be a starting point for the development of novel anticancer agents.

  • Enzyme Inhibition: The 2-(arylthio)benzoic acid scaffold has been identified as a lead structure for the inhibition of the fat mass and obesity-associated protein (FTO), which is implicated in acute myeloid leukemia (AML).[1]

  • Anticonvulsant Agents: Oxadiazole derivatives synthesized from 2-[(halobenzyl)thio]benzoic acids have shown significant anticonvulsant activity.[6]

  • General Organic Synthesis: The carboxylic acid functionality can be readily converted to esters, amides, and other functional groups, making it a versatile intermediate for the construction of diverse chemical libraries for high-throughput screening.[7]

Applications cluster_derivatives Derivatization cluster_applications Potential Applications Core 2-(Benzylthio)-4- chlorobenzoic Acid Amides Amides Core->Amides Esters Esters Core->Esters Heterocycles Heterocycles Core->Heterocycles Enzyme_Inhibitors Enzyme Inhibitors (e.g., FTO) Core->Enzyme_Inhibitors as a lead scaffold Anticancer Anticancer Agents Amides->Anticancer Anticonvulsants Anticonvulsants Heterocycles->Anticonvulsants

Caption: Potential derivatization and applications of this compound.

Safety and Handling

  • General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Starting Material Hazards:

    • 2,4-Dichlorobenzoic acid: May cause skin and eye irritation.

    • Benzyl mercaptan: Has a strong, unpleasant odor and is a skin and eye irritant. It is also harmful if swallowed or inhaled.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its synthesis via nucleophilic aromatic substitution is a robust and well-understood process. The presence of multiple functional groups allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of diverse compound libraries. The demonstrated biological activity of its derivatives, particularly in the area of cancer research, underscores its potential as a key building block for the development of novel therapeutic agents. Further research into the synthesis of new derivatives and their biological evaluation is warranted to fully explore the potential of this promising scaffold.

References

  • Yuan, C., et al. (2020). Structure–Activity Relationships of 2-(Arylthio)benzoic Acid FTO Inhibitors. Archiv der Pharmazie, 353(12), 2000207. Available at: [Link]

  • Kajita, M., et al. (1998). Biological activity of alkyl 2-(acylthio)benzoates. Bioscience, Biotechnology, and Biochemistry, 62(10), 2034-2036. Available at: [Link]

  • Zarghi, A., et al. (2005). Synthesis and Pharmacological Evaluation of New 2-Substituted-5-{2-[(2-halobenzyl)thio)phenyl}-1,3,4-oxadiazoles as Anticonvulsant Agents. Scientia Pharmaceutica, 73(4), 185-195. Available at: [Link]

  • Sławiński, J., & Brzozowski, Z. (2006). Synthesis and in vitro antitumor activity of novel series 2-benzylthio-4-chlorobenzenesulfonamide derivatives. European journal of medicinal chemistry, 41(10), 1180-1189. Available at: [Link]

  • Brożewicz, K., et al. (2012). Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. Monatshefte für Chemie-Chemical Monthly, 143(6), 975-984. Available at: [Link]

  • Bauer, W., et al. (1990). U.S. Patent No. 4,902,826. Washington, DC: U.S. Patent and Trademark Office.
  • Pharmaffiliates. This compound Chloride. Available at: [Link]

Sources

An In-depth Technical Guide to 2-(Benzylthio)-4-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 40183-35-5 | Molecular Formula: C₁₄H₁₁ClO₂S | Molecular Weight: 278.75 g/mol

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 2-(benzylthio)-4-chlorobenzoic acid, a key organic intermediate. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, physicochemical properties, reactivity, and potential applications, particularly in the realm of medicinal chemistry.

Introduction and Strategic Importance

This compound is an aromatic carboxylic acid derivative characterized by a benzylthio substituent ortho to the carboxyl group and a chlorine atom at the para position. The strategic placement of these functional groups—a nucleophilic sulfur atom, a bulky benzyl group, a reactive carboxylic acid, and an electron-withdrawing chlorine—renders it a versatile building block in organic synthesis. Its structural motifs are found in various biologically active molecules, making it a compound of significant interest for the synthesis of novel therapeutic agents. The thioether linkage, in particular, is a critical feature in many pharmaceutical compounds, contributing to their metabolic stability and target-binding affinity.

Synthesis and Purification

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution reaction, a variant of the Ullmann condensation. This approach leverages the reaction between an activated aryl halide and a thiol. A robust and scalable protocol is detailed below, based on established methodologies for the formation of aryl thioethers.

Synthetic Pathway: Ullmann-type Condensation

The primary route involves the copper-catalyzed coupling of 2,4-dichlorobenzoic acid with benzyl mercaptan. The presence of the carboxylic acid group ortho to one of the chlorine atoms can influence the reaction's regioselectivity.

Synthesis_Pathway 2_4_dichlorobenzoic_acid 2,4-Dichlorobenzoic Acid product This compound 2_4_dichlorobenzoic_acid->product Cu(I) catalyst, Base (e.g., K2CO3) High-boiling solvent (e.g., DMF, NMP) Heat benzyl_mercaptan Benzyl Mercaptan benzyl_mercaptan->product

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Materials:

  • 2,4-Dichlorobenzoic acid

  • Benzyl mercaptan (benzylthiol)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,4-dichlorobenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and copper(I) iodide (0.1 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask. Stir the mixture under a nitrogen atmosphere. Add benzyl mercaptan (1.1 eq) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 120-140°C and maintain it at this temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-water and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallization: The crude solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to afford pure this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 40183-35-5
Molecular Formula C₁₄H₁₁ClO₂S
Molecular Weight 278.75 g/mol
Appearance Off-white to pale yellow solid
Melting Point 185-186 °C
Solubility Soluble in chloroform, dichloromethane, ethyl acetate. Sparingly soluble in alcohols. Insoluble in water.
pKa Estimated to be in the range of 3-4, typical for a benzoic acid derivative.

Reactivity and Mechanistic Insights

The reactivity of this compound is governed by its three primary functional groups: the carboxylic acid, the thioether, and the chlorinated aromatic ring.

  • Carboxylic Acid: The carboxyl group undergoes typical reactions of carboxylic acids, such as esterification, amide formation, and conversion to the acid chloride. The proximity of the bulky benzylthio group may introduce steric hindrance, potentially requiring more forcing reaction conditions for transformations at the carboxyl group.

  • Thioether: The sulfur atom of the thioether is susceptible to oxidation, which can lead to the corresponding sulfoxide and sulfone. These oxidized derivatives may exhibit distinct biological activities. The thioether bond is generally stable under many synthetic conditions but can be cleaved under strong reducing conditions.

  • Aromatic Ring: The chlorine atom at the 4-position and the electron-donating nature of the sulfur atom influence the reactivity of the aromatic ring towards electrophilic substitution.

Applications in Research and Development

While this compound itself is primarily an intermediate, its core structure is of significant interest in drug discovery, particularly in the development of anticancer agents. Structurally related molecules have demonstrated promising biological activity.

Precursor to Biologically Active Sulfonamides

Derivatives of the closely related 2-(benzylthio)-4-chlorobenzenesulfonamide have been synthesized and evaluated for their in vitro anticancer activity. These compounds have shown antiproliferative effects against a panel of human cancer cell lines. This suggests that the 2-(benzylthio)-4-chlorophenyl moiety is a valuable scaffold for the design of novel anticancer drugs.

Drug_Discovery_Workflow start This compound derivatization Chemical Derivatization (e.g., to sulfonamides) start->derivatization screening Biological Screening (e.g., NCI-60 cell line panel) derivatization->screening hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead lead_compound Lead Compound for Anticancer Therapy hit_to_lead->lead_compound

Caption: Workflow for the development of anticancer agents.

Potential as a Fragment in Drug Design

The benzylthio-aryl acid scaffold has also been identified in other areas of medicinal chemistry. For example, related benzimidazole derivatives have been investigated as antagonists of the CRTh2 receptor, which is a target for inflammatory diseases such as asthma. This highlights the versatility of this chemical motif in interacting with diverse biological targets.

Spectroscopic Characterization (Predicted)

  • ¹H NMR:

    • Carboxylic Acid Proton (-COOH): A broad singlet typically downfield, above 10 ppm.

    • Aromatic Protons (on the benzoic acid ring): Three protons exhibiting doublet and doublet of doublets splitting patterns in the range of 7.0-8.0 ppm.

    • Aromatic Protons (on the benzyl ring): Five protons, likely appearing as a multiplet around 7.2-7.4 ppm.

    • Methylene Protons (-CH₂-): A singlet in the region of 4.0-4.5 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon (-C=O): Expected in the 165-175 ppm range.

    • Aromatic Carbons: Multiple signals between 120-145 ppm.

    • Methylene Carbon (-CH₂-): A signal around 35-45 ppm.

  • IR Spectroscopy:

    • O-H Stretch (of COOH): A broad band from 2500-3300 cm⁻¹.

    • C=O Stretch (of COOH): A strong absorption around 1700 cm⁻¹.

    • C-S Stretch: A weaker absorption in the 600-800 cm⁻¹ region.

    • C-Cl Stretch: A strong band typically in the 1000-1100 cm⁻¹ range.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Based on data for structurally similar compounds like chlorobenzoic acids, this compound may cause skin and eye irritation and may be harmful if swallowed. A thorough review of the Safety Data Sheet (SDS) from the supplier is recommended before use.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation via Ullmann-type coupling and the presence of multiple reactive sites make it an attractive starting material for the synthesis of more complex molecules. The demonstrated biological activity of its derivatives, particularly in the field of oncology, underscores its potential and importance for future research and development in medicinal chemistry. This guide provides a solid foundation for scientists and researchers to understand and effectively utilize this compound in their synthetic endeavors.

References

  • Synthesis of Aryl Thioethers

    • Process for the preparation of 2-arylthiobenzoic acids.
    • Wikipedia contributors. (2023). Ullmann condensation. In Wikipedia, The Free Encyclopedia. [Link]

  • Biological Activity of Related Compounds: Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. Monatshefte für Chemie - Chemical Monthly, 143(8), 1215-1222. Synthesis and in Vitro Antitumor Activity of Novel Series 2-benzylthio-4-chlorobenzenesulfonamide Derivatives. Archiv der Pharmazie, 342(7), 384-391. Novel 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acids: discovery and hit-to-lead evolution of a selective CRTh2 receptor antagonist chemotype. Bioorganic & Medicinal Chemistry Letters, 22(14), 4660-4664.
  • General Chemical Information

    • PubChem Compound Summary for CID 80942, Benzoic acid, 2-[(4-chlorophenyl)thio]-. National Center for Biotechnology Information. [Link]

    • Pharmaffiliates. This compound. [Link]

  • Safety Data: Safety Data Sheet for 4-Chlorobenzoic acid. Thermo Fisher Scientific. Safety Data Sheet for 2-Chlorobenzoic acid. Thermo Fisher Scientific.

An In-depth Technical Guide to 2-(Benzylthio)-4-chlorobenzoic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(Benzylthio)-4-chlorobenzoic acid, a key organic intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis protocols, analytical characterization, and its emerging significance as a scaffold in medicinal chemistry.

Core Molecular Attributes

This compound is an aromatic carboxylic acid derivative characterized by a benzoic acid core substituted with a chloro group at the 4-position and a benzylthio group at the 2-position. These substitutions are critical for its chemical reactivity and biological activity profile.

The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
Chemical Formula C₁₄H₁₁ClO₂S[1][2]
Molecular Weight 278.75 g/mol [1][2]
CAS Number 40183-35-5[1][2]
Synonyms 4-Chloro-2-[(phenylmethyl)thio]benzoic Acid[3]

Strategic Synthesis Pathway

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution reaction. A robust and scalable method involves the coupling of a 2-halobenzoic acid with a thiol, a classic approach for forming aryl-sulfur bonds. A particularly effective process, adapted from methodologies for related 2-arylthiobenzoic acids, utilizes lithium salts to drive the reaction, avoiding the need for expensive and often toxic heavy metal catalysts.[4]

Causality of the Synthetic Approach:

The choice of a 2-halobenzoic acid, specifically 2,4-dichlorobenzoic acid or 2-chloro-4-bromobenzoic acid, provides a reactive site for nucleophilic attack by the thiolate. The presence of the electron-withdrawing carboxylic acid group activates the halogen at the ortho position for displacement. Benzyl mercaptan serves as the sulfur nucleophile. The use of a strong base, such as lithium hydroxide, is crucial for two reasons: first, it deprotonates the carboxylic acid and the thiol, forming the lithium 2-halobenzoate and the lithium benzyl thiolate salts in situ. Second, the formation of these lithium salts enhances the nucleophilicity of the thiolate and facilitates the displacement of the halide.[4] A high-boiling point, non-polar solvent like tetralin is often used to achieve the high reaction temperatures (170-200°C) necessary for this substitution.[4]

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system; successful synthesis will yield a product with the analytical characteristics described in Section 3.

Materials:

  • 2,4-Dichlorobenzoic acid

  • Benzyl mercaptan (Benzylthiol)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetralin (1,2,3,4-tetrahydronaphthalene)

  • Hydrochloric acid (HCl), 30% aqueous solution

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap or similar water separator, combine 2,4-dichlorobenzoic acid (1.0 eq), benzyl mercaptan (1.1 eq), and tetralin as the solvent.

  • Salt Formation: Add lithium hydroxide monohydrate (2.2 eq) to the mixture.

  • Dehydration and Reaction: Heat the mixture to 185-190°C. Water of reaction will be collected in the water separator. Maintain this temperature and continue stirring for approximately 8 hours after water evolution ceases. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up & Quenching: Cool the reaction mixture to approximately 100-115°C. Carefully add deionized water to the mixture with stirring. Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Isolation of Aqueous Phase: Separate the lower aqueous phase, which contains the lithium salt of the product.

  • Acidification and Precipitation: Dilute the aqueous phase with additional water and cool in an ice bath. Acidify the solution to a pH of ~2 by slowly adding 30% hydrochloric acid. The product, this compound, will precipitate as a solid.

  • Purification: Isolate the crude product by vacuum filtration. Wash the solid with cold deionized water. Further purify the product by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.

  • Drying: Dry the purified product under vacuum to a constant weight.

Synthesis Workflow Diagram:

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction Core cluster_workup Product Isolation & Purification Reactants 2,4-Dichlorobenzoic Acid + Benzyl Mercaptan + LiOH·H₂O + Tetralin Heating Heat to 185-190°C (8 hours) Reactants->Heating 1. Combine WaterRemoval Remove H₂O via Dean-Stark Trap Heating->WaterRemoval Quench Cool & Quench with Water Heating->Quench 2. After Reaction Separate Separate Aqueous Phase Quench->Separate Acidify Acidify with HCl to pH 2 Separate->Acidify Precipitate Precipitation of Crude Product Acidify->Precipitate Filter Filter & Wash with Water Precipitate->Filter Recrystallize Recrystallize from Ethanol/Water Filter->Recrystallize Dry Dry Under Vacuum Recrystallize->Dry FinalProduct Pure 2-(Benzylthio)-4- chlorobenzoic Acid Dry->FinalProduct 3. Characterize

Caption: Workflow for the synthesis and purification of the target compound.

Physicochemical Properties and Analytical Characterization

The identity and purity of synthesized this compound must be confirmed through a suite of analytical techniques. Below are the expected characteristics and spectral data based on its molecular structure.

ParameterDescription
Appearance Expected to be a white to off-white crystalline solid.
Melting Point A sharp melting point is indicative of high purity. For structurally similar compounds, melting points are often in the range of 180-200°C. For instance, this compound has a reported melting point of 185-186°C.
Solubility Generally soluble in organic solvents like Chloroform, Dichloromethane, and Ethyl Acetate. Limited solubility in non-polar solvents and water.
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on both the benzoic acid and benzyl rings, a singlet for the methylene (-CH₂-) bridge, and a broad singlet for the carboxylic acid proton.

    • Carboxylic Acid (-COOH): A broad singlet typically downfield, >10 ppm.

    • Benzoic Acid Ring Protons: Three protons exhibiting doublet and doublet of doublets splitting patterns in the aromatic region (approx. 7.0-8.0 ppm).

    • Benzyl Ring Protons: Five protons, likely appearing as a multiplet around 7.2-7.4 ppm.

    • Methylene (-S-CH₂-Ph): A sharp singlet integrating to two protons, typically in the range of 4.0-4.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum should display 14 distinct signals (barring accidental equivalence).

    • Carbonyl Carbon (-COOH): A signal in the range of 165-175 ppm.

    • Aromatic Carbons: Multiple signals between 120-145 ppm. The carbon attached to the sulfur (C-S) and the carbon attached to the chlorine (C-Cl) will have characteristic shifts.

    • Methylene Carbon (-S-CH₂-Ph): A signal typically in the range of 35-45 ppm.

Infrared (IR) Spectroscopy: The FT-IR spectrum provides confirmation of key functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.

  • C=C Stretch (Aromatic): Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: A signal in the fingerprint region, typically 1000-1100 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight.

  • Molecular Ion Peak [M]⁺: The mass spectrum under Electron Ionization (EI) should show a molecular ion peak at m/z ≈ 278. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) should be observable for the molecular ion and any chlorine-containing fragments.

  • Key Fragments: Common fragmentation patterns would include the loss of the benzyl group (m/z 91) and cleavage of the thioether bond.

Analytical Workflow Diagram:

AnalyticalWorkflow cluster_primary Primary Characterization cluster_spectroscopy Spectroscopic Confirmation Start Synthesized Product TLC TLC (Purity Check) Start->TLC MP Melting Point (Purity/Identity) Start->MP NMR ¹H & ¹³C NMR (Structural Elucidation) TLC->NMR If pure MP->NMR If sharp IR FT-IR (Functional Groups) NMR->IR MS Mass Spectrometry (Molecular Weight) IR->MS Final Confirmed Structure & Purity MS->Final

Caption: Standard workflow for the analytical validation of the compound.

Applications in Drug Development and Medicinal Chemistry

While this compound is primarily a synthetic intermediate, its structural motifs are of significant interest in medicinal chemistry. The diaryl sulfide or thioether linkage is a common feature in pharmacologically active molecules. Derivatives of the core 2-(benzylthio) scaffold have been investigated for a range of therapeutic applications.

Scaffold for Anticancer Agents: Research into structurally related compounds, such as 2-(benzylthio)benzenesulfonamides, has revealed potent anticancer activity.[5][6] These molecules often act as inhibitors of key cellular processes in cancer progression. For example, compounds bearing this scaffold have been evaluated by the National Cancer Institute (NCI) and have shown significant growth inhibition (GI₅₀) values against various human tumor cell lines, including leukemia, non-small cell lung cancer, and melanoma.[5][6] The 2-(benzylthio) moiety plays a crucial role in the molecule's interaction with biological targets. This compound serves as a valuable starting material for the synthesis of libraries of such derivatives, allowing for systematic exploration of structure-activity relationships (SAR).

The general role of this compound is as a building block. The carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation, esterification, or reduction, enabling the synthesis of more complex molecules with potential therapeutic value.

Conclusion

This compound is a well-defined chemical entity with the molecular formula C₁₄H₁₁ClO₂S and a molecular weight of 278.75 g/mol . Its synthesis is achievable through established organic chemistry methodologies, and its structure can be unequivocally confirmed by standard analytical techniques. Its primary value lies in its role as a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules for drug discovery programs. The presence of the benzylthio moiety makes it an attractive precursor for developing novel therapeutic agents, especially in the field of oncology. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and strategically utilize this compound in their scientific endeavors.

References

  • W. Kramer, K. H. Pook, and H. J. P. de Vries, "Process for the preparation of 2-arylthiobenzoic acids," U.S. Patent 4,902,826, issued February 20, 1990.
  • Pharmaffiliates. "CAS No : 40183-35-5 | Product Name : this compound." [Link]

  • Sławiński, J., & Brzozowski, Z. (2006). Synthesis and in vitro antitumor activity of novel series 2-benzylthio-4-chlorobenzenesulfonamide derivatives. European Journal of Medicinal Chemistry, 41(10), 1180-1189. [Link]

  • Brzozowski, Z., Sławiński, J., & Sączewski, F. (2012). Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. Monatshefte für Chemie - Chemical Monthly, 143(10), 1381-1388. [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of 2-(Benzylthio)-4-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

I. Introduction: Unveiling a Potential Anti-Inflammatory Candidate

In the landscape of small molecule therapeutics, understanding the precise mechanism of action is paramount to advancing a compound from a laboratory curiosity to a clinical candidate. This guide focuses on 2-(Benzylthio)-4-chlorobenzoic acid, a compound whose structural motifs suggest a potential role in modulating inflammatory pathways. While direct literature on this specific molecule is sparse, its chemical architecture, featuring a benzoic acid and a benzylthio group, shares similarities with known inhibitors of key inflammatory enzymes.

This document puts forth the well-grounded hypothesis that This compound functions as an inhibitor of cytosolic phospholipase A2α (cPLA2α) . cPLA2α is a critical enzyme in the inflammatory cascade, responsible for initiating the production of a wide array of pro-inflammatory lipid mediators.[1][2][3] The inhibition of this enzyme is a highly sought-after therapeutic strategy for a multitude of inflammatory conditions, including arthritis, asthma, and psoriasis.[1][4][5]

This guide will provide a comprehensive overview of the hypothesized mechanism of action, grounded in the established role of cPLA2α in cellular signaling. More importantly, it will serve as a practical, hands-on manual, detailing the necessary experimental protocols to rigorously test this hypothesis. The subsequent sections are designed to equip researchers with the knowledge and methodologies to elucidate the biochemical and cellular effects of this compound.

II. The Central Role of cPLA2α in the Inflammatory Cascade

Cytosolic phospholipase A2α is the primary enzyme responsible for the hydrolysis of phospholipids at the sn-2 position, which preferentially releases arachidonic acid (AA).[1][4] This release is the rate-limiting step in the biosynthesis of eicosanoids, a class of potent signaling molecules that includes prostaglandins and leukotrienes.[1][3] The activation of cPLA2α is a tightly regulated process, often initiated by an influx of intracellular calcium and phosphorylation by mitogen-activated protein kinases (MAPKs).[2][3]

Upon activation, cPLA2α translocates from the cytosol to intracellular membranes, such as the Golgi apparatus and endoplasmic reticulum, where it gains access to its phospholipid substrates.[1][3] The liberated arachidonic acid is then rapidly metabolized by two major enzymatic pathways:

  • Cyclooxygenase (COX) pathway: Leads to the production of prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and fever.[1][6]

  • Lipoxygenase (LOX) pathway: Results in the synthesis of leukotrienes and lipoxins, which are involved in chemotaxis, bronchoconstriction, and vascular permeability.[1]

By controlling the availability of arachidonic acid, cPLA2α acts as a master regulator of the inflammatory response.[2][6] Consequently, the inhibition of cPLA2α presents an attractive therapeutic strategy to broadly suppress the production of pro-inflammatory eicosanoids.[1][5]

cPLA2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Ca2_influx Ca2+ Influx Receptor->Ca2_influx MAPK MAPK Activation Receptor->MAPK Membrane Phospholipids Membrane Phospholipids AA Arachidonic Acid (AA) Membrane Phospholipids->AA Hydrolysis cPLA2a_inactive Inactive cPLA2α cPLA2a_active Active cPLA2α cPLA2a_inactive->cPLA2a_active Ca2+ MAPK cPLA2a_active->Membrane Phospholipids Translocation COX COX Pathway AA->COX LOX LOX Pathway AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: The cPLA2α signaling pathway in inflammation.

III. Proposed Mechanism of Action of this compound

Based on its structural features and the established pharmacology of similar molecules, it is hypothesized that This compound directly inhibits the enzymatic activity of cPLA2α . The presence of a carboxylic acid moiety is a common feature in many cPLA2α inhibitors, as it can participate in key interactions within the enzyme's active site.[7][8] The benzylthio and chlorobenzoic components likely contribute to the overall binding affinity and specificity of the compound.

By inhibiting cPLA2α, this compound is expected to prevent the release of arachidonic acid from membrane phospholipids. This, in turn, would lead to a reduction in the downstream production of pro-inflammatory eicosanoids, such as prostaglandin E2 (PGE2), ultimately resulting in an anti-inflammatory effect.

IV. Experimental Validation of the Hypothesized Mechanism

To rigorously test the hypothesis that this compound is a cPLA2α inhibitor, a multi-faceted experimental approach is required. The following protocols provide a comprehensive framework for characterizing the compound's activity from the molecular to the cellular level.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Compound 2-(Benzylthio)-4- chlorobenzoic Acid Enzyme_Assay cPLA2α Inhibition Assay Compound->Enzyme_Assay Direct Inhibition? Binding_Assay Target Engagement (ITC) Compound->Binding_Assay Direct Binding? Selectivity_Assay Selectivity Profiling (sPLA2, iPLA2) Compound->Selectivity_Assay Specific for cPLA2α? AA_Release Arachidonic Acid Release Compound->AA_Release Cellular Efficacy? PGE2_Production PGE2 Production AA_Release->PGE2_Production Downstream Effect?

Caption: Experimental workflow for mechanism of action studies.

A. In Vitro cPLA2α Inhibition Assay

Objective: To determine if this compound directly inhibits the catalytic activity of purified recombinant human cPLA2α and to determine its potency (IC50).

Methodology: A fluorescence-based assay using a commercially available cPLA2α inhibitor screening kit is recommended for high-throughput and sensitive detection.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in assay buffer to create a range of concentrations for IC50 determination.

  • Enzyme and Substrate Preparation: Reconstitute purified recombinant human cPLA2α and the fluorescent phospholipid substrate according to the manufacturer's instructions.

  • Assay Reaction:

    • Add the diluted compound or vehicle control (DMSO) to the wells of a 96-well microplate.

    • Add the cPLA2α enzyme to each well and incubate briefly to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorescent substrate.

  • Signal Detection: Measure the increase in fluorescence over time using a fluorescence plate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Expected Outcome for an Active Inhibitor
IC50 Value A potent inhibitor will have an IC50 value in the low micromolar to nanomolar range.
Maximal Inhibition The compound should achieve close to 100% inhibition at high concentrations.
B. Cellular Arachidonic Acid Release Assay

Objective: To assess the ability of this compound to inhibit the release of arachidonic acid in a cellular context.

Methodology: This assay involves pre-labeling cellular phospholipids with radioactive [3H]-arachidonic acid and then measuring the amount of radioactivity released into the medium following stimulation.[9][10][11]

Step-by-Step Protocol:

  • Cell Culture and Labeling:

    • Culture a suitable cell line (e.g., human SW982 synoviocytes or murine RAW 264.7 macrophages) in appropriate media.[12]

    • Incubate the cells with [3H]-arachidonic acid for 18-24 hours to allow for its incorporation into cellular phospholipids.

  • Compound Treatment and Stimulation:

    • Wash the cells to remove unincorporated [3H]-AA.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour.

    • Stimulate the cells with an appropriate agonist (e.g., interleukin-1β (IL-1β) or lipopolysaccharide (LPS)) to induce cPLA2α activation.[12][13]

  • Measurement of AA Release:

    • After the stimulation period, collect the cell culture supernatant.

    • Measure the amount of radioactivity in the supernatant using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of [3H]-AA release for each compound concentration compared to the stimulated vehicle control.

    • Determine the IC50 value as described for the in vitro assay.

Parameter Expected Outcome
Cellular IC50 A cell-permeable and active compound will inhibit AA release in a dose-dependent manner.
C. Prostaglandin E2 (PGE2) Production Assay

Objective: To confirm that the inhibition of arachidonic acid release by this compound leads to a reduction in the production of a key downstream inflammatory mediator, PGE2.

Methodology: A competitive enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay can be used to quantify PGE2 levels in cell culture supernatants.[14][15]

Step-by-Step Protocol:

  • Cell Culture, Treatment, and Stimulation: Follow the same procedure as for the arachidonic acid release assay (steps 1 and 2), but without the radioactive labeling.

  • Sample Collection: Collect the cell culture supernatant at the end of the stimulation period.

  • PGE2 Quantification:

    • Perform the PGE2 ELISA or HTRF assay on the collected supernatants according to the manufacturer's protocol.

  • Data Analysis:

    • Generate a standard curve using known concentrations of PGE2.

    • Calculate the concentration of PGE2 in each sample from the standard curve.

    • Determine the percentage of inhibition of PGE2 production and the IC50 value for the compound.

Parameter Expected Outcome
PGE2 Inhibition IC50 Should be comparable to the IC50 for arachidonic acid release, confirming the downstream effect.
D. Target Engagement Assay: Isothermal Titration Calorimetry (ITC)

Objective: To provide definitive evidence of a direct binding interaction between this compound and cPLA2α and to determine the thermodynamic parameters of this interaction.[16][17]

Methodology: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Step-by-Step Protocol:

  • Sample Preparation: Prepare solutions of purified cPLA2α in the sample cell and this compound in the injection syringe, both in the same buffer.

  • ITC Experiment:

    • Perform a series of injections of the compound into the protein solution while monitoring the heat changes.

  • Data Analysis:

    • Integrate the heat pulses to generate a binding isotherm.

    • Fit the data to a suitable binding model to determine the thermodynamic parameters.

Parameter Expected Outcome for Specific Binding
Binding Affinity (Kd) A Kd in the nanomolar to low micromolar range would indicate a strong interaction.
Stoichiometry (n) An n value close to 1 would suggest a 1:1 binding ratio.
E. Selectivity Profiling

Objective: To assess the selectivity of this compound for cPLA2α over other major phospholipase A2 families, such as secreted PLA2 (sPLA2) and calcium-independent PLA2 (iPLA2).

Methodology: Perform in vitro enzyme inhibition assays using purified sPLA2 and iPLA2 enzymes and appropriate substrates, following similar principles to the cPLA2α assay.

Expected Outcome: A selective inhibitor will show significantly higher potency (lower IC50) for cPLA2α compared to sPLA2 and iPLA2.

V. Conclusion: A Roadmap for Elucidating the Mechanism of Action

This technical guide has outlined a robust hypothesis for the mechanism of action of this compound as a direct inhibitor of cytosolic phospholipase A2α. The provided experimental protocols offer a clear and comprehensive roadmap for researchers to rigorously test this hypothesis. By systematically progressing from in vitro enzyme inhibition to cellular functional assays and direct binding studies, a clear and detailed understanding of the compound's molecular and cellular pharmacology can be achieved. The successful validation of this mechanism would position this compound as a promising lead compound for the development of novel anti-inflammatory therapeutics.

VI. References

  • Ashcroft, F. J., Mahammad, N., Flatekvål, H. M., Feuerherm, A. J., & Johansen, B. (2021). cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation. International Journal of Molecular Sciences, 22(16), 8885. [Link]

  • Blättermann, S., Peters, L., & Gomeza, J. (2010). Filtration assay for arachidonic acid release. Journal of pharmacological and toxicological methods, 61(3), 323–329. [Link]

  • Strokin, M., Sergeeva, M., & Reiser, G. (2012). cPLA2 in oxidative and inflammatory signaling pathways in microglial cells. ResearchGate. [Link]

  • Kudo, I., & Murakami, M. (2005). An Essential Role of Cytosolic Phospholipase A2α in Prostaglandin E2–mediated Bone Resorption Associated with Inflammation. Journal of Experimental Medicine, 201(5), 681-686. [Link]

  • Sun, G. Y., Horrocks, L. A., & Farooqui, A. A. (2007). Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system. Molecular neurobiology, 35(2), 117–130. [Link]

  • Leslie, C. C. (2015). Cytosolic phospholipase A₂: physiological function and role in disease. The Journal of lipid research, 56(8), 1386–1402. [Link]

  • Caporarello, N., Salmeri, M., Scalia, M., Motta, C., Parrino, C., Frittitta, L., Olivieri, M., Cristaldi, M., & et al. (2016). Determination of PGE2 production. Bio-protocol, 6(15), e1889. [Link]

  • Scheuer, W., Griesbacher, T., & Sprecher, H. (1997). Structure-activity relationships of (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of the cytosolic phospholipase A2: variation of the substituents in positions 1, 3, and 5. Journal of medicinal chemistry, 40(21), 3381–3392. [Link]

  • Scheuer, W., Griesbacher, T., & Sprecher, H. (1998). Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2. Journal of medicinal chemistry, 41(2), 133–144. [Link]

  • Burford, N. T., & Nahorski, S. R. (1999). Arachidonic acid release in cell lines transfected with muscarinic receptors: a simple functional assay to determine response of agonists. Cellular signalling, 11(6), 405–413. [Link]

  • El-Sayed, N. N. E., Barakat, K., & El-Ashmawy, M. B. (2023). Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors. Molecules, 28(16), 6069. [Link]

  • Clark, J. D., Schievella, A. R., & Nalefski, E. A. (2003). Inhibition of cytosolic phospholipase A2alpha: hit to lead optimization. Journal of medicinal chemistry, 46(18), 3749–3767. [Link]

  • Ghomashchi, F., Ghomashchi, F., & Gelb, M. H. (2008). Thermodynamic characterization of cytosolic phospholipase A2 alpha inhibitors. Biochemistry, 47(50), 13331–13340. [Link]

  • Kokotos, G., Feuerherm, A. J., Barbayianni, E., Shah, I., Sæther, M., Magrioti, V., Nguyen, T., Constantinou-Kokotou, V., Dennis, E. A., & Johansen, B. (2021). Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy. Nature communications, 12(1), 7261. [Link]

  • Moreno, J. J. (2000). Arachidonic acid release and prostaglandin E2 synthesis as irritant index of surfactants in 3T6 fibroblast cultures. Toxicology in vitro : an international journal published in association with BIBRA, 14(1), 53–58. [Link]

  • Feuerherm, A. J., Nilsen, A., Hoddevik, E. H., Løset, G. A., Kristiansen, K., & Johansen, B. (2019). Cytosolic group IVA phospholipase A2 inhibitors, AVX001 and AVX002, ameliorate collagen-induced arthritis. PloS one, 14(1), e0210206. [Link]

  • R&D Systems. (n.d.). Prostaglandin E2 Parameter Assay Kit (KGE004B). Bio-Techne. [Link]

  • Hong, S. L., & Levine, L. (1976). Inhibition of arachidonic acid release from cells as the biochemical action of anti-inflammatory corticosteroids. Proceedings of the National Academy of Sciences of the United States of America, 73(5), 1730–1734. [Link]

  • Misund, K., Selvik, L. K., & Slørdahl, T. S. (2021). Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells. Cancers, 13(24), 6223. [Link]

  • Lindahl, M., & Tagesson, C. (1997). Flavonoids as phospholipase A2 inhibitors: importance of their structure for selective inhibition of group II phospholipase A2. Inflammation research : official journal of the European Histamine Research Society ... [et al.], 46(8), 313–320. [Link]

  • McKew, J. C., Lee, K. L., Shen, M. W. H., Thakker, P., Foley, M. A., Behnke, M. L., Hu, B., Sum, F.-W., Tam, S., Hu, Y., Chen, L., Kirincich, S. J., Michalak, R., Thomason, J., Ipek, M., Wu, K., Wooder, L., Ramarao, M. K., Murphy, E. A., … Clark, J. D. (2008). Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, efipladib. Journal of medicinal chemistry, 51(12), 3388–3413. [Link]

  • Garscha, U., Voß, F., & Werz, O. (2023). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. RSC medicinal chemistry, 14(7), 1318–1334. [Link]

  • Andricopulo, A. D., & Montanari, C. A. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini reviews in medicinal chemistry, 5(6), 585–593. [Link]

  • Al-Hussain, S., & Abuo-Rahma, G. E.-D. A. (2018). Targeting Cytosolic Phospholipase A2α for Novel Anti-Inflammatory Agents. Current medicinal chemistry, 25(27), 3192–3208. [Link]

Sources

Unveiling the Biological Potential of 2-(Benzylthio)-4-chlorobenzoic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of 2-(Benzylthio)-4-chlorobenzoic acid, a molecule of significant interest in contemporary drug discovery. While direct extensive research on this specific compound is emerging, this document synthesizes compelling evidence from structurally related analogs to postulate its therapeutic promise. By dissecting its core structural motifs—the 4-chlorobenzoic acid backbone and the 2-benzylthio substituent—we infer potential applications in oncology, infectious diseases, and enzyme inhibition. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and practical, detailed protocols to investigate the biological landscape of this intriguing molecule.

Introduction: Deconstructing this compound for Therapeutic Clues

The rational design of novel therapeutics often begins with the strategic combination of chemical moieties known to confer biological activity. This compound presents a compelling case for investigation, embodying a hybrid structure of well-characterized pharmacophores.

  • The 4-Chlorobenzoic Acid Scaffold: Halogenated benzoic acid derivatives are a cornerstone in medicinal chemistry. The presence of a chlorine atom at the para-position can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets[1][2]. Derivatives of 4-chlorobenzoic acid have demonstrated a wide array of pharmacological effects, including antimicrobial and anticancer properties[3][4].

  • The 2-Benzylthio Moiety: The introduction of a benzylthio group at the ortho-position introduces a flexible, lipophilic side chain that can probe deep into the binding pockets of enzymes and receptors. The sulfur atom can participate in crucial interactions, including hydrogen bonding and coordination with metal ions. Notably, the benzylthio group is a key feature in molecules with demonstrated anticancer and enzyme-inhibitory activities[5][6].

This guide will systematically explore the inferred biological activities of this compound, drawing upon the established pharmacology of its constituent parts and closely related analogs. We will delve into potential mechanisms of action and provide robust experimental frameworks for their validation.

Postulated Biological Activity I: Anticancer Potential

The convergence of a chlorinated benzoic acid and a benzylthio group strongly suggests a potential for anticancer activity. Several lines of evidence from related compounds support this hypothesis.

Inferred Mechanism of Action: Targeting Key Cancer Pathways

Based on the activities of analogous structures, this compound may exert its anticancer effects through multiple mechanisms:

  • Inhibition of Tyrosine Kinases: Derivatives of 4-amino-3-chlorobenzoate have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical target in cancer therapy[4][7]. The chlorobenzoic acid core of our target compound could facilitate binding to the ATP-binding site of kinases like EGFR.

  • Inhibition of Fat Mass and Obesity-Associated Protein (FTO): 2-(Arylthio)benzoic acids have emerged as potent inhibitors of the FTO protein, an N6-methyladenosine (m6A) demethylase overexpressed in acute myeloid leukemia (AML)[8]. Inhibition of FTO has been shown to suppress the proliferation of AML cells[8].

  • Induction of Apoptosis: The cytotoxic effects of many anticancer agents are mediated through the induction of programmed cell death (apoptosis). Structurally similar compounds have been shown to activate caspase cascades, leading to apoptosis in cancer cell lines[4].

Experimental Workflow for Anticancer Activity Screening

To empirically determine the anticancer potential of this compound, a systematic, multi-tiered screening approach is recommended.

anticancer_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation (Conditional) A Compound Synthesis & Purity Analysis B Cell Viability/Cytotoxicity Assays (MTT/SRB) A->B Initial Screening C Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) B->C Confirmation of Cytotoxicity D Kinase Inhibition Assays (e.g., EGFR, FTO) B->D Target Identification E Mechanism of Action Studies (Western Blot, qPCR) C->E Elucidation of Apoptotic Pathway D->E Target Validation F Xenograft Mouse Model E->F Efficacy Testing G Pharmacokinetic & Toxicological Studies F->G Safety & Dosing

Caption: A stepwise workflow for the comprehensive evaluation of the anticancer properties of this compound.

Protocol 2.2.1: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate human cancer cell lines (e.g., A549 lung carcinoma, HepG2 hepatocellular carcinoma, HCT-116 colon carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 2.2.2: EGFR Tyrosine Kinase Inhibition Assay

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant human EGFR enzyme, a specific substrate (e.g., poly(Glu, Tyr) 4:1), and kinase assay buffer.

  • Inhibitor Addition: Add varying concentrations of this compound or a known EGFR inhibitor (e.g., Erlotinib) as a positive control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

  • Detection: Quantify the amount of phosphorylated substrate using a suitable method, such as a colorimetric or fluorescence-based assay.

  • Data Analysis: Determine the IC50 value for the inhibition of EGFR kinase activity.

Postulated Biological Activity II: Antimicrobial Properties

The chemical architecture of this compound also hints at potential efficacy against various microbial pathogens.

Inferred Mechanism of Action: Disruption of Microbial Processes

The antimicrobial potential can be inferred from the activities of related benzoic acid and thioether-containing compounds:

  • Membrane Disruption: The lipophilic nature of the benzylthio group and the acidic nature of the carboxyl group may allow the compound to intercalate into and disrupt the integrity of bacterial cell membranes.

  • Enzyme Inhibition: Thioether-containing compounds are known to interact with and inhibit essential microbial enzymes. For instance, derivatives of 2-(phenylthio)benzoic acid have shown activity against Mycobacterium tuberculosis[9].

  • General Acidic Stress: Benzoic acid and its derivatives can exert antimicrobial effects by lowering the intracellular pH of microorganisms, thereby inhibiting metabolic processes[1].

Experimental Workflow for Antimicrobial Activity Assessment

A standardized approach is necessary to evaluate the antimicrobial spectrum and potency of the target compound.

antimicrobial_workflow cluster_screening Initial Screening cluster_mechanism Mechanistic Studies A Compound Preparation & Sterilization B Minimum Inhibitory Concentration (MIC) Determination A->B Broth Microdilution C Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination B->C Sub-culturing E Biofilm Inhibition Assay B->E D Time-Kill Kinetics Assay C->D F Membrane Permeability Assay D->F

Caption: A structured workflow for assessing the antimicrobial activity and elucidating the mechanism of action of this compound.

Protocol 3.2.1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

  • Preparation of Inoculum: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans) in appropriate broth overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights and Future Directions

While this guide focuses on this compound, understanding its SAR is crucial for optimizing its potential therapeutic properties. Based on studies of analogous series, we can propose key areas for future modification and investigation.

Structural Moiety Observed in Analogs Hypothesized Impact on Activity References
Substituents on the Benzyl Ring Introduction of electron-withdrawing or electron-donating groups can modulate activity.Can influence electronic properties and steric interactions within the binding pocket.[10]
Nature of the Thio-Linker Replacement of the thioether with sulfoxide or sulfone.Alters polarity and hydrogen bonding capacity.[6]
Position of the Chlorine Atom Shifting the chlorine to other positions on the benzoic acid ring.Affects the overall electronic distribution and binding orientation.[1]
Derivatization of the Carboxylic Acid Esterification or amidation.Can create prodrugs with improved pharmacokinetic properties.[8]

Conclusion

This compound stands as a promising, yet underexplored, scaffold in drug discovery. By leveraging the wealth of information available for its structural relatives, this technical guide provides a strong rationale and a clear experimental path for investigating its biological activities. The proposed workflows and protocols offer a robust starting point for researchers to unlock the therapeutic potential of this compound, particularly in the realms of oncology and infectious diseases. Further investigation into its precise molecular targets and structure-activity relationships will be instrumental in advancing this chemical entity towards preclinical development.

References

  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of 2-Chlorobenzamide Analogs as Potential Therapeutic Agents.
  • ResearchGate. (n.d.). Structure‐Activity Relationships of 2‐(Arylthio)benzoic Acid FTO Inhibitors.
  • ResearchGate. (2012). (PDF) Synthesis and antimicrobial activity of o- and p-hydroxybenzoic acid thiosemicarbazides.
  • PubMed. (1999). Biological activity of alkyl 2-(acylthio)benzoates. [Link]

  • PubMed Central. (2012). Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. [Link]

  • PubMed. (2008). Synthesis and in Vitro Antitumor Activity of Novel Series 2-benzylthio-4-chlorobenzenesulfonamide Derivatives. [Link]

  • J. Braz. Chem. Soc. (2021). Design, Synthesis and Antitubercular Activity of 2-(Benzylthio)-1H-benzo[d]imidazoles.
  • PubMed Central. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. [Link]

  • PubMed Central. (2015). Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors. [Link]

  • MDPI. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]

  • PubMed. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. [Link]

  • ResearchGate. (2022).
  • PubMed. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. [Link]

  • MDPI. (2024). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

  • Marmara Pharmaceutical Journal. (2010). Synthesis and Antimycobacterial Activity of 2-(Phenylthio)
  • MDPI. (2023). Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. [Link]

  • CNR-IRIS. (n.d.). Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the.
  • PubMed. (1987). Cytotoxicity and Bioactivation Mechanism of Benzyl 2-chloro-1,1,2-trifluoroethyl Sulfide and Benzyl 1,2,3,4,4-pentachlorobuta-1,3-dienyl Sulfide. [Link]

  • Wikipedia. (n.d.). 4-Chlorobenzoic acid. [Link]

  • PubMed Central. (2013). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. [Link]

Sources

An In-depth Technical Guide to 2-(Benzylthio)-4-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(Benzylthio)-4-chlorobenzoic Acid, a compound of interest in medicinal chemistry and materials science. It details its chemical properties, synthesis, potential biological activities, and the analytical methods used for its characterization.

Compound Profile and Physicochemical Properties

This compound is a synthetic organosulfur compound belonging to the thiobenzoic acid family. Its structure, featuring a benzoic acid core, a chloro substituent, and a benzylthio group, provides a scaffold for diverse chemical modifications and potential biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 40183-35-5[][2]
Molecular Formula C₁₄H₁₁ClO₂S[2]
Molecular Weight 278.75 g/mol [2]
Melting Point 185-186°C[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate[3]
Appearance White to off-white solid
Storage Recommended long-term storage at -20°C[3]

Synthesis and Manufacturing

The synthesis of 2-(arylthio)benzoic acids, including the subject compound, is well-documented in chemical literature. A primary method involves the nucleophilic aromatic substitution (SNAr) reaction between a halogenated benzoic acid and a thiophenol derivative.

Generalized Synthesis Pathway

A common route to synthesize this compound involves the reaction of 2,4-dichlorobenzoic acid with benzyl mercaptan (phenylmethanethiol). The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more potent nucleophile (a thiolate).

The general principle is similar to processes described for related 2-arylthiobenzoic acids, where a 2-halogenobenzoic acid reacts with a thiophenol.[4] For instance, the synthesis of related sulfonamide derivatives involves a selective SNAr reaction at the 2-position of a dichlorinated benzene ring with benzyl mercaptan, facilitated by a base like potassium carbonate (K₂CO₃) in a solvent such as DMF.[5] The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly improve yields.[5]

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, field-proven methodology adapted from established SNAr reactions for similar structures.[4][5]

Objective: To synthesize this compound from 2,4-dichlorobenzoic acid and benzyl mercaptan.

Materials:

  • 2,4-Dichlorobenzoic acid

  • Benzyl mercaptan (BnSH)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Argon), add 2,4-dichlorobenzoic acid (1.0 eq) and anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate (2.5 eq) to the solution. Stir the suspension for 15 minutes at room temperature. Causality: K₂CO₃ acts as the base to deprotonate benzyl mercaptan, forming the benzylthiolate nucleophile required for the substitution reaction.

  • Nucleophile Addition: Slowly add benzyl mercaptan (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-90°C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Rationale: Heating provides the necessary activation energy for the SNAr reaction to proceed at a reasonable rate.

  • Workup - Quenching: After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Workup - Acidification: Acidify the aqueous mixture to a pH of ~2 using 1M HCl. This protonates the carboxylate, causing the product to precipitate. Self-Validation: The formation of a precipitate upon acidification is a key indicator of successful product formation.

  • Workup - Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction Core cluster_workup Workup & Purification R1 2,4-Dichlorobenzoic Acid Setup Combine Reactants & Base under Inert Atmosphere R1->Setup R2 Benzyl Mercaptan R2->Setup Base K2CO3 in DMF Base->Setup Heat Heat to 80-90°C (12-24h) Setup->Heat S_NAr Reaction Quench Pour into H2O Heat->Quench Acidify Acidify with HCl (pH~2) Quench->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Purify Recrystallize Extract->Purify Product Pure 2-(Benzylthio)-4- chlorobenzoic Acid Purify->Product

Caption: Workflow for the synthesis of this compound.

Biological Activity and Potential Mechanism of Action

While specific biological data for this compound is not extensively published, the structural motifs present in the molecule suggest potential interactions with biological targets, particularly nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs).

Rationale for PPAR Interaction

PPARs are ligand-activated transcription factors that play crucial roles in regulating lipid and glucose metabolism.[6][7] Synthetic ligands for PPARs, such as fibrates (PPARα agonists) and thiazolidinediones (PPARγ agonists), are used clinically to treat dyslipidemia and type 2 diabetes, respectively.[7][8]

Many PPAR agonists feature a carboxylic acid head group linked to a hydrophobic tail, a general structure shared by this compound. The carboxylic acid can form key hydrogen bonds in the ligand-binding domain, while the benzylthio and chlorophenyl moieties constitute the hydrophobic body. For example, the discovery of BMS-687453, a potent PPARα agonist, highlights that complex hydrophobic groups attached to an acidic core are effective for receptor binding and activation.[9]

Potential Signaling Pathway

If this compound were to act as a PPARα agonist, it would initiate a well-defined signaling cascade.

Mechanism of PPARα Activation:

  • Ligand Binding: The compound would enter the cell and bind to the Ligand Binding Domain (LBD) of PPARα in the nucleus.

  • Conformational Change: Ligand binding induces a conformational change in the PPARα receptor.

  • Heterodimerization: The activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR).

  • Coactivator Recruitment: The PPARα/RXR heterodimer recruits coactivator proteins.

  • DNA Binding: This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.

  • Gene Transcription: Binding to PPREs initiates the transcription of genes involved in fatty acid metabolism, such as those responsible for fatty acid uptake and β-oxidation.[6]

PPAR_Pathway compound 2-(Benzylthio)-4- chlorobenzoic Acid PPARa PPARα compound->PPARa Binds & Activates complex PPARα/RXR Heterodimer PPARa->complex RXR RXR RXR->complex PPRE PPRE (DNA) complex->PPRE Binds to genes Target Genes (e.g., CPT1, ACO) PPRE->genes Activates mrna mRNA Transcription genes->mrna Leads to proteins Metabolic Proteins mrna->proteins effect Increased Fatty Acid Catabolism proteins->effect

Caption: Potential signaling pathway of this compound as a PPARα agonist.

Analytical Characterization

Rigorous analytical methods are essential to confirm the identity, purity, and properties of the synthesized compound.

Table 2: Analytical Methods for Characterization

TechniquePurposeExpected Observations
¹H-NMR Structural confirmation and purity assessment.Protons on the aromatic rings and the methylene bridge (-S-CH₂-) will show characteristic chemical shifts and coupling patterns. The carboxylic acid proton will appear as a broad singlet.
¹³C-NMR Carbon skeleton confirmation.Distinct signals for each unique carbon atom, including the carboxyl carbon, aromatic carbons, and the methylene carbon.
Mass Spectrometry Molecular weight determination.A molecular ion peak corresponding to the exact mass of the compound (C₁₄H₁₁ClO₂S). Isotopic patterns for chlorine (³⁵Cl/³⁷Cl) and sulfur (³²S/³⁴S) would be observable.
FTIR Spectroscopy Functional group identification.Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, C-S stretch, and aromatic C-H and C=C bonds.
HPLC Purity assessment and quantification.A single major peak under appropriate chromatographic conditions (e.g., reversed-phase column with a methanol/water/acid mobile phase) would indicate high purity.
Melting Point Purity and identity confirmation.A sharp melting point range (e.g., 185-186°C) is indicative of a pure crystalline solid.[3]

Conclusion and Future Directions

This compound is a readily synthesizable compound with structural features that make it a candidate for investigation as a modulator of nuclear receptors, particularly PPARs. Its synthesis is achievable through standard organic chemistry techniques like nucleophilic aromatic substitution. Future research should focus on the empirical evaluation of its biological activity through in vitro assays, such as cell-based transactivation assays for PPARα, γ, and δ, to determine its potency and selectivity.[9] Subsequent studies could involve co-crystallization with the target receptor to elucidate the precise binding mode and guide the rational design of more potent analogs for potential therapeutic applications in metabolic diseases.

References

  • Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Process for the preparation of 2-arylthiobenzoic acids. (1990). Google Patents.
  • Discovery of an oxybenzylglycine based peroxisome proliferator activated receptor alpha selective agonist 2-((3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid (BMS-687453). (2010). PubMed. Retrieved January 12, 2026, from [Link]

  • Inhibition of PPARγ by Natural Compounds as a Promising Strategy in Obesity and Diabetes. (2019). Bentham Science. Retrieved January 12, 2026, from [Link]

  • Peroxisome proliferator-activated receptor agonists and antagonists: a patent review (2014-present). (2018). PubMed. Retrieved January 12, 2026, from [Link]

  • The potential of natural products for targeting PPARα. (2017). PubMed Central. Retrieved January 12, 2026, from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-(Benzylthio)-4-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 2-(Benzylthio)-4-chlorobenzoic acid, a compound of interest in organic synthesis and potential drug discovery pipelines.[1][][3] In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive guide for researchers, scientists, and drug development professionals. The interpretations herein are grounded in fundamental spectroscopic principles and comparative analysis with structurally related molecules.

Introduction

This compound (C₁₄H₁₁ClO₂S) is a multifaceted organic molecule featuring a chlorinated benzoic acid scaffold functionalized with a benzylthio group.[4] Its structural complexity, incorporating aromatic systems, a carboxylic acid, and a thioether linkage, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for its unambiguous identification, purity assessment, and elucidation of its role in chemical transformations. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a robust framework for its characterization.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.

A. Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the benzoic acid and benzyl moieties, the methylene protons of the benzyl group, and the acidic proton of the carboxylic acid.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shift of the acidic proton.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11-13Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is expected to be a broad singlet at a downfield chemical shift due to hydrogen bonding.[5] Its position is highly dependent on concentration and solvent.
~8.0Doublet1HAr-HThe proton ortho to the carboxylic acid group on the chlorobenzoic acid ring is deshielded by the anisotropic effect of the carbonyl group.
~7.2-7.4Multiplet8HAr-HThis multiplet will contain the remaining protons of the chlorobenzoic acid ring and the five protons of the benzyl group's phenyl ring. Overlapping signals are expected in this region.
~4.2Singlet2H-S-CH₂-PhThe methylene protons of the benzyl group are adjacent to the sulfur atom and the phenyl ring, resulting in a singlet in this region.

Structural Insights from ¹H NMR:

The integration of the signals will confirm the relative number of protons in each environment. The splitting patterns (multiplicities) will provide information about neighboring protons, although significant overlap in the aromatic region might complicate a full analysis without 2D NMR techniques.

B. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Experimental Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

  • Instrumentation: The spectrum is acquired on the same NMR spectrometer as the ¹H NMR.

  • Data Acquisition: A proton-decoupled ¹³C NMR experiment is standard, resulting in singlets for each unique carbon. A longer acquisition time is generally necessary.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~170-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded and appears at a characteristic downfield shift.[5]
~140Ar-C (quaternary)The carbon atom of the chlorobenzoic acid ring attached to the carboxylic acid group.
~138Ar-C (quaternary)The carbon atom of the chlorobenzoic acid ring attached to the sulfur atom.
~136Ar-C (quaternary)The carbon atom of the benzyl group's phenyl ring attached to the methylene group.
~135Ar-C (quaternary)The carbon atom of the chlorobenzoic acid ring attached to the chlorine atom.
~127-132Ar-CHAromatic carbons of both the chlorobenzoic acid and benzyl rings will appear in this region.[6][7]
~38-S-CH₂-PhThe methylene carbon of the benzyl group, shifted downfield by the adjacent sulfur and phenyl group.

Workflow for NMR Analysis:

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_conclusion Conclusion Dissolve Dissolve in Deuterated Solvent H1_NMR ¹H NMR Acquisition Dissolve->H1_NMR C13_NMR ¹³C NMR Acquisition Dissolve->C13_NMR Interpret_Shifts Interpret Chemical Shifts H1_NMR->Interpret_Shifts Analyze_Splitting Analyze Splitting Patterns H1_NMR->Analyze_Splitting C13_NMR->Interpret_Shifts Correlate_Spectra Correlate ¹H and ¹³C Data Interpret_Shifts->Correlate_Spectra Analyze_Splitting->Correlate_Spectra Structure_Confirm Structure Confirmation Correlate_Spectra->Structure_Confirm

Caption: Workflow for NMR-based structural elucidation.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H and C=O bonds of the carboxylic acid, C-H bonds of the aromatic and methylene groups, and C-S and C-Cl bonds.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. For solution-phase IR, the compound can be dissolved in a suitable solvent like chloroform.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
2500-3300BroadO-H stretch (carboxylic acid)The broadness of this peak is a hallmark of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[8][9]
~1700StrongC=O stretch (carboxylic acid)The carbonyl group of the carboxylic acid gives a strong, sharp absorption in this region.[8]
3000-3100MediumAromatic C-H stretchCharacteristic C-H stretching vibrations of the benzene rings.
2850-2960WeakAliphatic C-H stretchC-H stretching vibrations of the methylene (-CH₂-) group.
1450-1600MediumC=C stretch (aromatic)Skeletal vibrations of the aromatic rings.
~1200-1300StrongC-O stretch (carboxylic acid)Stretching vibration of the carbon-oxygen single bond in the carboxylic acid.
~700-800MediumC-Cl stretchThe position of this band is indicative of a chloro-substituted benzene ring.
~690-750MediumC-S stretchThe carbon-sulfur bond stretch is typically weak to medium in intensity and appears in the fingerprint region.[8]

Molecular Vibrations Visualized:

IR_Vibrations cluster_stretching Stretching Vibrations cluster_fingerprint Fingerprint Region Molecule This compound OH_stretch O-H Stretch (2500-3300 cm⁻¹) Molecule->OH_stretch CO_stretch C=O Stretch (~1700 cm⁻¹) Molecule->CO_stretch CH_stretch C-H Stretch (2850-3100 cm⁻¹) Molecule->CH_stretch CC_stretch C=C Aromatic Stretch (1450-1600 cm⁻¹) Molecule->CC_stretch CCl_stretch C-Cl Stretch (~700-800 cm⁻¹) Molecule->CCl_stretch CS_stretch C-S Stretch (~690-750 cm⁻¹) Molecule->CS_stretch

Sources

"2-(Benzylthio)-4-chlorobenzoic Acid" physical and chemical properties.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Benzylthio)-4-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic carboxylic acid featuring a benzylthioether moiety. Its structural complexity and the presence of multiple reactive sites—the carboxylic acid, the thioether linkage, and the chlorinated aromatic ring—make it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its known physical and chemical properties, a proposed synthetic route based on established chemical principles, and a discussion of its significance as a scaffold in medicinal chemistry. Notably, derivatives of the 2-(benzylthio)-4-chloro core structure have been investigated for their potential as anticancer agents, highlighting the compound's relevance in drug discovery and development pipelines.[1][2] This document is intended to serve as a technical resource, consolidating key data and providing practical, field-proven insights for its synthesis and characterization.

Compound Identification and Core Properties

Proper identification is critical for regulatory compliance, procurement, and experimental reproducibility. The key identifiers and physicochemical properties for this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[][4]
Synonyms 4-Chloro-2-[(phenylmethyl)thio]benzoic Acid[][5]
CAS Number 40183-35-5[5][6][7]
Molecular Formula C₁₄H₁₁ClO₂S[5][6][8]
Molecular Weight 278.75 g/mol [5][6]
Appearance Light Brown Solid[][5]
Melting Point 185-186 °C[8]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate[8]
Storage (Short-term) Room Temperature[8]
Storage (Long-term) -20°C is recommended; 2-8°C is also cited[5][8]

Synthesis and Chemical Reactivity

While specific synthetic preparations for this exact compound are not extensively detailed in publicly accessible literature, its structure suggests a logical and well-precedented synthetic strategy: the nucleophilic aromatic substitution (SₙAr) reaction.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution (SₙAr)

The synthesis can be logically achieved by reacting a doubly activated di-halogenated benzoic acid, such as 2,4-dichlorobenzoic acid, with benzyl mercaptan. The presence of the electron-withdrawing carboxylic acid group ortho to a chlorine atom facilitates nucleophilic attack by the thiolate anion.

The key steps are:

  • Thiolate Formation: A base (e.g., potassium carbonate, sodium hydride) deprotonates the benzyl mercaptan (BnSH) to form the more nucleophilic benzyl thiolate (BnS⁻). This is a crucial activation step, as the neutral thiol is a significantly weaker nucleophile.

  • Nucleophilic Attack: The benzyl thiolate attacks the carbon atom bearing the chlorine at the 2-position of the 2,4-dichlorobenzoic acid. This position is electronically favored for attack due to the activating effect of the ortho-carboxylic acid group.

  • Protonation: An acidic workup is required to protonate the carboxylate salt, yielding the final this compound product.

Synthetic_Pathway cluster_reactants Starting Materials Reactant1 2,4-Dichlorobenzoic Acid Intermediate Benzyl Thiolate (BnS⁻) + Dichlorobenzoate Reactant2 Benzyl Mercaptan Reactant2->Intermediate + Base Base Base (e.g., K₂CO₃) Product This compound Intermediate->Product 1. SₙAr Reaction 2. Acidic Workup (H₃O⁺)

Caption: Proposed SₙAr synthesis of this compound.

Key Reactivity

The utility of this compound as a synthetic intermediate stems from the reactivity of its carboxylic acid functional group. It can be readily converted to its corresponding acid chloride , 2-(Benzylthio)-4-chlorobenzoyl chloride (CAS: 40183-55-9), using standard reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[9][10] This highly reactive acylating agent can then be used to form amides, esters, and other derivatives, providing a gateway to a diverse range of more complex molecules.

Significance in Medicinal Chemistry

The true value of this compound for drug development professionals lies in its role as a structural scaffold. While the acid itself may not be the final active pharmaceutical ingredient (API), its core is present in molecules that have demonstrated significant biological activity.

Research into novel benzenesulfonamide derivatives has shown that compounds incorporating the 2-benzylthio-4-chloro moiety exhibit potent in vitro anticancer properties.[1][2] For example, N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide was identified as a prominent compound with remarkable activity and selectivity against non-small cell lung cancer and melanoma cell lines.[2] This demonstrates that the scaffold provided by this compound is a validated starting point for the design and synthesis of new therapeutic agents.

Medicinal_Chemistry_Application Core Core Scaffold 2-(Benzylthio)-4-chloro- (from the title acid) Derivatization Synthetic Derivatization (e.g., amidation, sulfonylation) Core->Derivatization Serves as building block Active_Compound Biologically Active Derivatives (e.g., 2-benzylthio-4-chlorobenzenesulfonamides) Derivatization->Active_Compound Leads to Application Therapeutic Application (e.g., Anticancer Agents) Active_Compound->Application Investigated for Analytical_Workflow Start Synthesized Product Purification Purification (e.g., Recrystallization) Start->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FTIR Spectroscopy Purification->IR MP Melting Point Analysis Purification->MP Structure_Confirmation Structural Confirmation & Purity Assessment NMR->Structure_Confirmation IR->Structure_Confirmation MP->Structure_Confirmation

Caption: General workflow for analytical characterization.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not readily available, safe laboratory practices should be dictated by its constituent functional groups and related compounds like 2-chlorobenzoic acid and 4-chlorobenzoic acid. [11][12][13]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. [12]Wash hands thoroughly after handling. * Spills: In case of a spill, collect the dry material without creating dust and place it in a suitable container for disposal. [13]* Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability and to preserve purity, storage at -20°C is recommended. [8]

References

  • This compound | CAS 40183-35-5. Pharmaffiliates. [Link]

  • Benzoic acid, 2-[(4-chlorophenyl)thio]- | C13H9ClO2S | CID 80942. PubChem, National Institutes of Health. [Link]

  • Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. PubMed Central, National Institutes of Health. [Link]

  • This compound Chloride | CAS 40183-55-9. Pharmaffiliates. [Link]

  • m-Chlorobenzoic Acid Safety Data Sheet. National Institute of Standards and Technology. [Link]

  • Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. PrepChem.com. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Process for the preparation of 2-arylthiobenzoic acids.
  • Synthesis and in vitro antitumor activity of novel series 2-benzylthio-4-chlorobenzenesulfonamide derivatives. PubMed, National Institutes of Health. [Link]

  • 2-CHLOROBENZOIC ACID FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • 4-Chlorobenzoic acid. Wikipedia. [Link]

  • 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318. PubChem, National Institutes of Health. [Link]

  • This compound, TRC 100 mg. Fisher Scientific. [Link]

  • Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure. [Link]

  • 2-chlorobenzoic acid Supplementary Information. The Royal Society of Chemistry. [Link]

  • 2-Chlorobenzoic acid-benzyl carbamimidothioate(1:1) | C15H15ClN2O2S. PubChem, National Institutes of Health. [Link]

  • 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374. PubChem, National Institutes of Health. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Institutes of Health. [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PubMed Central, National Institutes of Health. [Link]

Sources

A Technical Guide to the Potential Research Applications of 2-(Benzylthio)-4-chlorobenzoic Acid in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Chemical Scaffold

In the landscape of medicinal chemistry, the identification of novel molecular scaffolds is a critical starting point for the development of new therapeutic agents. 2-(Benzylthio)-4-chlorobenzoic acid is a compound that, while currently utilized primarily as a building block in organic synthesis, presents a compelling case for exploration in the realm of oncology drug discovery.[1][2] Its molecular architecture, featuring a thioether linkage and a halogenated benzoic acid, hints at a potential for biological activity that remains largely untapped.

This technical guide moves beyond the compound's current designation as a synthetic intermediate. It aims to provide researchers, scientists, and drug development professionals with a comprehensive, in-depth framework for investigating the potential of this compound as a core scaffold for novel anticancer agents. Drawing on evidence from structurally related molecules that have demonstrated significant antitumor activity, this document will lay out the scientific rationale, a detailed experimental roadmap, and future perspectives for unlocking the therapeutic promise of this compound.

Part 1: The Scientific Rationale - A Scaffold for Anticancer Agents

The potential of this compound as a foundation for anticancer drug development is not speculative. It is rooted in the demonstrated efficacy of its close chemical relatives. The strategic combination of a benzylthio group, a chlorinated aromatic ring, and a modifiable carboxylic acid function provides a powerful triad for generating molecules with potent and selective biological activity.

Evidence from Structurally Related Sulfonamide Derivatives

The most compelling evidence for the anticancer potential of the 2-(benzylthio)-4-chlorobenzoyl core comes from studies on its sulfonamide derivatives. Research has shown that novel 4-chloro-2-(benzylthio)-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides and their N-aroyl derivatives exhibit significant in vitro antiproliferative activity against a wide range of human cancer cell lines.[3]

One study highlighted a derivative that displayed broad-spectrum activity, with 50% growth inhibition (GI50) values in the low micromolar range (2.02–7.82 μM) across more than 50 cell lines.[3] Another investigation into 2-benzylthio-4-chlorobenzenesulfonamide derivatives identified a compound with remarkable activity and selectivity against non-small cell lung cancer (NCI-H522) and melanoma (SK-MEL-2) cell lines, with GI50 values as low as 0.1 μM.[4] Furthermore, certain sulfonamide derivatives of this scaffold have shown significant selectivity towards leukemia cell lines like CCRF-CEM.[3]

These findings strongly suggest that the 2-(benzylthio)-4-chlorophenyl moiety is a key pharmacophore responsible for the observed anticancer effects. The consistent appearance of this core in various active compounds underscores its importance in interacting with biological targets relevant to cancer progression.

Proposed Mechanism of Action (Hypothetical)

While the precise mechanism of action for these derivatives has not been fully elucidated, the structural features of the active compounds allow for the formulation of a testable hypothesis. The presence of multiple aromatic rings and heteroatoms suggests potential interactions with a variety of biological targets, including protein kinases, which are often dysregulated in cancer. The planar nature of the core structure could facilitate intercalation with DNA or binding to the active sites of enzymes.

A plausible hypothetical mechanism is the inhibition of a critical signaling pathway involved in cell proliferation and survival, such as the PI3K/Akt/mTOR or MAPK pathways. The derivatives could act as competitive inhibitors at the ATP-binding site of a key kinase within these cascades.

Hypothetical Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Drug 2-(Benzylthio)-4-chlorobenzoic Acid Derivative Drug->Akt Inhibits Synthetic Workflow for Library Generation Start This compound AcidChloride Activation to Acid Chloride Start->AcidChloride AmideSynth Amidation with Various Amines (R-NH2) AcidChloride->AmideSynth EsterSynth Esterification with Various Alcohols (R-OH) AcidChloride->EsterSynth AmideLib Amide Library AmideSynth->AmideLib EsterLib Ester Library EsterSynth->EsterLib Screening Biological Screening AmideLib->Screening EsterLib->Screening

Caption: Workflow for generating amide and ester libraries for screening.

Protocol 2.1.1: General Synthesis of Amide Derivatives

  • Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.2 eq.) and a catalytic amount of dimethylformamide (DMF).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the formation of the acid chloride by thin-layer chromatography (TLC). [2][5]3. Amine Addition: In a separate flask, dissolve the desired primary or secondary amine (1.1 eq.) and a base such as triethylamine (1.5 eq.) in anhydrous DCM.

  • Coupling Reaction: Slowly add the solution of the in-situ generated acid chloride to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with DCM. Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2.1.2: Synthesis of Ester Derivatives

  • Esterification: To a solution of this compound (1.0 eq.) and the desired alcohol (1.5 eq.) in anhydrous DCM, add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Reaction Monitoring: Stir the mixture at room temperature for 18-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude ester by column chromatography.

In Vitro Anticancer Activity Screening

The synthesized library should be screened against a panel of cancer cell lines to identify initial hits. The panel should include cell lines where related compounds have shown activity, such as non-small cell lung cancer (NCI-H522), melanoma (SK-MEL-2), and leukemia (CCRF-CEM).

Protocol 2.2.1: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration required to inhibit cell growth by 50%) for each compound.

Data Presentation: Summary of GI50 Values

Compound IDR-Group (Amide/Ester)NCI-H522 GI50 (µM)SK-MEL-2 GI50 (µM)CCRF-CEM GI50 (µM)
AM-01 -NH-CH2-Ph
AM-02 -NH-Cyclohexyl
ES-01 -O-CH3
ES-02 -O-CH2-CH3
......
Elucidating the Mechanism of Action

For the most potent and selective compounds identified in the primary screen, further experiments are necessary to understand their mechanism of action.

Mechanism of Action Workflow Hit Potent Hit Compound ApoptosisAssay Apoptosis Assay (Annexin V/PI) Hit->ApoptosisAssay CellCycle Cell Cycle Analysis (Flow Cytometry) Hit->CellCycle InducesApoptosis Induces Apoptosis? ApoptosisAssay->InducesApoptosis ArrestsCycle Arrests Cell Cycle? CellCycle->ArrestsCycle TargetID Target Identification (Kinase Profiling, etc.) TargetValidation Target Validation (Western Blot) TargetID->TargetValidation InducesApoptosis->TargetID Yes ArrestsCycle->TargetID Yes

Caption: Experimental workflow for investigating the mechanism of action of hit compounds.

Protocol 2.3.1: Apoptosis Assay (Annexin V/PI Staining)

  • Cell Treatment: Treat the selected cancer cell line with the hit compound at its GI50 and 2x GI50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Part 3: Future Directions and Broader Potential

The primary focus of this guide is on the anticancer applications of this compound. However, the inherent chemical features of this scaffold suggest potential in other therapeutic areas. The thioether moiety is present in various bioactive molecules, and benzoic acid derivatives are known to possess antimicrobial and anti-inflammatory properties. [6][7][8]Future research could therefore explore these avenues.

Should the initial oncology screening yield promising lead compounds, the subsequent steps would involve a comprehensive lead optimization program. This would entail:

  • Extensive SAR studies: Synthesizing a broader range of analogs to improve potency and selectivity.

  • ADME/Tox profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity properties of the lead compounds.

  • In vivo efficacy studies: Evaluating the antitumor activity of the most promising candidates in animal models of cancer.

References

  • This compound | CAS No : 40183-35-5 . Pharmaffiliates. [Link]

  • This compound Chloride | CAS No : 40183-55-9 . Pharmaffiliates. [Link]

  • Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives . PubMed Central. [Link]

  • Benzoic acid, 2-[(4-chlorophenyl)thio]- . PubChem. [Link]

  • Process for the preparation of 2-arylthiobenzoic acids.
  • Synthesis and in vitro antitumor activity of novel series 2-benzylthio-4-chlorobenzenesulfonamide derivatives . PubMed. [Link]

  • Synthesis of 2-(4-Chlorobenzoyl)benzoic acid . PrepChem.com. [Link]

  • Thiobenzoic Acid Applications: From Pharma to Specialty Chemicals . Geshem. [Link]

  • One-pot odourless synthesis of thioesters via in situ generation of thiobenzoic acids using benzoic anhydrides and thiourea . National Institutes of Health. [Link]

  • Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives . ResearchGate. [Link]

  • Thioester and thioacid synthesis by acylation of thiols (thiolation) . Organic Chemistry Portal. [Link]

  • Biological activity of alkyl 2-(acylthio)benzoates . PubMed. [Link]

  • Examples of thioether based drugs and some bioactive molecules . ResearchGate. [Link]

  • Thioester . Wikipedia. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound . Global Scientific Journal. [Link]

  • 4-Chlorobenzoic Acid . PubChem. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives . MDPI. [Link]

  • Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation . National Institutes of Health. [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid . MDPI. [Link]

  • Synthesis and Pharmacological Evaluation of New 2-Substituted-5-{2-[(2-halobenzyl) thio) phenyl}-1, 3, 4-oxadiazoles as Anticonvulsant Agents . ResearchGate. [Link]

  • Metabolism of Benthiocarb (4-Chlorobenzyl N, N-Diethylthiolcarbamate) in Mice . Sci-Hub. [Link]

  • Mechanism of 4-Chlorobenzoate: Coenzyme A Ligase Catalysis . PubMed Central. [Link]PMC2570960/)

Sources

An In-depth Technical Guide to the Safe Handling of 2-(Benzylthio)-4-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the safety and handling precautions for 2-(Benzylthio)-4-chlorobenzoic Acid (CAS No. 40183-35-5).[1] As specific toxicological data for this compound is not extensively documented, this guide synthesizes safety protocols based on a structural analogy approach. We will analyze the hazards associated with its primary functional groups—a chlorinated benzoic acid moiety and a benzylthioether moiety—to establish a robust framework for risk assessment and mitigation. This guide is intended for researchers, chemists, and professionals in drug development and chemical synthesis who may handle this or structurally similar compounds.

Compound Profile and Hazard Analysis by Analogy

This compound is a solid organic compound with the molecular formula C₁₄H₁₁ClO₂S and a molecular weight of 278.75 g/mol .[1] Its structure presents a unique combination of functional groups that dictate its reactivity and toxicological profile. In the absence of comprehensive substance-specific data, a conservative safety assessment must be derived from its constituent parts.

  • Chlorinated Benzoic Acid Moiety: The presence of a 4-chlorobenzoic acid backbone suggests several potential hazards. Chlorinated aromatic compounds can be irritating to the skin, eyes, and respiratory system.[2][3][4] Specifically, 4-chlorobenzoic acid is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[2][3][4] Hazardous combustion products can include carbon oxides and hydrogen chloride gas.[4]

  • Benzylthioether Moiety: The benzylthioether group introduces hazards related to organosulfur compounds. Thiols and thioethers are known for their strong, unpleasant odors and can be toxic.[5][6] For instance, benzyl mercaptan (a related compound) is harmful if swallowed and can be fatal if inhaled.[7] While the sulfur in a thioether is less reactive than in a thiol, thermal decomposition or reaction with strong acids could potentially release toxic sulfur compounds. Many low-molecular-weight thiols and thioethers are malodorous, and off-gases from reactions should be treated appropriately, for example, by scrubbing with sodium hypochlorite.[6]

Based on this composite analysis, this compound should be handled as a substance that is potentially harmful by ingestion, inhalation, and skin absorption, and as a severe irritant to the eyes and skin.

Risk Assessment and Mitigation: Personal Protective Equipment (PPE)

A thorough risk assessment mandates the use of comprehensive PPE to create a barrier between the researcher and the chemical. The rationale for each piece of equipment is detailed below.

PPE CategorySpecificationRationale and Causality
Hand Protection Nitrile or neoprene gloves, inspected before use.The chlorinated aromatic structure suggests potential for dermal absorption. Nitrile gloves provide good resistance to a range of organic compounds. Proper glove removal technique is critical to avoid skin contact.[8]
Eye Protection Chemical safety goggles or a full-face shield.The benzoic acid moiety indicates a high risk of serious eye irritation.[2][3][4][9][10] Standard safety glasses are insufficient; fully sealed goggles are required.
Respiratory Protection NIOSH-approved respirator with organic vapor/acid gas cartridges.Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles, which may cause respiratory tract irritation.[2][3][4]
Skin and Body Flame-retardant laboratory coat and closed-toe shoes.Protects against accidental spills and skin contact. An impervious apron may be warranted for larger quantities.

Standard Operating Protocol (SOP) for Weighing and Dissolving

This protocol is designed to minimize exposure during a common laboratory procedure. It represents a self-validating system where engineering controls and procedural steps work in concert to ensure safety.

3.1. Preparation

  • Area Designation: Designate a specific area for handling the compound, preferably within a certified chemical fume hood.

  • Emergency Equipment Check: Ensure an eyewash station and safety shower are unobstructed and have been recently tested.[4]

  • Gather Materials: Pre-weigh a suitable container. Assemble all necessary glassware, solvents, and spill-cleanup materials before retrieving the compound.

3.2. Compound Handling Workflow

G cluster_storage Storage Area cluster_fumehood Chemical Fume Hood cluster_cleanup Cleanup & Disposal S Retrieve from dry, well-ventilated storage W Weigh Solid on Calibrated Balance S->W T Carefully Transfer Solid to Reaction Vessel W->T A Add Solvent Slowly to Dissolve T->A C Cap and Label the Solution A->C D Decontaminate surfaces with appropriate solvent C->D P Dispose of waste in approved hazardous waste container D->P

Caption: Workflow for weighing and dissolving the solid compound.

3.3. Execution

  • Weighing: Carefully transfer the desired amount of the solid into the pre-weighed container inside the fume hood. Avoid creating dust.[3][11]

  • Dissolution: Add the chosen solvent slowly to the vessel containing the compound. If necessary, stir gently to aid dissolution.

  • Storage: Tightly cap the container.[3] If not for immediate use, store in a cool, well-ventilated area away from incompatible materials like strong oxidizing agents.[3][4]

3.4. Cleanup

  • Decontamination: Wipe down the balance and surrounding surfaces with a cloth dampened with a suitable solvent (e.g., 70% ethanol), followed by soap and water.[12]

  • Waste Disposal: All disposable materials that came into contact with the compound must be placed in a sealed container and disposed of as hazardous chemical waste according to institutional and local regulations.[13]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Emergency SituationFirst Aid and Response Protocol
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[2][3] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention and show the safety data sheet to the medical professional.[2]
Small Spill For spills of solid material, avoid creating dust.[4] Dampen the material with a suitable solvent like 60-70% ethanol.[12] Carefully sweep up the material and place it in a sealed container for disposal.[3][4] Clean the area with soap and water.[12]
Large Spill Evacuate the area. Prevent the spill from entering drains.[2] Wear a full-face respirator with appropriate cartridges, chemical-resistant suit, and boots. Contain the spill using an inert absorbent material. Follow institutional protocols for large chemical spills.

Stability, Storage, and Disposal

5.1. Chemical Stability and Reactivity

  • Stability: The compound is expected to be stable under normal laboratory conditions.[4]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, as these could initiate hazardous reactions.[3][4][12]

  • Hazardous Decomposition: Upon combustion, the compound may release toxic and irritating fumes, including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.[4]

5.2. Storage Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4] Keep away from heat, sources of ignition, and incompatible substances.[4]

5.3. Waste Disposal Disposal must be conducted in accordance with all federal, state, and local environmental regulations. The compound should be treated as hazardous waste. Contact a licensed professional waste disposal service.[2] Do not allow the material to enter drains or waterways.[2][14]

Logical Hazard Derivation

The safety precautions for this compound are not arbitrary; they are a logical synthesis of the known hazards of its constituent chemical groups.

Caption: Derivation of hazards from the compound's functional groups.

References

  • Safety Data Sheet: 4-Chlorobenzoic acid. Carl ROTH. Retrieved from [Link]

  • 4-Chlorobenzoic acid Safety Data Sheet. (2010). Thermo Fisher Scientific. Retrieved from [Link]

  • Safety Data Sheet: 4-Chlorobenzoic acid. (2025). Carl ROTH. Retrieved from [Link]

  • natural benzyl mercaptan Safety Data Sheet. (2025). Axxence Aromatic GmbH. Retrieved from [Link]

  • BENZYL MERCAPTAN EXTRA PURE Safety Data Sheet. Loba Chemie. Retrieved from [Link]

  • Thiols Safety Services. (2020). University College London. Retrieved from [Link]

  • 2-CHLORO BENZOIC ACID Material Safety Data Sheet. Suvchem Laboratory Chemicals. Retrieved from [Link]

  • Thioether Formation Reagent Guide. ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]

  • m-Chlorobenzoic Acid Safety Data Sheet. (2014). National Institute of Standards and Technology. Retrieved from [Link]

Sources

Methodological & Application

"2-(Benzylthio)-4-chlorobenzoic Acid" experimental protocols

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Benzylthio)-4-chlorobenzoic Acid: Synthesis, Characterization, and Application

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the experimental protocols related to this compound. It is a valuable organic intermediate used in the synthesis of more complex molecules, including potentially bioactive compounds. This guide moves beyond simple procedural lists to explain the underlying chemical principles, ensuring that operators can not only execute the protocols but also troubleshoot and adapt them as necessary.

Compound Overview and Physicochemical Properties

This compound (CAS No: 40183-35-5) is an aromatic carboxylic acid derivative containing a thioether linkage.[1] Its trifunctional nature—possessing a carboxylic acid, a thioether, and a halogenated aromatic ring—makes it a versatile building block in synthetic chemistry.[2] The benzylthio moiety is of particular interest in medicinal chemistry, as related structures have been investigated for their potential as anticancer agents.[3][4]

The key physicochemical properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 40183-35-5[5]
Molecular Formula C₁₄H₁₁ClO₂S[5][6]
Molecular Weight 278.75 g/mol [5][7]
Appearance Light yellow solid[8]
Melting Point 185-186°C[6]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate[6]
Storage Recommended long-term storage at -20°C[6]

Synthesis Protocol: Nucleophilic Aromatic Substitution

The most logical and efficient route for synthesizing this compound is via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway involves the displacement of a chloride ion from an activated aromatic ring by a sulfur nucleophile.

Principle and Mechanism

The synthesis proceeds by reacting 2,4-dichlorobenzoic acid with benzyl mercaptan (also known as phenylmethanethiol) in the presence of a base. The key to this reaction's success lies in the electronic properties of the starting material. The carboxylic acid group at position 1 and the chloro group at position 4 act as electron-withdrawing groups, which activate the chlorine atom at position 2 for nucleophilic attack. The base deprotonates the benzyl mercaptan to form the highly nucleophilic benzylthiolate anion, which then attacks the electron-deficient carbon at the C-2 position, proceeding through a Meisenheimer complex intermediate before expelling the chloride leaving group.

The overall synthetic transformation is depicted below.

G cluster_reactants cluster_reagents cluster_products r1 2,4-Dichlorobenzoic Acid p1 This compound r1->p1 + Benzyl Mercaptan SₙAr Reaction r2 Benzyl Mercaptan reagent Base (e.g., K₂CO₃) Solvent (e.g., DMF) p2 Byproducts (e.g., KCl, H₂O)

Caption: High-level overview of the SₙAr synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2,4-Dichlorobenzoic acid≥98%CommercialStarting material
Benzyl Mercaptan≥99%CommercialNucleophile source
Potassium Carbonate (K₂CO₃)AnhydrousCommercialBase
Dimethylformamide (DMF)AnhydrousCommercialSolvent
Hydrochloric Acid (HCl)1 M solutionLab stockFor work-up
Ethyl AcetateACS GradeLab stockFor extraction/recrystallization
HexaneACS GradeLab stockFor recrystallization
Deionized WaterLab stock
Standard GlasswareRound-bottom flask, condenser, etc.
TLC PlatesSilica Gel 60 F₂₅₄CommercialFor reaction monitoring
Step-by-Step Synthesis Procedure

WARNING: This procedure should be performed in a well-ventilated fume hood. Benzyl mercaptan has a strong, unpleasant odor. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichlorobenzoic acid (e.g., 10.0 g, 52.3 mmol) and anhydrous potassium carbonate (e.g., 15.9 g, 115 mmol, 2.2 equivalents).

  • Solvent Addition: Add 100 mL of anhydrous dimethylformamide (DMF) to the flask. Stir the suspension at room temperature.

  • Nucleophile Addition: Slowly add benzyl mercaptan (e.g., 6.8 mL, 57.5 mmol, 1.1 equivalents) to the stirring suspension via syringe.

  • Reaction: Heat the reaction mixture to 80°C using an oil bath. Maintain stirring and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 7:3 hexane:ethyl acetate mobile phase with a drop of acetic acid). The reaction is typically complete within 4-6 hours.

  • Cooling and Quenching: Once the starting material is consumed, remove the heat source and allow the mixture to cool to room temperature. Pour the reaction mixture into 400 mL of cold water in a large beaker.

  • Acidification and Precipitation: While stirring, slowly add 1 M HCl solution to the aqueous mixture. The product will begin to precipitate. Continue adding acid until the pH of the solution is approximately 2. This step ensures the carboxylic acid is in its neutral, less soluble form.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight.

Purification and Characterization

The crude product obtained from the synthesis requires purification to remove unreacted starting materials and side products. Characterization is then essential to confirm the identity and purity of the final compound.

Purification by Recrystallization
  • Solvent Selection: A mixed solvent system of ethyl acetate and hexane is effective for recrystallization.

  • Procedure: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to fully dissolve the solid.

  • Crystallization: Slowly add hexane to the hot solution until it becomes slightly turbid.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collection: Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Characterization Protocols

The following workflow ensures the final product meets the required specifications.

G Start Purified Solid Product MP Melting Point Analysis (Expected: 185-186°C) Start->MP NMR ¹H and ¹³C NMR Spectroscopy Start->NMR MS Mass Spectrometry (Expected M+ at m/z ~278.7) Start->MS FTIR FTIR Spectroscopy Start->FTIR Final Confirmed Pure Product MP->Final NMR->Final MS->Final FTIR->Final

Caption: Workflow for product characterization and validation.

  • Melting Point: Determine the melting point of the recrystallized solid. A sharp melting range close to the literature value of 185-186°C indicates high purity.[6]

  • ¹H NMR Spectroscopy: Dissolve a sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Expected characteristic signals include:

    • A singlet around 4.2 ppm for the two benzylic protons (-S-CH₂-).

    • Multiple signals in the aromatic region (7.2-8.0 ppm) for the protons on both the benzoyl and benzyl rings.

    • A broad singlet at >10 ppm for the carboxylic acid proton (if using a non-protic solvent like CDCl₃).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (m/z ≈ 278.75), along with a characteristic isotope pattern for a molecule containing one chlorine atom.

  • Infrared (IR) Spectroscopy: Key vibrational frequencies to observe include a broad peak around 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid and a strong peak around 1700 cm⁻¹ for the C=O carbonyl stretch.

Applications and Further Reactions

This compound is primarily used as an intermediate for creating more elaborate molecular structures.[1]

Activation of the Carboxylic Acid

A primary application is the activation of the carboxylic acid group for amide or ester bond formation. This is typically achieved by converting it to the corresponding acid chloride.

  • Protocol for Acid Chloride Formation: this compound can be reacted with thionyl chloride (SOCl₂) or oxalyl chloride in a dry, inert solvent like dichloromethane (DCM) to yield 2-(Benzylthio)-4-chlorobenzoyl chloride (CAS: 40183-55-9).[9][10] This highly reactive intermediate can then be coupled with various amines or alcohols.

Scaffold for Medicinal Chemistry

The core structure of this molecule is a valuable scaffold in drug discovery. Research into structurally related 2-(benzylthio)benzenesulfonamides has demonstrated significant in vitro antitumor activity, highlighting the potential of this chemical motif in developing new therapeutic agents.[3][4] Researchers can use this compound as a starting point for synthesizing novel derivatives for biological screening.

Safety and Handling

  • Hazards: Assumed to be harmful if swallowed.[8] Causes skin and serious eye irritation.[8] May cause respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a flame-retardant lab coat, and nitrile or neoprene gloves.

  • Handling: Handle only in a certified chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of soap and water.[8]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention.[8]

    • Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.[8]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • Pharmaffiliates. This compound. [Link]

  • Pharmaffiliates. This compound Chloride. [Link]

  • Krasovska, N., et al. (2012). Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. Monatshefte für Chemie - Chemical Monthly, 143(8), 1219-1227. [Link]

  • PrepChem. Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. [Link]

  • Thermo Fisher Scientific. Safety Data Sheet - 4-Chlorobenzoic acid. [Link]

  • Google Patents.
  • National Institute of Standards and Technology. Safety Data Sheet - m-Chlorobenzoic Acid. [Link]

  • Royal Society of Chemistry. Supplementary Information for 2-chlorobenzoic acid related synthesis. [Link]

  • Sugiarno, S., et al. (2024). Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid for analgesic tablet dosage form formulation. AIP Conference Proceedings. [Link]

  • Turov, A. V., et al. (2007). Synthesis and in vitro antitumor activity of novel series 2-benzylthio-4-chlorobenzenesulfonamide derivatives. Bioorganic & Medicinal Chemistry, 15(18), 6076-6085. [Link]

Sources

Application Notes and Protocols for the Evaluation of 2-(Benzylthio)-4-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Forward

This document provides a comprehensive guide for the preclinical evaluation of the novel compound 2-(Benzylthio)-4-chlorobenzoic Acid (CAS 40183-35-5).[1][2][3] Given the current landscape of oncology research, where benzoic acid derivatives are increasingly recognized for their potential as anticancer agents, a systematic investigation into this specific molecule is warranted.[4][5][6][7] While direct biological data for this compound is not extensively published, its structural similarity to compounds with known antitumor activities provides a strong rationale for the experimental cascades detailed herein.

These application notes are designed to be a practical resource, offering not just step-by-step protocols but also the underlying scientific reasoning for each assay. The proposed workflow is structured to first establish baseline cytotoxicity, then to elucidate the mechanism of action, and finally, to assess in vivo efficacy and preliminary pharmacokinetic properties.

I. Phase 1: In Vitro Cytotoxicity and Proliferation Screening

The initial phase of evaluation aims to determine the cytotoxic and antiproliferative effects of this compound against a panel of human cancer cell lines. This will establish the compound's potency and selectivity.

A. Rationale and Experimental Design

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8][9] By treating various cancer cell lines with a range of concentrations of the test compound, we can determine the IC50 (half-maximal inhibitory concentration) value, a key measure of a compound's potency.

B. Experimental Workflow: Cytotoxicity Screening

G cluster_0 Cell Line Panel Selection cluster_1 MTT Assay Workflow cluster_2 Data Analysis NCI60 Select diverse cancer cell lines (e.g., NCI-60 panel) seed Seed cells in 96-well plates NCI60->seed treat Treat with serial dilutions of This compound seed->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read Measure absorbance at 570 nm solubilize->read plot Plot dose-response curves read->plot ic50 Calculate IC50 values plot->ic50

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

C. Detailed Protocol: MTT Assay[8][9][10][11][12]
  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only controls.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

    • Carefully aspirate the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well.

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

ParameterRecommended Value
Cell Seeding Density5,000 - 10,000 cells/well
Compound Concentration Range0.01 µM to 100 µM (logarithmic scale)
Incubation Time48 - 72 hours
MTT Concentration0.5 mg/mL
Absorbance Wavelength570 nm

II. Phase 2: Mechanistic In Vitro Assays

Following the determination of cytotoxic activity, the next phase focuses on elucidating the underlying mechanism of action. Based on the chemical structure, potential mechanisms include induction of apoptosis, cell cycle arrest, and inhibition of microtubule dynamics.

A. Apoptosis Induction Assays

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells. We will assess two key markers of apoptosis: the activation of caspases (effector enzymes of apoptosis) and the externalization of phosphatidylserine (an early apoptotic event).

G cluster_0 Cell Treatment cluster_1 Caspase Activity Assay cluster_2 Phosphatidylserine Externalization treat_cells Treat cells with IC50 concentration of the compound caspase_glo Perform Caspase-Glo 3/7 Assay treat_cells->caspase_glo annexin_v Stain with Annexin V and Propidium Iodide (PI) treat_cells->annexin_v luminescence Measure luminescence caspase_glo->luminescence flow_cytometry Analyze by flow cytometry annexin_v->flow_cytometry

Caption: Dual-pronged approach to investigate apoptosis induction.

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Reagent Preparation and Addition:

    • Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer.

    • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation and Measurement:

    • Mix the contents on a plate shaker for 30 seconds.

    • Incubate at room temperature for 1-3 hours.

    • Measure the luminescence using a plate-reading luminometer.

  • Cell Harvesting and Washing:

    • Harvest both adherent and floating cells and wash them twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI staining solutions.

    • Incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

B. Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death. We will use flow cytometry with propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with the compound.[10][11][12][13]

  • Cell Treatment and Harvesting:

    • Treat cells with the test compound at its IC50 concentration for 24 and 48 hours.

    • Harvest the cells by trypsinization.

  • Fixation and Staining:

    • Fix the cells in cold 70% ethanol and store them at -20°C.

    • Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Data Acquisition and Analysis:

    • Acquire the data on a flow cytometer.

    • Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

C. Hypothetical Mechanism: Tubulin Polymerization Inhibition

Given that some benzyl-containing compounds are known to interact with tubulin, it is plausible that this compound may affect microtubule dynamics. An in vitro tubulin polymerization assay can directly measure the compound's effect on the assembly of purified tubulin into microtubules.[14][15][16][17]

  • Reaction Setup:

    • In a 96-well plate, combine purified tubulin, GTP, and a polymerization buffer.

    • Add the test compound at various concentrations. Include known tubulin inhibitors (e.g., paclitaxel, colchicine) as controls.

  • Monitoring Polymerization:

    • Incubate the plate at 37°C in a spectrophotometer.

    • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis:

    • Plot the absorbance versus time to generate polymerization curves.

    • Compare the curves of treated samples to the control to determine if the compound inhibits or enhances tubulin polymerization.

D. Signaling Pathway Analysis by Western Blotting

To further dissect the molecular mechanism, we will use Western blotting to examine the expression and phosphorylation status of key proteins involved in cancer-related signaling pathways, such as the MAPK and PI3K/AKT pathways.[18][19][20][21]

G cluster_0 Hypothetical Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 2-(Benzylthio)-4- chlorobenzoic Acid Compound->AKT

Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway.

  • Protein Extraction and Quantification:

    • Treat cells with the test compound, lyse them, and extract the total protein.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane and incubate it with primary antibodies against target proteins (e.g., phospho-AKT, total-AKT, PARP, etc.).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities to determine changes in protein expression or phosphorylation.

III. Phase 3: In Vivo Efficacy and Pharmacokinetics

Promising results from in vitro studies warrant evaluation in an in vivo model to assess antitumor efficacy and basic pharmacokinetic properties.

A. Rationale and Experimental Design

A xenograft mouse model, where human cancer cells are implanted into immunodeficient mice, is a standard preclinical model to evaluate the efficacy of anticancer agents.[22][23][24][25][26] We will monitor tumor growth in treated versus control animals to determine if the compound can inhibit tumor progression in a living organism.

B. Experimental Workflow: Xenograft Efficacy Study

G cluster_0 Tumor Implantation cluster_1 Treatment and Monitoring cluster_2 Endpoint Analysis implant Implant human cancer cells subcutaneously in mice randomize Randomize mice into treatment and control groups implant->randomize treat Administer compound or vehicle randomize->treat measure Measure tumor volume and body weight regularly treat->measure excise Excise tumors at study endpoint measure->excise analyze Analyze tumor weight and perform histological analysis excise->analyze

Caption: Workflow for an in vivo xenograft efficacy study.

C. Detailed Protocol: Xenograft Mouse Model[38][39][40][41][42]
  • Cell Implantation:

    • Inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) subcutaneously into the flank of immunodeficient mice.

  • Tumor Growth and Treatment Initiation:

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compound via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Monitoring and Endpoint:

    • Measure tumor dimensions with calipers and calculate the tumor volume regularly.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Euthanize the mice when the tumors reach a predetermined size or at the end of the study period.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting).

D. Preliminary Pharmacokinetic (PK) Study

A preliminary PK study in mice will provide essential information on the absorption, distribution, metabolism, and excretion (ADME) of the compound. This data is crucial for optimizing dosing regimens and understanding the compound's exposure-response relationship.[27][28][29][30][31]

  • Compound Administration:

    • Administer a single dose of the compound to mice via intravenous (IV) and oral (PO) routes.

  • Blood Sampling:

    • Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Sample Processing and Analysis:

    • Process the blood to obtain plasma.

    • Quantify the concentration of the compound in the plasma samples using LC-MS/MS.

  • Data Analysis:

    • Calculate key PK parameters, including clearance, volume of distribution, half-life, and oral bioavailability.

PK ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Half-life
F% Oral Bioavailability

IV. References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Der Pharma Chemica. [Link]

  • Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Bentham Science Publishers. [Link]

  • Method for Analysing Apoptotic Cells via Annexin V Binding. UCL. [Link]

  • Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC - NIH. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Tubulin Polymerization Assay. Bio-protocol. [Link]

  • Murine Pharmacokinetic Studies. PMC - NIH. [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol. [Link]

  • Caspase 3/7 Activity. Protocols.io. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PMC - NIH. [Link]

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

  • Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]

  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PubMed. [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. [Link]

  • 2.6. In Vivo (Mouse Xenograft Tumor) Model Procedure. Bio-protocol. [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • Pharmacokinetics Studies in Mice or Rats. Bienta. [Link]

  • Cell Cycle Analysis. [Link]

  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC - NIH. [Link]

  • In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol. [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis. Protocols.io. [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC - NIH. [Link]

  • Pharmacokinetics Protocol – Rodents. UNMC. [Link]

  • Pharmacokinetics of Panaxynol in Mice. PMC - NIH. [Link]

  • Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Bio-Techne. [Link]

  • CAS No : 40183-35-5 | Product Name : this compound. Pharmaffiliates. [Link]

Sources

Application Notes and Protocols: 2-(Alkylthio)benzoic Acids as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Focused Guide on the Inhibition of the FTO Protein by 2-(Benzylthio)-4-chlorobenzoic Acid Analogs

Introduction

While "this compound" has been synthesized and its derivatives explored for various biological activities, a specific enzyme target for this exact molecule is not extensively documented in publicly available research. However, the structurally related class of 2-(arylthio)benzoic acids has been identified as potent inhibitors of the Fat Mass and Obesity-Associated Protein (FTO), an enzyme of significant interest in oncology and metabolic diseases.[1][2] This guide will therefore focus on the application of this compound and its analogs as representative inhibitors of the FTO enzyme. The principles and protocols detailed herein are designed to be broadly applicable for researchers investigating this class of compounds against FTO and other related Fe(II)/2-oxoglutarate-dependent dioxygenases.

The FTO protein is an RNA demethylase that removes the N6-methyl group from adenosine (m6A) in RNA.[3][4] This post-transcriptional modification plays a crucial role in regulating gene expression, and its dysregulation has been implicated in various diseases, including acute myeloid leukemia (AML).[1][4][5] Consequently, the development of potent and selective FTO inhibitors is a promising therapeutic strategy.[1][2][6]

These application notes provide a comprehensive overview of the mechanism of action of 2-(arylthio)benzoic acid FTO inhibitors, along with detailed protocols for their characterization in both biochemical and cellular assays.

Physicochemical Properties of this compound

A solid understanding of the physicochemical properties of the inhibitor is crucial for accurate and reproducible experimental results.

PropertyValueSource
CAS Number 40183-35-5[7][8][9]
Molecular Formula C₁₄H₁₁ClO₂S[7][8]
Molecular Weight 278.75 g/mol [7][8]
Appearance White solid[10]
Solubility Soluble in organic solvents such as DMSO, DMF, and ethanol.

Mechanism of Action: FTO Inhibition by 2-(Arylthio)benzoic Acids

The FTO enzyme belongs to the family of Fe(II)/2-oxoglutarate (2OG)-dependent dioxygenases.[11] Its catalytic activity relies on the binding of Fe(II) and the co-substrate 2OG in the active site. 2-(Arylthio)benzoic acid inhibitors act by competitively binding to the 2OG binding site, thereby preventing the binding of the natural co-substrate and inhibiting the demethylase activity of FTO.[1][2]

The carboxylate group of the benzoic acid moiety is crucial for this interaction, as it chelates the Fe(II) ion in the active site. The thioether linkage and the aromatic rings of the inhibitor occupy the rest of the 2OG binding pocket, forming additional interactions that contribute to the inhibitor's potency and selectivity.[4]

FTO_Inhibition_Mechanism cluster_FTO_Active_Site FTO Active Site FTO_Enzyme FTO Enzyme (Fe(II)-dependent) Demethylation Demethylation of m6A RNA FTO_Enzyme->Demethylation Catalyzes 2OG_Binding_Site 2-Oxoglutarate Binding Site m6A_RNA_Substrate m6A RNA Substrate m6A_RNA_Substrate->Demethylation 2OG 2-Oxoglutarate (Co-substrate) 2OG->2OG_Binding_Site Binds to Inhibitor 2-(Arylthio)benzoic Acid Inhibitor Inhibitor->2OG_Binding_Site Competitively Binds No_Demethylation Inhibition of Demethylation Inhibitor->No_Demethylation

Caption: Mechanism of FTO inhibition by 2-(arylthio)benzoic acids.

Experimental Protocols

Protocol 1: Preparation of Inhibitor Stock Solution

Accurate preparation of the inhibitor stock solution is the first step towards reliable experimental data.

Materials:

  • This compound (or analog)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weighing the Compound: Accurately weigh a precise amount of the inhibitor powder (e.g., 1 mg) using an analytical balance.

  • Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM). Ensure the final DMSO concentration in the assay is kept low (typically ≤ 1%) to avoid solvent-induced artifacts.[12]

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary for some compounds.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Protocol 2: In Vitro FTO Inhibition Assay (Fluorescence-Based)

This protocol describes a common method to determine the IC₅₀ value of an inhibitor against recombinant FTO enzyme.

Principle:

This assay utilizes a synthetic N6-methyladenosine (m6A)-containing RNA oligonucleotide as a substrate. The demethylation activity of FTO is coupled to a detection system that generates a fluorescent signal. The inhibitor's potency is determined by its ability to reduce the fluorescent signal in a dose-dependent manner.

Materials:

  • Recombinant human FTO protein

  • m6A-containing RNA substrate (e.g., a short synthetic oligo)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 µM (NH₄)₂Fe(SO₄)₂, 1 mM 2-oxoglutarate, 2 mM L-ascorbic acid, 0.1 mg/mL BSA)

  • Detection reagent (specific to the assay kit)

  • 384-well black microplate

  • Plate reader with fluorescence detection capabilities

Workflow:

FTO_Assay_Workflow A Prepare serial dilutions of the inhibitor in assay buffer. C Add the serially diluted inhibitor to the wells. A->C B Add FTO enzyme to each well of a 384-well plate. B->C D Pre-incubate the enzyme and inhibitor at room temperature. C->D E Initiate the reaction by adding the m6A RNA substrate. D->E F Incubate the reaction at 37°C for a defined period (e.g., 60 min). E->F G Stop the reaction by adding a stop solution or by heat inactivation. F->G H Add the detection reagent and incubate as per the kit protocol. G->H I Measure the fluorescence signal using a plate reader. H->I J Analyze the data to determine the IC50 value. I->J

Caption: Workflow for a fluorescence-based FTO inhibition assay.

Procedure:

  • Inhibitor Dilution: Prepare a serial dilution of the inhibitor stock solution in the assay buffer. A typical concentration range would be from 100 µM down to 1 nM.

  • Enzyme Preparation: Dilute the recombinant FTO enzyme to the desired concentration in the assay buffer.

  • Assay Plate Setup:

    • Add the diluted FTO enzyme to all wells of a 384-well plate, except for the "no enzyme" control wells.

    • Add the serially diluted inhibitor to the test wells.

    • Add assay buffer with DMSO (at the same concentration as the inhibitor wells) to the "positive control" (no inhibitor) and "no enzyme" control wells.

  • Pre-incubation: Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the demethylation reaction by adding the m6A RNA substrate to all wells.

  • Incubation: Incubate the plate at 37°C for 60 minutes. The incubation time may need to be optimized based on the enzyme activity.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

Protocol 3: Cell-Based m6A Quantification Assay

This protocol assesses the ability of the inhibitor to increase global m6A levels in a cellular context, confirming its on-target activity.

Principle:

Cells are treated with the inhibitor, and total RNA is extracted. The global m6A levels in the extracted RNA are then quantified using a commercially available m6A RNA methylation quantification kit (colorimetric or fluorometric).

Materials:

  • Human cancer cell line known to have high FTO expression (e.g., AML cell lines like MOLM-13 or NB4)[4][6]

  • Cell culture medium and supplements

  • This compound (or analog)

  • Total RNA extraction kit

  • m6A RNA Methylation Quantification Kit (e.g., EpiQuik™)

  • Spectrophotometer or plate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in a multi-well plate and allow them to adhere or reach the desired confluency.

    • Treat the cells with various concentrations of the inhibitor for a specific duration (e.g., 24-48 hours). Include a vehicle control (DMSO).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit, following the manufacturer's protocol.

  • RNA Quantification and Quality Control: Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

  • m6A Quantification: Perform the m6A quantification assay on the extracted RNA using a commercial kit.[13] Follow the manufacturer's protocol precisely.

  • Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of m6A in the total RNA for each treatment condition.

Data Analysis and Interpretation

IC₅₀ Determination:

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor. It is the concentration of the inhibitor that is required to inhibit the activity of the enzyme by 50%.

  • Data Normalization: Normalize the raw data from the in vitro assay. The "positive control" (no inhibitor) represents 100% enzyme activity, and the "no enzyme" or a potent inhibitor control represents 0% activity.

  • Dose-Response Curve: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

  • Curve Fitting: Fit the data to a four-parameter logistic equation (or similar sigmoidal dose-response model) using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.

Cell-Based Assay Analysis:

Compare the percentage of m6A in the inhibitor-treated cells to the vehicle-treated control cells. A statistically significant, dose-dependent increase in m6A levels indicates effective cellular FTO inhibition.[12]

Structure-Activity Relationship (SAR) Insights

The following table provides a hypothetical summary of IC₅₀ values for a series of 2-(arylthio)benzoic acid derivatives against FTO, illustrating potential structure-activity relationships. Such data is crucial for lead optimization in drug discovery.

CompoundR1 (at para-position of benzyl ring)FTO IC₅₀ (µM)
1 (Lead) -H5.2
2 -F2.8
3 -Cl1.5
4 -CH₃7.9
5 -OCH₃9.1
6 -NO₂0.8

Disclaimer: The IC₅₀ values in this table are hypothetical and for illustrative purposes only.

The data suggests that electron-withdrawing groups at the para-position of the benzyl ring may enhance the inhibitory activity against FTO. This information can guide the design and synthesis of more potent inhibitors.

Conclusion

This guide provides a comprehensive framework for the evaluation of this compound and its analogs as inhibitors of the FTO enzyme. The detailed protocols for inhibitor preparation, in vitro biochemical assays, and cell-based target engagement studies are designed to enable researchers to rigorously characterize the potency and cellular efficacy of this class of compounds. A thorough understanding of the mechanism of action and structure-activity relationships will be instrumental in the development of novel therapeutics targeting FTO for the treatment of cancer and other diseases.

References

  • Bio-protocol. (n.d.). 3.5. Enzyme Inhibition Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure‐Activity Relationships of 2‐(Arylthio)benzoic Acid FTO Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 2-[(4-chlorophenyl)thio]-. Retrieved from [Link]

  • PMC. (n.d.). Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Identification of a Novel Small Molecule Inhibitor of the RNA Demethylase FTO using MST. Retrieved from [Link]

  • ACS Publications. (n.d.). Rational Design of RNA Demethylase FTO Inhibitors with Enhanced Antileukemia Drug-Like Properties. Retrieved from [Link]

  • Google Patents. (n.d.). US4902826A - Process for the preparation of 2-arylthiobenzoic acids.
  • Tibco. (2024, December 3). FTO Conductive Glass Substrate. Retrieved from [Link]

  • S.K Novel Materials & Technologies LLP. (n.d.). FTO glass substrates. Retrieved from [Link]

  • PubMed. (2022, August 11). Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors. Retrieved from [Link]

  • PMC. (2015, April 1). Pharmacological Inhibition of FTO. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. Retrieved from [Link]

  • NIH. (n.d.). Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Retrieved from [Link]

Sources

Application Notes and Protocols for 2-(Benzylthio)-4-chlorobenzoic Acid in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Research Potential of a Novel Benzoic Acid Derivative

2-(Benzylthio)-4-chlorobenzoic acid is a synthetic organic compound characterized by a benzoic acid core, substituted with a chloro group and a benzylthio group.[1][2] While direct, extensive cell culture studies on this specific molecule are not widely published, its structural motifs are present in a variety of derivatives that have demonstrated significant biological activity, particularly as potential anticancer agents.[3][4] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the investigation of this compound in a cell culture setting. The protocols and insights provided herein are based on established methodologies for evaluating novel chemical entities and the reported activities of structurally related compounds.

The core structure of this compound is related to a class of compounds known as 2-mercaptobenzenesulfonamide (MBSA) derivatives, which have been explored for their antitumor properties.[3] Studies on various sulfonamide derivatives of a similar scaffold have shown antiproliferative activity against a panel of human cancer cell lines, suggesting that this chemical class may interfere with critical cellular processes required for cancer cell growth and survival.[3][4] Therefore, a primary application of this compound in cell culture would be to assess its potential as a novel anticancer agent.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number40183-35-5[1]
Molecular FormulaC₁₄H₁₁ClO₂S[1][2]
Molecular Weight278.75 g/mol [1]
AppearanceLight fluffy white powder or triclinic crystals[5]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate[2]
StorageLong-term storage recommended at -20°C[2]

Part 1: Initial Characterization and Stock Solution Preparation

The first step in utilizing any new compound in cell culture is to ensure its proper handling, storage, and the preparation of a reliable, sterile stock solution.

Protocol 1: Preparation of a Concentrated Stock Solution

Rationale: A concentrated stock solution allows for consistent and accurate dosing of the compound in cell culture experiments while minimizing the volume of solvent added to the culture medium, which can have its own cytotoxic effects. Dimethyl sulfoxide (DMSO) is a common solvent for organic compounds in cell culture due to its high solubilizing capacity and relatively low toxicity at low concentrations (<0.5%).

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Sterile, filtered pipette tips

Procedure:

  • Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh a precise amount of this compound powder (e.g., 10 mg) and transfer it to a sterile conical tube.

  • Solvent Addition: Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution with 10 mg of compound (MW = 278.75 g/mol ), add approximately 3.587 mL of DMSO).

  • Dissolution: Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution. Ensure no visible particulates remain.

  • Sterilization: While the DMSO is sterile, as an extra precaution, the stock solution can be filtered through a 0.22 µm sterile syringe filter suitable for organic solvents.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C, protected from light.

Part 2: Foundational Cell-Based Assays for Activity Screening

The initial evaluation of a novel compound typically involves assessing its effect on cell viability and proliferation across a panel of cancer cell lines. This helps to determine the potency and selectivity of the compound.

Experimental Workflow for Initial Compound Screening

G cluster_prep Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare Stock Solution of This compound seed_cells Seed Cancer Cell Lines in 96-well plates prep_compound->seed_cells treat_cells Treat cells with a serial dilution of the compound seed_cells->treat_cells incubate_cells Incubate for 24, 48, 72 hours treat_cells->incubate_cells viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate_cells->viability_assay analyze_data Determine IC50 values (concentration for 50% inhibition) viability_assay->analyze_data

Caption: General workflow for initial screening of this compound.

Protocol 2: Cell Proliferation/Viability Assay (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[6] It is a robust and widely used method for initial screening of cytotoxic compounds.

Materials:

  • Selected cancer cell lines (e.g., a panel representing different cancer types)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan solubilization)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Part 3: Delving into the Mechanism of Action

Should the initial screening reveal significant antiproliferative activity, the next logical step is to investigate the underlying mechanism of action. Based on the known activities of related compounds, this could involve the induction of apoptosis (programmed cell death).

Hypothetical Signaling Pathway for Apoptosis Induction

G compound 2-(Benzylthio)-4- chlorobenzoic Acid stress Cellular Stress compound->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome active_casp9 Active Caspase-9 apoptosome->active_casp9 casp9 Pro-Caspase-9 casp9->apoptosome casp3 Pro-Caspase-3 active_casp9->casp3 active_casp3 Active Caspase-3 casp3->active_casp3 apoptosis Apoptosis active_casp3->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by the test compound.

Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay

Rationale: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[7] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells and is used to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The cell population will be separated into four quadrants:

    • Annexin V- / PI- (viable cells)

    • Annexin V+ / PI- (early apoptotic cells)

    • Annexin V+ / PI+ (late apoptotic/necrotic cells)

    • Annexin V- / PI+ (necrotic cells)

  • Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent to which the compound induces apoptosis.

Conclusion and Future Directions

The application notes and protocols outlined above provide a robust framework for the initial in vitro characterization of this compound. The observed antiproliferative activity of its structural analogs in cancer cell lines suggests that this compound is a promising candidate for further investigation. Future studies could explore its effects on other cellular processes such as the cell cycle, autophagy, and specific signaling pathways implicated in cancer progression. Furthermore, evaluating its activity in 3D cell culture models and in vivo xenograft studies would be crucial next steps in its development as a potential therapeutic agent.

References

  • Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Synthesis and in vitro antitumor activity of novel series 2-benzylthio-4-chlorobenzenesulfonamide derivatives. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. Journal of the Serbian Chemical Society. [Link]

  • PubChem. 4-Chlorobenzoic acid. [Link]

  • Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives. Iranian Journal of Pharmaceutical Research. [Link]

  • BioIVT. Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]

  • Lonza. Cell Assays and Analysis. [Link]

  • Metabolism of Benthiocarb (4-Chlorobenzyl N, N-Diethylthiolcarbamate) in Mice. Agricultural and Biological Chemistry. [Link]

  • Thio-2 Inhibits Key Signaling Pathways Required for the Development and Progression of Castration-resistant Prostate Cancer. Molecular Cancer Therapeutics. [Link]

  • Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design, Synthesis and Antitubercular Activity of 2-(Benzylthio)-1H-benzo[d]imidazoles. Journal of the Brazilian Chemical Society. [Link]

  • Mechanism of 4-Chlorobenzoate: Coenzyme A Ligase Catalysis. Biochemistry. [Link]

  • Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Zeitschrift für Naturforschung B. [Link]

Sources

Application Notes and Protocols for the Experimental Use of 2-(Benzylthio)-4-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Benzylthio)-4-chlorobenzoic acid is a synthetic organic compound characterized by a benzoic acid core substituted with a chloro group and a benzylthio group.[1][2] While specific biological activities of this particular molecule are not extensively documented in publicly available literature, its structural motifs—a substituted benzoic acid and a sulfur-containing side chain—are present in various biologically active molecules, including some with potential as therapeutic agents.[3][4] For instance, derivatives of 2-(benzylthio)benzenesulfonamide have demonstrated in vitro antitumor activity.[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial experimental evaluation of this compound, focusing on establishing appropriate dosage and concentration ranges for in vitro and in vivo studies.

These protocols are designed as a starting point for the investigation of a novel chemical entity and should be adapted based on empirical data generated for this specific compound.

Physicochemical Properties and Handling

A thorough understanding of the compound's physical and chemical properties is crucial for accurate and reproducible experimental design.

PropertyValueSource
Molecular Formula C₁₄H₁₁ClO₂S[6]
Molecular Weight 278.75 g/mol [1][7]
Appearance Light brown solid[2]
Melting Point 185-186°C[6]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate.[6] Insoluble in water.[8]
Storage Short-term at room temperature. Long-term storage at -20°C is recommended.[6]

Safety Precautions: Handle this compound in accordance with standard laboratory safety procedures. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Part 1: In Vitro Experimental Protocols

The initial evaluation of a novel compound typically begins with in vitro cell-based assays to determine its biological activity and cytotoxic potential. This data is essential for identifying a therapeutic window and guiding further studies.

Preparation of Stock Solutions

Due to its poor aqueous solubility, a stock solution of this compound should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for cell culture experiments.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh a precise amount of this compound (e.g., 2.7875 mg for 1 mL of a 10 mM solution).

  • Dissolving: Add the weighed compound to a sterile microcentrifuge tube. Add the appropriate volume of high-purity, sterile DMSO to achieve a final concentration of 10 mM.

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Note on Solvent Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.[9] Always include a vehicle control (medium with the same concentration of DMSO as the highest dose of the compound) in your experiments.

Determining Initial Concentration Range for Cell-Based Assays

For a novel compound with unknown activity, it is recommended to start with a broad concentration range to identify the active window. A common starting point is a high concentration of 100 µM, followed by serial dilutions.[10]

Cell Viability and Cytotoxicity Assays

Cell viability assays are fundamental for determining the effect of a compound on cell proliferation and survival. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[6][11]

Protocol for MTT Assay:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. A common approach is a 1:2 or 1:3 serial dilution to cover a wide concentration range (e.g., from 100 µM to 1 nM).[10] Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle control and untreated control wells.

  • Incubation: Incubate the plates for a predetermined duration, typically 24, 48, or 72 hours, depending on the cell type and expected mechanism of action.[10]

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀).

Experimental Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock Solution in DMSO serial_dil Perform Serial Dilutions in Culture Medium prep_stock->serial_dil treat_cells Treat Cells with Compound Dilutions serial_dil->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan with DMSO add_mtt->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_curve Generate Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for determining the in vitro cytotoxicity of a novel compound.

Part 2: In Vivo Experimental Protocols

Following promising in vitro results, the next step is to evaluate the compound's efficacy and safety in a living organism. The transition from in vitro to in vivo studies requires careful consideration of dosage, route of administration, and potential toxicity.

Considerations for a First-in-Animal Study

For a novel compound like this compound with no prior in vivo data, a dose-ranging study in a suitable animal model (e.g., mice or rats) is essential to determine the maximum tolerated dose (MTD).

Key Principles for Starting Dose Selection:

  • No Observed Adverse Effect Level (NOAEL): The highest dose from preclinical toxicology studies that does not cause significant adverse effects.[12]

  • Human Equivalent Dose (HED): The NOAEL is converted to a HED using body surface area normalization.[12][13]

  • Safety Factor: A safety factor (typically 10) is applied to the HED to determine the maximum recommended starting dose (MRSD) for first-in-human trials.[13] While this is for human trials, a similar conservative approach is prudent for initial animal studies.

Given the lack of specific toxicology data for this compound, a literature review of structurally similar compounds is highly recommended to inform the starting dose range for an initial dose-finding study.[14]

Potential Metabolism

Studies on related chlorobenzoic acids in rats have shown that a major route of elimination is through urine after metabolism, with glycine conjugation being a dominant pathway.[7] The presence of the benzylthio group in this compound may introduce additional metabolic pathways, such as oxidation of the sulfur atom. Understanding the potential metabolism is crucial for interpreting pharmacokinetic and pharmacodynamic data.

General Protocol for an In Vivo Dose-Finding Study

This protocol provides a general framework for a dose-finding study in mice. The specific details should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).

  • Compound Formulation: Prepare a suitable formulation for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). As the compound is poorly water-soluble, a suspension or solution in a vehicle such as corn oil or a solution containing a solubilizing agent like Tween 80 may be necessary.

  • Animal Model: Use a sufficient number of healthy animals (e.g., 3-5 per group) for each dose level and a control group.[14]

  • Dose Escalation: Start with a low dose, informed by any available data on similar compounds. Gradually increase the dose in subsequent groups. A common approach is to use a dose-escalation scheme with 2-fold or 3-fold increments.[14]

  • Administration and Monitoring: Administer the compound and monitor the animals closely for any signs of toxicity, including changes in weight, behavior, and overall health, for a specified period.

  • Endpoint Determination: The study endpoint is typically the determination of the MTD, which is the highest dose that does not cause unacceptable toxicity.

Logical Flow for In Vivo Dose Determination

G cluster_dose_selection Initial Dose Selection cluster_in_vivo_study In Vivo Dose-Finding Study cluster_further_studies Subsequent Studies lit_review Literature Review of Similar Compounds est_start_dose Estimate Starting Dose Range lit_review->est_start_dose in_vitro_data In Vitro IC50/EC50 Data in_vitro_data->est_start_dose formulation Develop Suitable Formulation est_start_dose->formulation dose_escalation Administer Escalating Doses formulation->dose_escalation monitoring Monitor for Toxicity dose_escalation->monitoring det_mtd Determine Maximum Tolerated Dose (MTD) monitoring->det_mtd efficacy_studies Efficacy Studies at Doses ≤ MTD det_mtd->efficacy_studies pk_pd_studies Pharmacokinetic/Pharmacodynamic Studies efficacy_studies->pk_pd_studies

Caption: A logical progression for establishing an in vivo dosage for a novel compound.

Conclusion

The provided application notes and protocols offer a structured approach for the initial experimental evaluation of this compound. Due to the limited specific data available for this compound, it is imperative that researchers begin with broad-range in vitro assays to establish a baseline of activity and cytotoxicity. These findings will be critical in guiding the design of subsequent, more focused in vitro and in vivo studies. Careful consideration of the principles of dose-finding and a thorough review of literature on structurally related compounds will be essential for the safe and effective investigation of the therapeutic potential of this compound.

References

  • Hutson, D. H., & Hoadley, E. C. (1992). The metabolism and excretion of [14c] 2- and 4-chlorobenzoic acids in the rat. Xenobiotica, 22(8), 915-923. Retrieved from [Link]

  • Krasowska, D., Wujec, M., & Paneth, P. (2012). Synthesis and in Vitro Antitumor Activity of Novel Series 2-benzylthio-4-chlorobenzenesulfonamide Derivatives. Archiv der Pharmazie, 345(10), 820-827. Retrieved from [Link]

  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved from [Link]

  • Bitesize Bio. (2025). 6 Steps for Successful in vitro Drug Treatment. Retrieved from [Link]

  • Sorger Lab. (n.d.). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. In: Current Protocols in Chemical Biology. Retrieved from [Link]

  • ResearchGate. (2016). How to calculate a right dose for in vivo study?. Retrieved from [Link]

  • Chem Help ASAP. (2023, October 12). calculating the maximum recommended starting dose for a drug [Video]. YouTube. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2018). Criteria for selecting drug concentrations and solvent choice for in vitro cell sensitivity assays. Retrieved from [Link]

  • ResearchGate. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link]

  • Zhang, L., Wang, Y., & Li, Z. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data, 63(4), 1102-1108. Retrieved from [Link]

  • Clifford, M. N., & Kerimi, A. (2020). Bioavailability and metabolism of chlorogenic acids (acyl-quinic acids) in humans. Comprehensive Reviews in Food Science and Food Safety, 19(1), 194-223. Retrieved from [Link]

  • Kaymakçıoğlu, B., Oruç-Emre, E. E., & Rollas, S. (2013). Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives. Marmara Pharmaceutical Journal, 17(1), 26-31. Retrieved from [Link]

  • Gavel, N. J., et al. (2025). Sulfur-Containing Heterocyclic Aromatic Hydrocarbons Alter Estrogen Metabolism and Cause DNA Damage and Apoptosis in Granulosa Cells. Environmental Health Perspectives, 133(8), 087001. Retrieved from [Link]

  • van der Westhuyzen, C. W., et al. (2022). Exploring the Potential of Sulfur Moieties in Compounds Inhibiting Steroidogenesis. Molecules, 27(15), 4995. Retrieved from [Link]

  • Asakawa, Y., et al. (2001). Biological activity of alkyl 2-(acylthio)benzoates. Phytochemistry, 56(8), 837-841. Retrieved from [Link]

  • Chen, X., et al. (2016). Enhanced oral bioavailability and in vivo antioxidant activity of chlorogenic acid via liposomal formulation. International Journal of Pharmaceutics, 501(1-2), 244-251. Retrieved from [Link]

  • Kumar, S., et al. (2018). Pharmacokinetics and brain penetration study of chlorogenic acid in rats. Xenobiotica, 48(3), 269-276. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Fujii, S., et al. (2019). Identification and characterization of a phenyl-thiazolyl-benzoic acid derivative as a novel RAR/RXR agonist. Bioorganic & Medicinal Chemistry, 27(22), 115143. Retrieved from [Link]

  • Korankye, M. (2021). Cytotoxicity Profiling and Apoptotic Potential of Carboxylic Acids-Based Deep Eutectic Solvents (Master's thesis, South Dakota State University). Open PRAIRIE. Retrieved from [Link]

  • Kumar, R., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Retrieved from [Link]

  • Shaik, A. B., & Al-Dhfyan, A. (2025). Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. Journal of King Saud University - Science, 37(3), 102567. Retrieved from [Link]

  • Shaikh, S., et al. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chlorobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

  • Ren, J., et al. (2014). Pharmacokinetics and Tissue Distribution Study of Chlorogenic Acid from Lonicerae Japonicae Flos Following Oral Administrations in Rats. Evidence-Based Complementary and Alternative Medicine, 2014, 863985. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 68, 128766. Retrieved from [Link]

  • Kaymakçıoğlu, B., Oruç-Emre, E. E., & Rollas, S. (2013). Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives. Marmara Pharmaceutical Journal, 17(1), 26-31. Retrieved from [Link]

  • Suzuki, T., et al. (2014). Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors. Journal of Medicinal Chemistry, 57(21), 9037-9049. Retrieved from [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Chlorobenzoic acid. Retrieved from [Link]

  • DC Fine Chemicals. (n.d.). 4-Chlorobenzoic acid. Retrieved from [Link]

  • Frontiers. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Retrieved from [Link]

  • NIST. (n.d.). 4-Chlorobenzoic acid, TMS derivative. Retrieved from [Link]

Sources

Application Notes & Protocols: Investigating the Anticancer Potential of the 2-(Benzylthio)-4-chlorophenyl Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

Introduction: From a Benzoic Acid Scaffold to Potent Sulfonamide Derivatives

Initial interest in the therapeutic potential of small molecules often begins with a core chemical scaffold. While "2-(Benzylthio)-4-chlorobenzoic Acid" presents a structure of interest, a thorough review of current scientific literature reveals that its direct application in anticancer research is not extensively documented. Instead, significant research and promising results have emerged from its closely related sulfonamide analogues. This guide, therefore, focuses on the synthesis, characterization, and anticancer evaluation of 2-benzylthio-4-chlorobenzenesulfonamide derivatives , a class of compounds that has demonstrated notable in vitro antitumor activity.

This shift in focus from the carboxylic acid to the sulfonamide moiety is a critical lesson in medicinal chemistry, where isosteric replacement and functional group modification can unlock significant gains in biological activity. Arylsulfonamides are a well-established class of therapeutic agents, known for their roles in a variety of treatments, and their anticancer properties are an area of active investigation[1]. This document will provide researchers with the foundational knowledge and detailed protocols to explore the anticancer potential of this promising chemical series.

Part 1: Synthesis of 2-(Benzylthio)-4-chlorobenzenesulfonamide Derivatives

The synthesis of these compounds typically involves a multi-step process. A common and effective method is the selective SNAr (Nucleophilic Aromatic Substitution) reaction. This involves the displacement of a halogen, in this case, a chlorine atom at the 2-position of a benzenesulfonamide ring, by a benzylthio group[1].

A generalized synthesis scheme is presented below. An efficient approach utilizes a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to improve reaction yields[1].

Illustrative Synthesis Workflow

cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Further Derivatization (Example) A 2,4-dichloro-5-(substituted)benzenesulfonamide D 2-(benzylthio)-4-chloro-5-(substituted)benzenesulfonamide A->D BnSH, Base, Catalyst B Benzyl Mercaptan (BnSH) B->D C Base (e.g., K2CO3) Phase-Transfer Catalyst (TBAB) C->D E N-aroyl derivatives or heterocyclic moieties D->E Coupling Reagents caption General Synthesis Workflow.

Caption: General Synthesis Workflow.

Protocol: Synthesis of a 2-(Benzylthio)-4-chlorobenzenesulfonamide Derivative

This protocol is a generalized representation based on established methodologies[1]. Researchers should adapt concentrations, reaction times, and purification methods based on the specific substrates and desired products.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the starting material, 2,4-dichloro-5-(substituted)benzenesulfonamide (1.0 eq), in a suitable solvent system such as acetonitrile/water[1].

  • Addition of Reagents: Add potassium carbonate (K₂CO₃, ~2.0-3.0 eq) as a base, followed by tetrabutylammonium bromide (TBAB, ~0.1 eq) as a phase-transfer catalyst.

  • Nucleophilic Addition: Introduce benzyl mercaptan (BnSH, ~1.2 eq) to the stirring mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-(benzylthio)-4-chlorobenzenesulfonamide derivative.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: In Vitro Anticancer Evaluation

The primary assessment of a novel compound's anticancer potential is conducted through in vitro assays using cancer cell lines. The 2-benzylthio-4-chlorobenzenesulfonamide scaffold has been evaluated against a variety of human cancer cell lines, revealing promising activity[1][2][3].

Summary of Reported Anticancer Activity
Compound Class/DerivativeCancer Cell Line(s)Reported Activity (IC₅₀ or GI₅₀)Reference
N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamideNon-small cell lung cancer (NCI-H522), Melanoma (SK-MEL-2)GI₅₀ = 0.1 µM[2]
2-benzylthio-4-chloro-5-(5-substituted 1,3,4-oxadiazol-2-yl)benzenesulfonamidesCervical Cancer (HeLa)IC₅₀: 7-17 µM[3]
N-(thien-2-ylcarbonyl) derivative of 4-chloro-2-(benzylthio)-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamideBroad spectrum (NCI-60 panel)GI₅₀: 2.02–7.82 µM[1]

IC₅₀: Half-maximal inhibitory concentration. GI₅₀: 50% growth inhibition.

Protocol: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation[4][5].

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7, HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Part 3: Mechanistic Insights and Protocols

While the precise mechanism of action for many 2-benzylthio-4-chlorobenzenesulfonamide derivatives is still under investigation, related compounds containing the benzylthio or benzothiazole moiety often exert their anticancer effects through the induction of cell cycle arrest and apoptosis [6][7][8].

Hypothesized Mechanism of Action

The following diagram outlines a plausible signaling pathway by which these compounds may induce cancer cell death. This is a hypothesized model based on the activity of structurally related molecules.

cluster_cell Cancer Cell cluster_mito Mitochondrial Pathway cluster_cycle Cell Cycle Regulation compound 2-(Benzylthio) Derivative ros ↑ ROS Production compound->ros bax ↑ Bax compound->bax bcl2 ↓ Bcl-2 compound->bcl2 cdk ↓ Cdk1/Cyclin B1 compound->cdk cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 g2m G2/M Arrest cdk->g2m apoptosis Apoptosis cas3->apoptosis caption Hypothesized Apoptosis & Cell Cycle Arrest Pathway.

Caption: Hypothesized Apoptosis & Cell Cycle Arrest Pathway.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of the cell cycle distribution (G0/G1, S, G2/M phases) following compound treatment.

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash with ice-cold PBS and centrifuge at a low speed.

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Store at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

  • Data Interpretation: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase. A significant increase in the G2/M population would indicate cell cycle arrest at that phase[7].

Protocol: Apoptosis Detection by Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed and treat cells in 6-well plates as described for the cell cycle analysis protocol.

  • Harvesting: Collect all cells, including those in the supernatant. Wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's kit instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

  • Data Interpretation: A significant increase in the Annexin V positive populations indicates the induction of apoptosis[6].

Conclusion and Future Directions

The 2-(benzylthio)-4-chlorobenzenesulfonamide scaffold represents a promising starting point for the development of novel anticancer agents. The derivatives synthesized to date have shown potent growth inhibitory effects against a range of cancer cell lines[1][2][3]. The protocols detailed in this guide provide a robust framework for researchers to synthesize, screen, and begin to elucidate the mechanisms of action for new analogues.

Future work should focus on expanding the structure-activity relationship (SAR) studies to optimize potency and selectivity. In vivo studies using promising lead compounds in animal models are a critical next step to validate their therapeutic potential. Furthermore, detailed mechanistic studies, including target identification and pathway analysis, will be essential for advancing these compounds through the drug development pipeline.

References

  • Al-Said, M. S., Ghorab, M. M., & Al-Qalawi, H. R. M. (2012). Synthesis and in Vitro Antitumor Activity of Novel Series 2-benzylthio-4-chlorobenzenesulfonamide Derivatives. PubMed. Available at: [Link]

  • Sareen, V., et al. (2017). Novel 2-benzylthio-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides with anticancer activity. European Journal of Medicinal Chemistry. Available at: [Link]

  • Saczewski, J., et al. (2012). Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. Medicinal Chemistry Research. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. PrepChem.com. Available at: [Link]

  • Preprints.org. (2023). Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). 2-chlorobenzoic acid. Royal Society of Chemistry. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-arylthiobenzoic acids. Google Patents.
  • MDPI. (2018). Benzyl Isothiocyanate Inhibits Prostate Cancer Development in the Transgenic Adenocarcinoma Mouse Prostate (TRAMP) Model, Which Is Associated with the Induction of Cell Cycle G1 Arrest. MDPI. Available at: [Link]

  • Karki, S. S., et al. (2014). 2-(4-Chlorobenzyl)-6-arylimidazo[2,1-b][1][2][9]thiadiazoles: Synthesis, Cytotoxic Activity and Mechanism of Action. European Journal of Medicinal Chemistry. Available at: [Link]

  • Boreddy, S. R., & Srivastava, S. K. (2009). Benzyl isothiocyanate-mediated generation of reactive oxygen species causes cell cycle arrest and induces apoptosis via activation of MAPK in human pancreatic cancer cells. Carcinogenesis. Available at: [Link]

  • Ali, S., et al. (2007). Cell Cycle Arrest, Apoptosis Induction and Inhibition of Nuclear Factor Kappa B Activation in Anti-Proliferative Activity of Benzyl Isothiocyanate Against Human Pancreatic Cancer Cells. Molecular Cancer. Available at: [Link]

  • MDPI. (2022). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Benzothiazole derivatives as anticancer agents. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (2013). A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies. PubMed Central. Available at: [Link]

  • Kim, M., et al. (2019). Benzyl Isothiocyanate Induces Apoptosis via Reactive Oxygen Species-Initiated Mitochondrial Dysfunction and DR4 and DR5 Death Receptor Activation in Gastric Adenocarcinoma Cells. Biomolecules. Available at: [Link]

  • MDPI. (2020). Benzyl Isothiocyanate, a Vegetable-Derived Compound, Induces Apoptosis via ROS Accumulation and DNA Damage in Canine Lymphoma and Leukemia Cells. MDPI. Available at: [Link]

  • Lin, J. F., et al. (2017). Benzyl isothiocyanate induces reactive oxygen species-initiated autophagy and apoptosis in human prostate cancer cells. Oncotarget. Available at: [Link]

  • Miyoshi, N., et al. (2004). A link between benzyl isothiocyanate-induced cell cycle arrest and apoptosis: involvement of mitogen-activated protein kinases in the Bcl-2 phosphorylation. Carcinogenesis. Available at: [Link]

  • University of Otago. (n.d.). Investigation into the Anticancer Mechanism of Action of Novel 4-Substituted Phenylthiazoles and Antihelminthic Benzimidazoles. University of Otago. Available at: [Link]

  • National Center for Biotechnology Information. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. PubMed. Available at: [Link]

  • Ghorbaniranjbary, A., et al. (2023). Chlorogenic acid induces apoptosis and cell-cycle arrest in colorectal cancer cells. Molecular Biology Reports. Available at: [Link]

Sources

Application Notes & Protocols: Evaluating 2-(Benzylthio)-4-chlorobenzoic Acid as a Novel Molecular Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Specificity in Biological Investigation

In the intricate landscape of cellular biology and drug discovery, molecular probes serve as indispensable tools to illuminate the functions of specific proteins and pathways. A high-quality chemical probe is characterized by its potent and selective interaction with its intended biological target, enabling researchers to perturb and study biological systems with precision.[1][2][3] The journey from a novel small molecule to a validated molecular probe is a rigorous process of characterization and validation.

This guide provides a comprehensive framework for researchers interested in evaluating the potential of 2-(Benzylthio)-4-chlorobenzoic Acid as a molecular probe. While derivatives of similar scaffolds have shown biological activity, including anticancer properties, the specific utility of this compound as a targeted probe remains to be elucidated.[4] Therefore, this document outlines a systematic approach to:

  • Characterize the physicochemical properties of this compound.

  • Screen for potential biological activity in relevant cellular models.

  • Identify and validate its direct molecular target(s) within the proteome.

  • Elucidate its mechanism of action to establish its utility as a specific molecular probe.

These protocols are designed to be self-validating, with built-in controls and orthogonal approaches to ensure the generation of robust and reliable data.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a potential molecular probe is the foundation for all subsequent biological experiments.

PropertyValueSource
CAS Number 40183-35-5[5]
Molecular Formula C₁₄H₁₁ClO₂S[5]
Molecular Weight 278.75 g/mol [5]
Appearance SolidN/A
Solubility Soluble in organic solvents such as DMSO for stock solutions. Aqueous solubility should be determined empirically for biological assays.N/A
Purity >98% recommended for biological assaysN/A

Note: It is crucial to confirm the identity and purity of the compound using analytical techniques such as NMR, mass spectrometry, and HPLC before initiating biological experiments.

Phase 1: Initial Screening for Biological Activity

The first step in evaluating a novel compound is to determine if it elicits a biological response in a relevant system. A common starting point is a broad screen for effects on cell viability and proliferation across a panel of cell lines.

Protocol 1: Cell Viability and Proliferation Assay

This protocol describes a general method for assessing the effect of this compound on the viability of cultured mammalian cells using a resazurin-based assay.

Materials:

  • This compound

  • Mammalian cell lines of interest (e.g., a panel of cancer cell lines)

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution (e.g., AlamarBlue™)

  • Plate reader with fluorescence capabilities

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

    • Remove the medium from the cells and add 100 µL of the medium containing the compound or vehicle control.

    • Incubate for 48-72 hours.

  • Viability Assessment:

    • Add 10 µL of resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (medium only).

    • Normalize the fluorescence readings to the vehicle control wells.

    • Plot the normalized viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Phase 2: Target Identification and Validation

A key criterion for a molecular probe is a well-defined molecular target.[3][6] Several unbiased and hypothesis-driven methods can be employed to identify the protein(s) that directly interact with this compound.

Workflow for Target Identification

Sources

Application Notes and Protocols: 2-(Benzylthio)-4-chlorobenzoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: Identifying a Versatile Scaffold for Therapeutic Innovation

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a critical starting point for the development of novel therapeutics. 2-(Benzylthio)-4-chlorobenzoic acid has emerged as a valuable building block, primarily utilized in the synthesis of a diverse range of derivatives with significant biological activities. While the parent compound itself is not extensively characterized for its standalone therapeutic effects, its true potential lies in its utility as a foundational structure for creating more complex molecules. The inherent chemical functionalities of this compound—a carboxylic acid group amenable to various coupling reactions and a benzylthio moiety that can be modified—provide chemists with a robust platform for generating libraries of compounds for screening.

The primary focus of research involving this scaffold has been in the realm of oncology, where its benzenesulfonamide derivatives have demonstrated notable in vitro anticancer activity.[1][2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the application of this compound as a starting scaffold, protocols for the synthesis of its derivatives, and methods for evaluating their biological activity.

Chemical Properties and Synthesis

The chemical structure of this compound, with its distinct functional groups, is the key to its versatility in synthetic chemistry.

PropertyValueSource
CAS Number 40183-35-5[3]
Molecular Formula C₁₄H₁₁ClO₂S[3]
Molecular Weight 278.75 g/mol [3]
Melting Point 185-186°C
Solubility Chloroform, Dichloromethane, Ethyl Acetate

The synthesis of 2-arylthiobenzoic acids, including this compound, can be achieved through various methods. One common approach involves the reaction of a 2-halogenobenzoic acid with a thiophenol.[4]

Protocol: Synthesis of 2-(Arylthio)benzoic Acid Derivatives

This protocol provides a general method for the synthesis of 2-arylthiobenzoic acids, which can be adapted for this compound.

Materials:

  • 2-chlorobenzoic acid

  • 4-chlorothiophenol

  • Lithium hydroxide monohydrate

  • Tetralin

  • Hydrochloric acid (30%)

  • Water

  • Standard laboratory glassware and heating apparatus

Procedure:

  • To a mixture of 4-chlorothiophenol (144.6 g) and 2-chlorobenzoic acid (172.2 g) in tetralin (450 g), add lithium hydroxide monohydrate (96.4 g).[4]

  • Heat the mixture to 185-190°C in a water separator to remove the water of reaction (approximately 54 ml).

  • Maintain the reaction mixture at 185-190°C for 8 hours with stirring.

  • Cool the mixture to 115°C and add 500 ml of water.

  • Separate the aqueous phase, dilute with 1.5 L of water, and adjust the pH to 2 by adding 125 g of 30% hydrochloric acid.

  • The 2-(4-chlorophenylthio)benzoic acid will precipitate. Isolate the product by filtration, wash with water, and dry.

Application in Anticancer Drug Discovery

The most significant application of the this compound scaffold has been in the development of novel anticancer agents. Researchers have successfully synthesized series of benzenesulfonamide derivatives that exhibit potent and selective antiproliferative activity against various cancer cell lines.

Key Derivatives and Their In Vitro Activity

Several studies have highlighted the anticancer potential of benzenesulfonamide derivatives of this compound. These compounds have been evaluated by the National Cancer Institute (NCI) against their 60-cell line panel.

CompoundDerivative ClassNotable ActivityGI₅₀ (µM)Source
Compound 18 N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamideNon-small cell lung cancer (NCI-H522) and melanoma (SK-MEL-2)0.1[1]
Compound 4c N-(thien-2-ylcarbonyl)benzenesulfonamide derivativeBroad-spectrum activity over 50 cell lines2.02–7.82[2]
Sulfonamides 2a and 2c 4-chloro-2-(benzylthio)-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamidesLeukemia cell line (CCRF-CEM)Not specified[2]
Workflow for Synthesis and Screening of Novel Derivatives

The following workflow illustrates the process from scaffold selection to the identification of lead compounds.

G cluster_0 Synthesis Phase cluster_1 Screening Phase cluster_2 Optimization Phase Scaffold 2-(Benzylthio)-4- chlorobenzoic Acid Scaffold Derivatization Chemical Derivatization (e.g., Sulfonamide Formation) Scaffold->Derivatization Starting Material Library Library of Novel Compounds Derivatization->Library Yields Screening In Vitro Anticancer Screening (e.g., NCI-60) Library->Screening Input for Hit_ID Hit Identification Screening->Hit_ID Identifies SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Leads to Lead_Opt Lead Optimization SAR->Lead_Opt Informs Clinical_Candidate Preclinical/Clinical Candidate Lead_Opt->Clinical_Candidate Potential for

Caption: Workflow for Drug Discovery using the Scaffold.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT assay to determine the cytotoxic effects of newly synthesized derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., NCI-H522, SK-MEL-2, CCRF-CEM)

  • 96-well plates

  • Complete cell culture medium

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the GI₅₀ (concentration that inhibits cell growth by 50%) for each compound.

Postulated Mechanism of Action and Signaling Pathways

While the precise molecular targets of the anticancer derivatives of this compound have not been fully elucidated, the prevalence of the sulfonamide moiety in active compounds suggests a potential mechanism of action. Aryl sulfonamides are a well-established class of compounds known to inhibit carbonic anhydrases (CAs), enzymes that are overexpressed in many tumors and contribute to cancer cell proliferation and survival.

Hypothetical Signaling Pathway

The inhibition of tumor-associated carbonic anhydrases (e.g., CA IX and CA XII) can disrupt pH regulation in the tumor microenvironment, leading to increased intracellular acidosis and ultimately apoptosis.

G Compound Sulfonamide Derivative CA_IX Carbonic Anhydrase IX/XII Compound->CA_IX Inhibits pH_reg pH Regulation Disruption CA_IX->pH_reg Maintains Acidosis Intracellular Acidosis pH_reg->Acidosis Leads to Apoptosis Apoptosis Acidosis->Apoptosis Induces

Caption: Postulated Mechanism of Action via CA Inhibition.

Conclusion and Future Directions

This compound serves as a promising and versatile scaffold in the field of drug discovery, particularly for the development of novel anticancer agents. The demonstrated potency of its benzenesulfonamide derivatives warrants further investigation into their precise mechanisms of action, pharmacokinetic profiles, and in vivo efficacy. Future research should focus on elucidating the specific molecular targets of these compounds and optimizing their structures to enhance their therapeutic index. The protocols and data presented herein provide a solid foundation for researchers to build upon in their quest for new and effective cancer therapies.

References

  • Synthesis and in Vitro Antitumor Activity of Novel Series 2-benzylthio-4-chlorobenzenesulfonamide Derivatives. (URL: [Link])

  • Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. (URL: [Link])

  • Process for the preparation of 2-arylthiobenzoic acids. (URL: )

Sources

Application Notes & Protocols for the Synthesis of 2-(Benzylthio)-4-chlorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of 2-(benzylthio)-4-chlorobenzoic acid and its derivatives. This document is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring a deep understanding of the synthetic process.

Introduction

The this compound scaffold is a key structural motif in medicinal chemistry, often explored for its potential biological activities. The presence of a flexible thioether linkage, an aromatic benzoic acid, and specific halogenation patterns allows for a diverse range of molecular interactions with biological targets. This guide details a reliable and reproducible method for the synthesis of the parent compound and provides insights into the preparation of its derivatives.

The synthetic strategy presented here is based on the well-established nucleophilic aromatic substitution (SNAr) reaction. This powerful C-S bond-forming reaction is a cornerstone of modern organic synthesis, enabling the targeted introduction of sulfur-containing functional groups onto aromatic rings.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The core of this synthesis involves the reaction of a nucleophilic sulfur species, benzylthiolate, with an electron-deficient aromatic ring, 2,4-dichlorobenzoic acid. The SNAr mechanism proceeds through a two-step addition-elimination sequence.

  • Nucleophilic Attack: The soft nucleophile, benzylthiolate (generated in situ from benzylthiol and a base), attacks the electron-poor carbon atom at the 2-position of the 2,4-dichlorobenzoic acid. This position is activated by the electron-withdrawing carboxylic acid group and the adjacent chlorine atom. This step forms a resonance-stabilized intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the chloride ion from the 2-position, yielding the desired this compound. The regioselectivity of this reaction, favoring substitution at the 2-position over the 4-position, is attributed to the stronger activation provided by the ortho-carboxylic acid group.

Experimental Workflow

The overall experimental workflow is designed for efficiency and safety, encompassing reaction setup, monitoring, work-up, and purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents Reagent Preparation (Benzylthiol, 2,4-Dichlorobenzoic Acid, Base) glassware Glassware Setup (Round-bottom flask, Condenser, Stirrer) reagents->glassware reaction_setup Reaction Setup (Inert atmosphere, Solvent addition) glassware->reaction_setup heating Heating & Stirring (Reflux conditions) reaction_setup->heating monitoring Reaction Monitoring (TLC analysis) heating->monitoring quenching Quenching (Acidification) monitoring->quenching extraction Extraction (Organic solvent) quenching->extraction drying Drying & Concentration (Anhydrous Na2SO4, Rotary Evaporation) extraction->drying purification Purification (Recrystallization or Column Chromatography) drying->purification analysis Characterization (NMR, MS, IR) purification->analysis

Caption: General Experimental Workflow for Synthesis.

Detailed Synthesis Protocol: this compound

This protocol provides a step-by-step method for the synthesis of the target compound.

Materials and Reagents:

  • 2,4-Dichlorobenzoic acid

  • Benzylthiol

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium sulfate (Na2SO4), anhydrous

  • Deionized water

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers and graduated cylinders

  • TLC plates (silica gel) and developing chamber

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dichlorobenzoic acid (1.0 eq).

    • Add anhydrous potassium carbonate (2.5 eq).

    • Add anhydrous DMF (20 mL).

    • Stir the mixture at room temperature for 10 minutes.

  • Addition of Benzylthiol:

    • Slowly add benzylthiol (1.1 eq) to the reaction mixture using a syringe.

    • Attach a reflux condenser to the flask.

  • Reaction:

    • Heat the reaction mixture to 80-90 °C using a heating mantle.

    • Maintain stirring at this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

      • TLC Monitoring: A suitable eluent system is 30% ethyl acetate in hexanes. The product spot should be more polar than the starting 2,4-dichlorobenzoic acid.

  • Work-up:

    • After the reaction is complete (typically 4-6 hours, as indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing 100 mL of deionized water.

    • Acidify the aqueous mixture to pH 2-3 with 1 M HCl. A precipitate should form.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers.

  • Isolation and Drying:

    • Wash the combined organic layers with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure this compound as a solid.

Data Summary: Expected Results

ParameterExpected Value
Appearance White to off-white solid
Yield 75-85%
Purity (by NMR) >95%
Melting Point Dependent on purity, to be determined

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the carboxylic acid, C-S bond).

Synthesis of Derivatives

The protocol described above can be adapted for the synthesis of various derivatives by modifying the starting materials:

  • Varying the Thiol: A wide range of substituted benzylthiols or other alkyl/aryl thiols can be used in place of benzylthiol to introduce different side chains at the 2-position.

  • Modifying the Benzoic Acid: While this protocol uses 2,4-dichlorobenzoic acid, other di- or poly-halogenated benzoic acids can be employed to alter the substitution pattern on the benzoic acid ring. The regioselectivity of the reaction will depend on the specific electronic and steric effects of the substituents.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Benzylthiol has a strong, unpleasant odor. Handle with care.

  • DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • Handle hydrochloric acid with care as it is corrosive.

References

  • Organic Chemistry, 12th Edition, by T.W. Graham Solomons, Craig B. Fryhle, and Scott A. Snyder. Wiley. (A foundational textbook covering principles of nucleophilic aromatic substitution). URL: [Link]

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition, by Michael B. Smith. Wiley. (An in-depth resource on reaction mechanisms, including SNAr). URL: [Link]

Troubleshooting & Optimization

"2-(Benzylthio)-4-chlorobenzoic Acid" solubility issues and solutions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Benzylthio)-4-chlorobenzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Here, we provide in-depth, experience-based solutions to common and complex issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm having trouble dissolving this compound in common laboratory solvents. What are its known solubility characteristics?

A1: this compound is a hydrophobic molecule with limited aqueous solubility. Its solubility is primarily in organic solvents.

Based on available data, the compound is soluble in:

  • Chloroform

  • Dichloromethane

  • Ethyl Acetate[1]

Q2: My initial attempts to make a stock solution in ethanol or methanol have resulted in a cloudy suspension. What's happening and how can I fix it?

A2: The cloudiness indicates that the compound has reached its solubility limit in the chosen solvent, leading to precipitation. While alcohols like methanol and ethanol can dissolve many organic compounds, the relatively high polarity of these solvents may not be optimal for the lipophilic nature of this compound.

Troubleshooting Protocol: Solvent Selection and Optimization

  • Start with Less Polar Solvents: Begin with solvents in which the compound is known to be soluble, such as dichloromethane or chloroform, to prepare a concentrated stock solution.[1]

  • Co-Solvent System: If an alcohol-based system is required for your experiment, consider a co-solvent approach. First, dissolve the compound in a minimal amount of a stronger organic solvent (e.g., DMSO or DMF), and then dilute it with your desired alcohol. This method can often keep the compound in solution.

  • Gentle Heating: Applying gentle heat (e.g., 30-40°C) can increase the solubility of many compounds. However, be cautious and ensure the compound is stable at elevated temperatures. Always monitor for any signs of degradation.

  • Sonication: Using an ultrasonic bath can help break down small aggregates and facilitate dissolution.

Data Summary: Recommended Solvents for Initial Dissolution

SolventPolarity IndexNotes
Dichloromethane3.1Good starting point for creating a stock solution.
Chloroform4.1Another effective solvent for initial dissolution.[1]
Ethyl Acetate4.4A less toxic alternative to chlorinated solvents.[1]
DMSO7.2A strong aprotic solvent, useful for highly concentrated stocks.
DMF6.4Similar to DMSO, effective for dissolving poorly soluble compounds.

Polarity index is a relative measure of a solvent's polarity.

Q3: I need to prepare an aqueous solution for a cell-based assay. How can I increase the aqueous solubility of this compound?

A3: The key to increasing the aqueous solubility of a carboxylic acid is to deprotonate the carboxylic acid group to form a more soluble salt. This is achieved by adjusting the pH of the solution.

Experimental Workflow: pH-Mediated Aqueous Solubilization

G cluster_0 pH Adjustment Workflow A 1. Prepare a suspension of the compound in water or buffer. B 2. Add a base (e.g., NaOH or KOH) dropwise while stirring. A->B C 3. Monitor the pH of the solution. B->C D 4. Continue adding base until the compound dissolves and the pH is stable. C->D E 5. The target pH should be 1-2 units above the pKa of the carboxylic acid. D->E F 6. Filter the solution to remove any remaining particulates. E->F

Caption: Workflow for increasing aqueous solubility via pH modification.

Causality Explained: The carboxylic acid group (-COOH) is weakly acidic. By adding a base, you remove the proton (H+), creating a carboxylate anion (-COO-). This charged species is significantly more polar than the neutral acid, leading to a dramatic increase in its solubility in water. The pH at which half of the acid is ionized is its pKa. To ensure complete dissolution, the pH should be raised above the pKa. While the exact pKa of this compound is not readily published, a typical pKa for a benzoic acid derivative is around 4.2. Therefore, aiming for a pH of 6-7 should be effective.

Q4: Are there other formulation strategies I can use to improve the solubility and bioavailability of this compound for in vivo studies?

A4: Yes, several advanced formulation strategies can be employed for poorly soluble drugs like this compound to enhance their performance in biological systems.[2][3][4]

Advanced Formulation Options:

  • Solid Dispersions: The drug can be dispersed in a hydrophilic polymer matrix. This technique increases the surface area of the drug and improves its wettability, leading to faster dissolution.[5]

  • Lipid-Based Formulations: Incorporating the compound into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can significantly improve its solubility and absorption. These formulations form fine emulsions in the gastrointestinal tract, which enhances drug solubilization.[6]

  • Nanotechnology: Reducing the particle size of the drug to the nanometer range (nanosuspensions) can increase the surface area and dissolution velocity.[7]

  • Prodrugs: The carboxylic acid group can be chemically modified to create a more soluble prodrug that is converted back to the active compound in the body.[3][4]

Logical Flow for Formulation Strategy Selection

G A Initial Solubility Assessment B Poor Aqueous Solubility A->B C pH Adjustment Feasible? B->C D Yes C->D Yes E No (e.g., pH sensitivity) C->E No F Simple Aqueous Formulation D->F G Consider Advanced Formulations E->G H Solid Dispersion G->H I Lipid-Based System G->I J Nanosuspension G->J

Caption: Decision tree for selecting a suitable formulation strategy.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. Available from: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available from: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Available from: [Link]

Sources

Technical Support Center: Stability of 2-(Benzylthio)-4-chlorobenzoic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Benzylthio)-4-chlorobenzoic Acid (CAS 40183-35-5). This document is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide troubleshooting guidance and frequently asked questions (FAQs) regarding its stability in various solvents. Our aim is to equip you with the knowledge to anticipate potential challenges, design robust experiments, and ensure the integrity of your results.

Introduction to the Stability of this compound

This compound is a molecule possessing three key functional groups that influence its stability: a thioether linkage, a carboxylic acid on a chlorinated aromatic ring, and a benzyl group. The interplay of these groups dictates its susceptibility to degradation under various experimental conditions. Understanding these potential liabilities is crucial for accurate quantification, formulation development, and interpretation of biological data. The thioether is prone to oxidation, the carboxylic acid's reactivity is pH-dependent, and the overall structure can be sensitive to light and heat.

This guide will walk you through the common stability issues, provide protocols for assessing stability, and offer solutions to frequently encountered problems.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, the most probable degradation pathways are:

  • Oxidation of the thioether: The sulfur atom in the thioether linkage is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and subsequently the sulfone. This is a common degradation pathway for thioether-containing compounds.[1][2]

  • Hydrolysis: While the thioether bond is generally more stable to hydrolysis than an ester bond, extreme pH conditions and elevated temperatures can promote cleavage.[1][3]

  • Photodegradation: Aromatic compounds and thioethers can be sensitive to UV and visible light, which can induce photo-oxidation or other radical-mediated degradation pathways.[4]

  • Thermolysis: At elevated temperatures, homolytic cleavage of the carbon-sulfur bonds can occur, leading to a complex mixture of degradation products.[5]

Q2: In which common laboratory solvents is this compound soluble and what are the recommended storage conditions?

A2: this compound is soluble in chloroform, dichloromethane, and ethyl acetate.[6][7] For substituted benzoic acids in general, solubility is also observed in other organic solvents like methanol, ethanol, and acetonitrile.[6][8] It is sparingly soluble in water.[9][10][11] For short-term use, solutions may be stored at room temperature, but for long-term storage, it is highly recommended to store solutions at -20°C to minimize degradation.[6][7]

Q3: How can I monitor the stability of this compound in my solvent system?

A3: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.[12][13] A successful method should be able to separate the parent compound from all potential degradation products. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in their structural elucidation.[12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid loss of parent compound in solution, even at room temperature. Oxidation: The thioether is likely being oxidized by dissolved oxygen or peroxides in the solvent.1. Use freshly distilled or high-purity solvents. 2. Degas the solvent by sparging with nitrogen or argon before preparing the solution. 3. Store the solution under an inert atmosphere. 4. Consider adding a small amount of an antioxidant, but verify its compatibility with your downstream experiments.
Appearance of multiple new peaks in the chromatogram over time. Photodegradation: The compound may be sensitive to ambient light.1. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. 2. Minimize exposure to direct light during experimental manipulations.
Inconsistent results between experiments. pH shifts or solvent impurities: The stability of the carboxylic acid and thioether can be pH-dependent. Trace metal impurities in solvents can catalyze oxidation.1. If using aqueous solutions, employ a buffer system to maintain a constant pH. 2. Use high-purity solvents and glassware that has been thoroughly cleaned to remove trace metals.
Poor solubility in the desired solvent. Inappropriate solvent polarity. Refer to the solubility data table below. Consider using a co-solvent system. For aqueous systems, adjusting the pH to deprotonate the carboxylic acid (pH > pKa) will increase solubility.

Data Summary: Solubility and Stability

The following table provides a summary of solubility information for benzoic acid derivatives in common laboratory solvents, which can serve as a guide for this compound.

Solvent Polarity Anticipated Solubility Potential Stability Concerns
Water HighLow (increases with pH)Hydrolysis at pH extremes.
Methanol/Ethanol HighGoodPotential for esterification at low pH and high temperatures.
Acetonitrile HighGoodGenerally a stable solvent choice.
Dichloromethane MediumHighCan contain acidic impurities; use stabilized grades.
Chloroform MediumHighCan degrade to form HCl and phosgene, especially when exposed to light and air. Use fresh, stabilized solvent.
Ethyl Acetate MediumHighSusceptible to hydrolysis at pH extremes.
Toluene LowModerateGenerally stable.
DMSO HighHighHygroscopic; absorbed water can lead to hydrolysis. Can be challenging to remove.

Experimental Protocols

Protocol 1: General Solution Preparation and Storage
  • Solvent Selection: Choose a high-purity solvent in which this compound is readily soluble (e.g., HPLC-grade acetonitrile, methanol, or dichloromethane).

  • Degassing (for oxidative stability): If oxidation is a concern, sparge the solvent with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

  • Preparation: Accurately weigh the desired amount of this compound and dissolve it in the chosen solvent to the target concentration in a volumetric flask.

  • Storage: Store the solution in a tightly sealed amber glass vial at -20°C. Before use, allow the solution to equilibrate to room temperature.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.[4][14][15] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[14][15]

1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 1:1 mixture of acetonitrile and water.[15]

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M HCl to obtain a final HCl concentration of 0.1 M.

    • Incubate the solution at 60°C for 24 hours.[4]

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M NaOH to obtain a final NaOH concentration of 0.1 M.

    • Incubate the solution at 60°C for 24 hours.[4]

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 6% hydrogen peroxide (H₂O₂) to obtain a final H₂O₂ concentration of 3%.[16]

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the stock solution in an oven at 80°C for 48 hours.

    • At specified time points, withdraw an aliquot, allow it to cool to room temperature, and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m².[4][15]

    • A control sample should be wrapped in aluminum foil and kept under the same conditions to serve as a dark control.

    • Analyze the samples at appropriate time points.

3. Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products.

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock 1 mg/mL Stock Solution in ACN:Water (1:1) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (80°C) stock->thermal photo Photolytic (ICH Q1B) stock->photo hplc Stability-Indicating HPLC-UV/MS Analysis acid->hplc Neutralize base->hplc Neutralize oxidation->hplc thermal->hplc photo->hplc

Caption: Workflow for the forced degradation study of this compound.

Potential_Degradation_Pathways parent This compound sulfoxide Sulfoxide Derivative parent->sulfoxide Oxidation [O] hydrolysis_prod Hydrolysis Products (e.g., 4-chlorobenzoic acid, benzyl mercaptan) parent->hydrolysis_prod Hydrolysis (H₂O, H⁺/OH⁻) sulfone Sulfone Derivative sulfoxide->sulfone Further Oxidation [O]

Caption: Potential degradation pathways for this compound.

References

  • Zhang, C., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data, 63(4), 1102-1110. Available at: [Link]

  • Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3), 033102. Available at: [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available at: [Link]

  • Master Organic Chemistry. (2015). Thiols And Thioethers. Available at: [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Wikipedia. (n.d.). Thioester. Available at: [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Available at: [Link]

  • Semantic Scholar. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Available at: [Link]

  • Eurofins. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • StudySmarter. (2024). Hydrolysis of Thioesters. Available at: [Link]

  • Reynolds, D. W., et al. (2002). Available Guidance and Best Practices for Conducting Forced Degradation Studies. Pharmaceutical Technology, 26(2), 48-56. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • JoVE. (2023). Preparation and Reactions of Thiols. Available at: [Link]

  • ResearchGate. (2003). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. Available at: [Link]

  • Wikipedia. (n.d.). 4-Chlorobenzoic acid. Available at: [Link]

  • Solubility of Things. (n.d.). 4-Chlorobenzoic acid. Available at: [Link]

  • Khan, S. A., & Ram, M. (2008). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. Indian Journal of Pharmaceutical Sciences, 70(6), 782–785. Available at: [Link]

  • Loren, M., & Klick, S. (2011). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 35(10). Available at: [Link]

  • PubChem. (n.d.). 4-Chlorobenzoic Acid. Available at: [Link]

  • Abdel-Wahab, A. A., El-Khawaga, A. M., & Ismail, M. T. (1982). Molecular rearrangements. III. Thermal decomposition of some selected thioesters. Canadian Journal of Chemistry, 60(23), 2870-2873. Available at: [Link]

  • Tang, C. S., Bhothipaksa, K., & Frank, H. A. (1972). Bacterial degradation of benzyl isothiocyanate. Applied microbiology, 23(6), 1145–1148. Available at: [Link]

  • Rathod, S. J., Luhar, S. V., & Narkhede, S. B. (2020). Stability indicating study by using different analytical techniques. International Journal for Scientific Research & Development, 8(2), 1129-1134. Available at: [Link]

  • Alsante, K. M., et al. (2011). Forced Degradation Studies. In Separation Science and Technology (Vol. 10, pp. 113-137). Academic Press. Available at: [Link]

  • Patel, P., et al. (2018). Forced Degradation – A Review. Journal of Pharmaceutical Sciences and Research, 10(9), 2167-2174. Available at: [Link]

  • Bhaskar, V. V., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery & Therapeutics, 10(2-s), 149-155. Available at: [Link]

  • Chew, K. W., et al. (2020). Choices of chromatographic methods as stability indicating assays for pharmaceutical products. Acta Pharmaceutica, 70(3), 267-286. Available at: [Link]

  • Tang, C. S., Bhothipaksa, K., & Frank, H. A. (1972). Bacterial Degradation of Benzyl Isothiocyanate. Applied Microbiology, 23(6), 1145–1148. Available at: [Link]

  • Horinouchi, T., et al. (2000). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. Chemical & Pharmaceutical Bulletin, 48(9), 1299-1303. Available at: [Link]

Sources

Technical Support Center: Investigating Potential Off-Target Effects of 2-(Benzylthio)-4-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2B4CBA-OT-001

Last Updated: January 12, 2026

Introduction: The Challenge of Specificity

Welcome to the technical support guide for 2-(Benzylthio)-4-chlorobenzoic Acid (CAS 40183-35-5). This document is designed for researchers, scientists, and drug development professionals utilizing this and structurally similar compounds in their experiments. While chemical probes are powerful tools, ensuring that the observed biological effect is a direct result of modulating the intended target is one of the most critical challenges in research and development.

Small molecules frequently interact with multiple biological targets, a phenomenon known as polypharmacology.[1] These "off-target" interactions can lead to confounding data, misinterpretation of biological pathways, and unforeseen toxicity.[2] This guide provides a structured, question-and-answer framework to help you anticipate, identify, and troubleshoot potential off-target effects of this compound.

Based on its core structure, a substituted benzoic acid, and related compounds, this compound may have roles in metabolic pathways or act as a competitive inhibitor for enzymes that recognize carboxylate-containing substrates. For instance, various chlorobenzoic acid derivatives are known to interact with enzymes like 4-chlorobenzoate:CoA ligase.[3] Furthermore, compounds with a benzylthio- moiety have been associated with thiol reactivity, a common source of off-target interactions.[4] This guide will help you navigate these possibilities.

Frequently Asked Questions (FAQs)

Q1: What is the known or predicted primary target of this compound?

A1: Currently, this compound is not a widely characterized compound with a single, universally accepted primary target. It has been synthesized as part of broader chemical libraries aimed at discovering novel therapeutic agents, such as anticancer compounds.[5] Its activity will be highly dependent on the specific biological system it is tested in. Without a pre-defined target, it is critical to approach its use as a chemical probe with rigorous validation and a high degree of suspicion for off-target activity.

Q2: Why should I be concerned about off-target effects with this specific compound?

A2: Several features of the this compound structure warrant careful consideration of off-target effects:

  • Carboxylic Acid Group: This functional group is common in endogenous metabolites and can act as a recognition motif for a wide range of enzymes and transporters.

  • Benzylthio- Moiety: Thioether linkages can be metabolically labile. More importantly, related structures can sometimes exhibit reactivity towards cysteine residues in proteins, leading to covalent modification and non-specific activity.[4]

  • General Promiscuity: Like many small molecules, using it at concentrations significantly above its on-target binding affinity (if known) dramatically increases the likelihood of engaging lower-affinity off-targets.[2]

Q3: What are the first steps I should take to control for potential off-target effects?

A3: Foundational controls are non-negotiable for data integrity:

  • Dose-Response Curve: Always perform a full dose-response experiment. The lowest effective concentration should be used for subsequent experiments to minimize off-target engagement.

  • Vehicle Control: All experiments must include a control group treated with the same final concentration of the vehicle (e.g., DMSO) used to dissolve the compound.

  • Structural Analogs (Negative Control): If available, use a structurally similar but biologically inactive analog. This is a powerful tool to demonstrate that the observed phenotype is due to the specific pharmacophore of your compound and not some general chemical property.

  • Rescue Experiments: If you are inhibiting a target, attempt to "rescue" the phenotype by adding back the product of the enzymatic reaction or activating a downstream component of the pathway.

Troubleshooting Guide: From Unexpected Results to Actionable Insights

This section addresses common experimental issues and provides logical workflows to determine if an off-target effect is the root cause.

Issue 1: My experimental results are inconsistent with the hypothesized target's known function.

You've treated your cells with this compound expecting to see Phenotype A (based on inhibiting Target X), but instead, you observe Phenotype B, or a mix of A and B.

Underlying Cause & Rationale: This is a classic indicator of an off-target effect. The compound may be binding to one or more unknown proteins (Target Y, Target Z) that trigger a different, perhaps more potent, signaling cascade than the one modulated by your intended target.[1]

Troubleshooting Workflow: The primary goal is to identify the unknown interacting proteins. This process is known as target deconvolution.

Off_Target_Deconvolution_Workflow cluster_0 Phase 1: Observation & Initial Checks cluster_1 Phase 2: Unbiased Target Identification cluster_2 Phase 3: Hit Validation obs Unexpected Phenotype Observed dose Confirm with Dose-Response & Use Minimal Concentration obs->dose controls Validate with Negative Structural Analog dose->controls chemoproteomics Chemical Proteomics (e.g., Affinity Pull-down) controls->chemoproteomics Proceed if phenotype is confirmed tpp Thermal Proteome Profiling (TPP / CETSA) controls->tpp Proceed if phenotype is confirmed genetic Genetic Screens (CRISPR, shRNA) controls->genetic Proceed if phenotype is confirmed binding Direct Binding Assays (SPR, ITC, MST) chemoproteomics->binding Identify Potential Hits tpp->binding Identify Potential Hits genetic->binding Identify Potential Hits knockdown Target Knockdown/Out (siRNA, CRISPR) binding->knockdown biochem Biochemical/Enzymatic Assays knockdown->biochem Cytotoxicity_Workflow cluster_0 Tier 1: Apoptosis & Necrosis Screening cluster_1 Tier 2: Mechanistic Assays obs Unexpected Cytotoxicity Observed caspase Caspase 3/7 Assay (Apoptosis) obs->caspase pi_annexin Annexin V / PI Staining (Apoptosis vs. Necrosis) mito Mitochondrial Membrane Potential Assay (e.g., TMRE) pi_annexin->mito If Apoptosis is confirmed ros Reactive Oxygen Species (ROS) Assay (e.g., DCFDA) atp Cellular ATP Level Quantification

Caption: A tiered approach to investigating cytotoxicity.

Featured Protocol: Mitochondrial Membrane Potential Assay

This assay assesses mitochondrial health, a common off-target liability. It uses a fluorescent dye like Tetramethylrhodamine, Ethyl Ester (TMRE), which accumulates in active mitochondria with an intact membrane potential.

Step-by-Step Methodology:

  • Cell Plating: Plate cells in a multi-well plate (e.g., 96-well, black-walled for fluorescence) and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of this compound. Include a vehicle control and a positive control for mitochondrial depolarization (e.g., CCCP). Incubate for the desired time.

  • Dye Loading:

    • Add TMRE working solution to each well (final concentration typically 20-100 nM).

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing (Optional but Recommended): Gently wash cells with pre-warmed PBS or media to remove excess dye and reduce background fluorescence.

  • Fluorescence Measurement:

    • Measure fluorescence using a plate reader at the appropriate excitation/emission wavelengths (e.g., ~549 nm / ~575 nm for TMRE).

  • Data Analysis:

    • Normalize the fluorescence of treated wells to the vehicle control.

    • A significant decrease in fluorescence indicates a loss of mitochondrial membrane potential, suggesting mitochondrial toxicity.

Data Summary Table

While specific off-target IC50 values for this compound are not publicly available, researchers should build their own profile. The table below serves as a template for summarizing your findings from screening assays.

Potential Off-Target Class Screening Assay Compound Concentration Result (e.g., % Inhibition, Fold Change) Interpretation
KinasesKinase Panel Screen1 µM, 10 µMExample: 85% inhibition of Kinase Z at 10 µMPotential off-target
GPCRsGPCR Panel Screen1 µM, 10 µMExample: No significant activityLikely not a GPCR ligand
MitochondriaTMRE Assay0.1 - 50 µMExample: 60% signal decrease at 25 µMInduces mitochondrial depolarization
ApoptosisCaspase-Glo 3/70.1 - 50 µMExample: 5-fold increase at 25 µMInduces apoptosis

Conclusion

References

  • Title: Novel Computational Approach to Predict Off-Target Interactions for Small Molecules Source: Frontiers in Physiology URL: [Link]

  • Title: Off-Target Effects Analysis Source: Creative Diagnostics URL: [Link]

  • Title: Assay Troubleshooting Source: MB - About URL: [Link]

  • Title: Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform Source: ACS Central Science URL: [Link]

  • Title: Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives Source: PubMed Central URL: [Link]

  • Title: Off-target thiol alkylation by the NADPH oxidase inhibitor 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine (VAS2870) Source: PubMed URL: [Link]

  • Title: Mechanism of 4-Chlorobenzoate: Coenzyme A Ligase Catalysis Source: PubMed Central URL: [Link]

  • Title: Metabolism of Benthiocarb (4-Chlorobenzyl N, N-Diethylthiolcarbamate) in Mice Source: Sci-Hub URL: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-(Benzylthio)-4-chlorobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary reaction mechanism for the synthesis of 2-(Benzylthio)-4-chlorobenzoic Acid?

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.[1][2] In this reaction, the sulfur atom of a thiol, in this case, benzyl mercaptan (benzyl thiol), acts as a nucleophile and displaces the chlorine atom at the 2-position of 2,4-dichlorobenzoic acid or a similar starting material. The presence of an electron-withdrawing group, such as a carboxylic acid, on the aromatic ring facilitates this reaction by making the ring more susceptible to nucleophilic attack.[2][3]

The reaction can also be viewed as a variation of the Williamson ether synthesis, where a thiolate anion attacks an alkyl halide.[4][5] In this context, the aromatic ring with the chlorine leaving group is the electrophile, and the benzyl thiolate is the nucleophile.[6]

Q2: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yields in this synthesis can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Deprotonation of the Thiol: Benzyl mercaptan needs to be deprotonated to form the more nucleophilic thiolate anion.[4] Ensure you are using a sufficiently strong base and appropriate stoichiometry. Common bases include potassium carbonate, sodium hydroxide, or lithium hydroxide.[7][8]

  • Poor Solvent Choice: The choice of solvent is critical. Dipolar aprotic solvents like DMF (N,N-dimethylformamide) or acetonitrile are often effective as they can solvate the cation of the base while leaving the nucleophile relatively free to react.[6][7] In some cases, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly improve yields, especially in mixed solvent systems like acetonitrile/water.[7]

  • Reaction Temperature and Time: SNAr reactions often require heating to proceed at a reasonable rate.[8] Monitor your reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[9] Insufficient heating or premature quenching of the reaction will result in a low yield. Conversely, prolonged heating at excessively high temperatures can lead to side reactions and degradation.

  • Atmosphere Control: Thiols can be susceptible to oxidation, especially at elevated temperatures.[10] Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can prevent the formation of disulfide byproducts and improve the overall yield.[7]

Q3: I am observing significant amounts of unreacted 2,4-dichlorobenzoic acid. How can I drive the reaction to completion?

If you are seeing a significant amount of starting material, consider the following adjustments:

  • Increase the Equivalents of Nucleophile: Using a slight excess of benzyl mercaptan (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion. However, be mindful that a large excess can complicate purification.

  • Optimize the Base: Ensure the base is of good quality and used in sufficient quantity (at least one equivalent to deprotonate the thiol and neutralize the carboxylic acid, plus potentially another to neutralize the HCl byproduct). Some protocols may use up to 1.5 moles of base per mole of the thiophenoxide.[8]

  • Re-evaluate Your Solvent System: If you are using a protic solvent like ethanol, it may be interfering with the nucleophilicity of the thiolate. Switching to a dipolar aprotic solvent is often beneficial.[6][7]

Q4: What are the common side reactions, and how can they be minimized?

The primary side reactions to be aware of are:

  • Disulfide Formation: Benzyl mercaptan can oxidize to form dibenzyl disulfide, especially in the presence of air and at higher temperatures.[10] As mentioned, using an inert atmosphere is the most effective way to mitigate this.

  • Reaction at the 4-Position: While the chlorine at the 2-position is generally more activated towards nucleophilic attack due to the electronic influence of the adjacent carboxylic acid group, some substitution at the 4-position can occur. Optimizing reaction temperature and using a less polar solvent can sometimes improve selectivity.

  • Formation of Diphenyl Ether Analogs: In some cases, particularly under harsh conditions, the starting material or product can react with hydroxide ions if present in high concentrations, leading to the formation of hydroxybenzoic acid derivatives.[3]

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol is a generalized procedure based on common laboratory practices for SNAr reactions.[7][8]

Materials:

  • 2,4-Dichlorobenzoic acid

  • Benzyl mercaptan

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), add 2,4-dichlorobenzoic acid (1 equivalent).

  • Add dry DMF as the solvent.

  • Add potassium carbonate (2.2 equivalents).

  • Add benzyl mercaptan (1.1 equivalents) dropwise to the stirring suspension.

  • Heat the reaction mixture to 80-100°C and monitor the progress by TLC.

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and acidify to a pH of approximately 2 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).[11][12]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the impact of different reaction parameters on the yield of this compound, based on a similar SNAr reaction.[7]

EntrySolventBase (equivalents)CatalystTemperature (°C)Time (h)Yield (%)
1EthanolK₂CO₃ (1.2)NoneReflux8Trace
2DMFK₂CO₃ (1.2)None80632
3AcetonitrileK₂CO₃ (2.2)None80658
4Acetonitrile/Water (300:1)K₂CO₃ (2.2)TBAB (0.1)80490+

Visualizations

Reaction Mechanism Workflow

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2_4_dichlorobenzoic_acid 2,4-Dichlorobenzoic Acid meisenheimer Meisenheimer Complex (Resonance Stabilized) 2_4_dichlorobenzoic_acid->meisenheimer benzyl_mercaptan Benzyl Mercaptan thiolate Benzyl Thiolate Anion benzyl_mercaptan->thiolate Deprotonation base Base (e.g., K₂CO₃) base->thiolate thiolate->meisenheimer Nucleophilic Attack product This compound meisenheimer->product Loss of Leaving Group (Cl⁻) salt Salt (e.g., KCl) meisenheimer->salt hco3 Bicarbonate

Caption: SNAr mechanism for the synthesis.

Troubleshooting Flowchart

Troubleshooting start Low Yield or Incomplete Reaction check_base Check Base: - Strength - Stoichiometry (≥2 eq.) - Quality start->check_base check_solvent Check Solvent: - Dipolar aprotic (DMF, MeCN)? - Dry? check_base->check_solvent Base OK optimize_base Optimize Base: - Use stronger base - Increase equivalents check_base->optimize_base Issue Found check_temp_time Check Temperature & Time: - Sufficiently high? - Monitored by TLC? check_solvent->check_temp_time Solvent OK optimize_solvent Optimize Solvent: - Switch to DMF or MeCN - Add Phase Transfer Catalyst (TBAB) check_solvent->optimize_solvent Issue Found check_atmosphere Check Atmosphere: - Inert gas (N₂, Ar)? check_temp_time->check_atmosphere Temp/Time OK optimize_temp_time Optimize Conditions: - Increase temperature - Extend reaction time check_temp_time->optimize_temp_time Issue Found optimize_atmosphere Use Inert Atmosphere check_atmosphere->optimize_atmosphere Issue Found success Improved Yield check_atmosphere->success Atmosphere OK optimize_base->check_solvent optimize_solvent->check_temp_time optimize_temp_time->check_atmosphere optimize_atmosphere->success

Sources

Technical Support Center: Purification of 2-(Benzylthio)-4-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-(Benzylthio)-4-chlorobenzoic Acid. This resource is designed for researchers, medicinal chemists, and process development professionals who require this molecule in a high state of purity for their work. Achieving high purity is paramount, as trace impurities can confound experimental results, lead to side reactions, or represent regulatory hurdles in drug development.

This guide provides a series of troubleshooting scenarios and detailed protocols in a direct question-and-answer format, reflecting the common challenges encountered in the laboratory. Our approach is grounded in fundamental chemical principles to not only offer solutions but also to explain the causality behind each procedural step.

Physicochemical Properties at a Glance

A thorough understanding of a compound's physical properties is the foundation of effective purification strategy development.

PropertyValueSource(s)
CAS Number 40183-35-5[1][2][3]
Molecular Formula C₁₄H₁₁ClO₂S[1][2][3]
Molecular Weight 278.75 g/mol [3][4][5]
Appearance Light Brown or Pale Yellow Solid[5][6]
Melting Point 185-186 °C[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Initial Purity Assessment

Question: I have my crude this compound from a synthesis. How can I quickly assess its purity before attempting a large-scale purification?

Answer: An initial, rapid assessment is crucial to select the appropriate purification method. We recommend a two-pronged approach:

  • Thin-Layer Chromatography (TLC): This is the fastest method to visualize the number of components in your sample.[7] Spot your crude material on a silica gel TLC plate and develop it in a solvent system like 7:3 Hexanes:Ethyl Acetate with a small amount (0.5-1%) of acetic acid. The acetic acid is critical; it suppresses the deprotonation of your carboxylic acid, preventing "streaking" on the silica plate.[8] After development, visualize the plate under UV light (254 nm). A pure sample should ideally show a single spot. Multiple spots indicate the presence of impurities.

  • Melting Point Analysis: Determine the melting point range of your crude solid. A pure compound will have a sharp melting point close to the literature value of 185-186 °C.[1] Impurities will typically cause the melting point to be depressed and broaden the range over which the solid melts.[9] If your crude material melts over a wide range (e.g., 175-182 °C), significant purification is required.

Recrystallization Challenges

Question: What is the best solvent for recrystallizing this compound?

Answer: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[10][11] Given its solubility profile, promising solvents include toluene or a mixed solvent system such as ethanol/water or ethyl acetate/hexanes.

The process of selecting a solvent is empirical. Test small amounts of your crude product in different solvents. A good starting point is toluene, as its aromatic nature is compatible with the benzene rings in your molecule, and it is less polar than ethyl acetate. Recrystallization from toluene has been reported for the purification of a similar compound, o-chlorobenzoic acid.[12]

Question: My compound won't dissolve during recrystallization, even with a lot of hot solvent. What's wrong?

Answer: This issue typically stems from two possibilities:

  • Inappropriate Solvent Choice: The solvent you have selected may simply be a poor solvent for this compound, even when hot. Re-evaluate your solvent choice based on small-scale solubility tests.

  • Insoluble Impurities: Your crude product may contain insoluble impurities (e.g., inorganic salts from the workup, or polymeric byproducts). If the bulk of your product dissolves but a persistent solid or cloudiness remains, you should perform a "hot gravity filtration" to remove these insoluble materials before allowing the solution to cool.[11]

Question: My compound dissolved perfectly, but no crystals are forming upon cooling. What should I do?

Answer: This is a common issue, often caused by supersaturation or using too much solvent.[9] Here is a sequence of techniques to induce crystallization:

  • Be Patient: Ensure the solution has cooled slowly to room temperature and then been placed in an ice-water bath for at least 20-30 minutes. Slow cooling is critical for the formation of large, pure crystals.[9][11]

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[10]

  • Add a Seed Crystal: If you have a small amount of pure material, add a single tiny crystal to the supersaturated solution. This provides a perfect template for further crystallization.

  • Reduce Solvent Volume: If the above methods fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent, then repeat the slow cooling process.

Question: The recrystallized product is an oil or a gummy solid. How can I fix this?

Answer: "Oiling out" occurs when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or when the concentration of impurities is so high that it depresses the melting point of your compound below the temperature of the solution.

To resolve this, add a small amount more solvent to the hot mixture to ensure everything is fully dissolved at the boiling point. Then, allow the solution to cool much more slowly. You can insulate the flask to prolong the cooling period. If it still oils out, consider switching to a lower-boiling point solvent system.

Chromatography & Extraction

Question: How can I efficiently remove neutral, non-polar impurities from my crude product?

Answer: Acid-base extraction is an exceptionally powerful technique for this specific purpose. Because your compound is a carboxylic acid, it can be selectively deprotonated and moved into an aqueous layer, leaving neutral organic impurities behind in an organic solvent. See the detailed protocol below for a step-by-step guide. This method is often used to separate carboxylic acids from other reaction components.[13]

Question: What is a good starting solvent system for flash column chromatography?

Answer: Based on TLC analysis, a good starting point for flash chromatography on silica gel would be a gradient elution starting with a low-polarity mobile phase and gradually increasing the polarity.[7] Begin with a solvent system that gives your product an Rf value of ~0.3 on the TLC plate. For this compound, a gradient of 100% hexanes to 30% ethyl acetate in hexanes is a logical starting point. Remember to add ~0.5% acetic acid to the mobile phase to improve peak shape and prevent streaking.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol assumes toluene is a suitable solvent. Always perform a small-scale test first.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of toluene (e.g., 10-15 mL) and a boiling chip. Heat the mixture to a gentle boil on a hot plate with stirring.

  • Achieve Saturation: Add more hot toluene dropwise until the solid just completely dissolves. Avoid adding an excess of solvent, as this will reduce your final yield.[9]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for forming pure crystals.[9] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold toluene to rinse away any remaining soluble impurities. Using ice-cold solvent is critical to minimize redissolving your product.[9]

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent. Confirm purity by taking a melting point and running a TLC.

Protocol 2: Purification by Acid-Base Extraction

This method is ideal for removing neutral or basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (e.g., 50 mL for 1 g of crude material).

  • Deprotonation: Transfer the solution to a separatory funnel and extract it with a 1 M aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 25 mL). The carboxylic acid will react to form its sodium salt, which is soluble in the aqueous layer. The neutral impurities will remain in the ethyl acetate layer.

    • Expert Tip: Vent the funnel frequently, as CO₂ gas is evolved during this step.

  • Isolate Aqueous Layer: Combine the aqueous layers. If desired, you can wash this aqueous layer once with a fresh portion of ethyl acetate (20 mL) to remove any last traces of neutral impurities.

  • Reprotonation: Cool the aqueous layer in an ice bath and slowly acidify it by adding concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is ~2.[12] The purified this compound will precipitate out as a solid.

  • Isolation & Drying: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly under vacuum.

Visual Guides & Workflows

Purification Strategy Selection

The following diagram outlines a logical workflow for deciding on a purification strategy for your crude product.

G cluster_paths Purification Pathways start Crude Product assess_purity Initial Purity Assessment (TLC, Melting Point) start->assess_purity decision_impurities Significant Impurities Present? assess_purity->decision_impurities decision_type Nature of Impurities? decision_impurities->decision_type Yes (Major Impurities) recrystallize_direct Direct Recrystallization decision_impurities->recrystallize_direct No (Trace Impurities) acid_base Acid-Base Extraction decision_type->acid_base Neutral / Basic chromatography Column Chromatography decision_type->chromatography Similar Polarity recrystallize_final Final Polish: Recrystallization acid_base->recrystallize_final chromatography->recrystallize_final final_product Pure Product (Verify Purity) recrystallize_final->final_product recrystallize_direct->final_product

Caption: Decision workflow for selecting a purification method.

Troubleshooting Recrystallization

This flowchart provides a step-by-step guide to troubleshoot common recrystallization problems.

G cluster_induce Induce Crystallization start Start: Dissolve in min. hot solvent check_dissolved Did it fully dissolve? start->check_dissolved hot_filter Perform Hot Filtration to remove insolubles check_dissolved->hot_filter No cool Cool slowly to RT, then ice bath check_dissolved->cool Yes hot_filter->cool check_crystals Did crystals form? cool->check_crystals scratch 1. Scratch flask check_crystals->scratch No collect Collect, Wash, & Dry Crystals check_crystals->collect Yes seed 2. Add seed crystal reduce_solvent 3. Reduce solvent volume reduce_solvent->cool end Success! collect->end

Sources

Technical Support Center: Troubleshooting Inconsistent Results in "2-(Benzylthio)-4-chlorobenzoic Acid" Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "2-(Benzylthio)-4-chlorobenzoic Acid." This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common analytical challenges encountered with this compound. Our goal is to move beyond simple procedural lists and delve into the causal relationships between experimental choices and outcomes, ensuring you can develop robust and reproducible assays.

Section 1: Understanding the Analyte: Key Properties and Handling

Before troubleshooting any assay, a foundational understanding of the analyte's physicochemical properties is critical. "this compound" possesses characteristics that can influence its behavior in various analytical systems.

PropertyValue / CharacteristicImplication for Assays
Molecular Formula C₁₄H₁₁ClO₂S[1]---
Molecular Weight 278.75 g/mol [1]Essential for accurate preparation of standard solutions and concentration calculations.
Melting Point 185-186°C[2]A sharp melting point is a good indicator of purity. Broadening can suggest impurities or degradation.
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate.[2]Informs the choice of sample preparation solvents and mobile phases for chromatography. Poor solubility can lead to precipitation and inconsistent results.
Storage Conditions Short-term at room temperature; long-term at -20°C.[2]The thioether linkage can be susceptible to oxidation. Improper storage is a primary cause of degradation and the appearance of impurity peaks.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling and preparation of "this compound" for analysis.

Q1: My standard solutions are showing a hazy appearance or precipitate over time. What's causing this?

A1: This is likely due to solubility issues. While soluble in several organic solvents, its solubility in common HPLC mobile phase components like water or acetonitrile/methanol mixtures at high aqueous content may be limited. Always ensure your sample diluent is compatible with the mobile phase to prevent precipitation upon injection. Consider using a higher percentage of organic solvent in your diluent if compatible with your chromatographic method.

Q2: I've noticed a new, small peak appearing in my chromatograms of older samples. What could this be?

A2: The appearance of new peaks, especially in older samples, strongly suggests degradation. The thioether (sulfide) group in the molecule is susceptible to oxidation, which can form the corresponding sulfoxide or sulfone.[3] Long-term storage at room temperature or exposure to air and light can accelerate this process.[2] It is crucial to store the compound and its solutions at the recommended -20°C and to use freshly prepared solutions for calibration curves.

Q3: Should I filter my samples before injection into the HPLC?

A3: Yes, absolutely. Filtering samples through a 0.22 or 0.45 µm syringe filter is a critical step to remove any particulate matter. This not only protects the sensitive components of the HPLC system, such as the injector and column, but also prevents blockages that can cause pressure fluctuations and distorted peak shapes.[4]

Section 3: Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC) Assays

Inconsistent HPLC results are a common frustration. This section breaks down specific problems and provides a logical, step-by-step approach to their resolution.

Q3.1: Why are my peaks tailing?

A3.1: Peak tailing, where the back half of the peak is wider than the front, is a frequent issue that can compromise resolution and integration accuracy. The causes can be chemical or physical.

  • Chemical Causes: The carboxylic acid moiety of your analyte can interact with active sites on the silica-based column packing, particularly residual, un-capped silanol groups. These secondary interactions delay a portion of the analyte from eluting, causing the tail.

    • Solution: Adjust the mobile phase pH. For a carboxylic acid, operating at a lower pH (e.g., pH 2.5-3.5 using a phosphate or formate buffer) will keep the analyte in its protonated, less polar form, minimizing interactions with the stationary phase.[4][5]

  • Physical Causes: Issues like a blocked column frit, contamination of the guard column, or excessive extra-column volume (dead volume) can disrupt the sample band, leading to tailing for all peaks.[4][6]

    • Solution: First, try replacing the guard column, as it's designed to trap contaminants. If that fails, try back-flushing the analytical column with a strong solvent. Ensure all tubing connections are secure and as short as possible.[5][7]

Q3.2: My retention times are shifting between injections. What should I check?

A3.2: Retention time stability is key for reliable peak identification. Drifting retention times can point to several issues:

  • Mobile Phase Composition: Inaccurately prepared or degrading mobile phase is a common culprit.[4] Ensure precise measurements and that the mobile phase is fresh and properly degassed. If using a buffer, verify the pH.

  • Column Temperature: The column temperature must be stable. Even minor fluctuations in ambient temperature can affect retention times. A column oven is essential for reproducible results.

  • System Leaks: A leak in the pump or fittings will cause the flow rate to fluctuate, leading to unstable retention times.[5] Check for any signs of leakage around all fittings.

Q3.3: I'm seeing poor resolution between my main peak and an impurity. How can I improve it?

A3.3: Improving resolution requires modifying the chromatographic conditions to better separate the two components.

  • Adjust Mobile Phase Strength: If using a gradient, try making the gradient shallower (i.e., increase the run time and slow the rate of organic solvent increase). This gives the components more time to interact with the stationary phase and separate.[5]

  • Change Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other or using a mixture of both. This can alter the elution order and improve separation.

  • Select a Different Column: If mobile phase optimization isn't enough, a different column chemistry may be needed. A column with a different stationary phase (e.g., a phenyl-hexyl instead of a C18) or one with smaller particles can provide the necessary increase in efficiency and resolution.[7]

Workflow: Troubleshooting HPLC Peak Tailing

Below is a logical workflow to diagnose and resolve peak tailing issues.

HPLC_Troubleshooting Start Peak Tailing Observed Check_All_Peaks Does it affect all peaks? Start->Check_All_Peaks Physical_Issue Likely Physical Issue: - Column Frit Blockage - Dead Volume Check_All_Peaks->Physical_Issue Yes Chemical_Issue Likely Chemical Issue: - Secondary Interactions - Mobile Phase pH Check_All_Peaks->Chemical_Issue No (Analyte-specific) Action_Physical Action: 1. Replace guard column. 2. Back-flush analytical column. 3. Check fittings for dead volume. Physical_Issue->Action_Physical Action_Chemical Action: 1. Adjust mobile phase pH   (e.g., to pH 3). 2. Add buffer to mobile phase. 3. Try a different column. Chemical_Issue->Action_Chemical Resolved Problem Resolved Action_Physical->Resolved Action_Chemical->Resolved

Caption: A flowchart for diagnosing HPLC peak tailing.

Section 4: Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural confirmation and purity assessment. However, inconsistent results can arise from improper sample preparation or acquisition parameters.

Q4.1: Why is the baseline of my ¹H NMR spectrum distorted or not flat?

A4.1: A non-flat baseline is often due to issues with the receiver gain or spectral processing. If the signal is too strong (e.g., from a highly concentrated sample or a strong solvent signal), it can overload the detector. Try reducing the receiver gain. Additionally, ensure proper phasing and baseline correction have been applied during data processing.

Q4.2: I see unexpected peaks in my spectrum. Are they impurities?

A4.2: Unexpected peaks can be impurities, but they can also be from other sources.

  • Solvent: Always use a deuterated solvent of high purity (e.g., CDCl₃, DMSO-d₆).[8] Check the solvent specifications for residual proton signals.

  • Water: A broad peak, often around 1.5-2.5 ppm in CDCl₃ or ~3.3 ppm in DMSO-d₆, is typically from residual water.

  • Degradation: As mentioned, oxidation of the thioether to a sulfoxide is a common degradation pathway. This will cause shifts in the chemical shifts of adjacent protons, particularly the benzylic methylene (-CH₂-) protons. Compare the spectrum to a freshly prepared sample from a reliable standard.

  • Related Compounds: Ensure the material is not a related derivative, such as the corresponding acid chloride[9][10] or a different isomer.[11]

Q4.3: The peaks corresponding to my aromatic protons are poorly resolved. How can I improve this?

A4.3: The aromatic region for benzoic acid derivatives can be complex due to similar chemical environments.[8][12]

  • Higher Field Strength: If available, using a higher field NMR spectrometer (e.g., 500 MHz vs. 300 MHz) will increase the dispersion of the signals, often resolving overlapping multiplets.

  • Shimming: Poor shimming of the magnet will result in broad lines and loss of resolution. Ensure the instrument is properly shimmed before acquisition.

  • Sample Concentration: Very high sample concentrations can lead to viscosity-related line broadening. Try acquiring the spectrum on a more dilute sample.

Protocol: Standard Sample Preparation for NMR Analysis
  • Weighing: Accurately weigh 5-10 mg of "this compound" directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Dissolution: Cap the NMR tube and gently vortex or invert it until the sample is fully dissolved. A brief sonication may be used if necessary.

  • Analysis: Insert the tube into the NMR spectrometer, allow it to equilibrate to the probe temperature, and proceed with instrument tuning, locking, shimming, and data acquisition.

Section 5: Purity and Stability: Identifying Degradation

The stability of "this compound" is paramount for accurate assays. The primary degradation pathway of concern is the oxidation of the thioether sulfur atom.

Q5.1: How can I confirm if my sample has oxidized?

A5.1: Both HPLC and NMR can be used to detect oxidation.

  • HPLC: The oxidized products (sulfoxide and sulfone) are more polar than the parent thioether. Therefore, in a reversed-phase HPLC method, you would expect to see new peaks eluting earlier than the main analyte peak.

  • NMR: Oxidation of the sulfur atom will significantly affect the electronic environment of the neighboring benzyl methylene (-S-CH₂-Ph) protons. In the ¹H NMR spectrum, you will observe a downfield shift of this methylene signal upon oxidation.

Diagram: Potential Oxidative Degradation Pathway

This diagram illustrates the stepwise oxidation of the thioether group.

Degradation_Pathway Parent This compound (Sulfide) Sulfoxide Sulfoxide Derivative Parent->Sulfoxide [O] Sulfone Sulfone Derivative Sulfoxide->Sulfone [O]

Caption: Oxidative degradation of the thioether to sulfoxide and sulfone.

Section 6: Best Practices for Consistent Results

Adhering to best practices is the most effective way to prevent inconsistent results before they occur.

  • Method Validation: Always work within the framework of a validated analytical method. Key validation parameters include specificity, linearity, accuracy, precision, and robustness.[13][14] Following guidelines from bodies like the ICH is essential for regulatory compliance.[15][16]

  • System Suitability: Before running any sample set, perform a system suitability test. This typically involves injecting a standard solution to verify that the chromatographic system (e.g., resolution, peak tailing, plate count) is performing as expected.

  • Use High-Purity Reagents: Ensure all solvents, buffers, and reagents are of high purity (e.g., HPLC grade or higher).

  • Calibrate Instruments: Regularly calibrate all instruments, including balances, pH meters, and the analytical instruments themselves.

  • Maintain Detailed Records: Document every step of the analytical process, from sample preparation to instrument parameters. This is invaluable for troubleshooting and ensuring data integrity.[15]

By understanding the specific chemical nature of "this compound" and applying logical, systematic troubleshooting, you can overcome common analytical hurdles and generate reliable, high-quality data.

References

  • HPLC Troubleshooting Guide. SCION Instruments.[Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.[Link]

  • Step-by-Step Guide to Analytical Method Development for Pharmaceuticals. Apicule.[Link]

  • Troubleshooting HPLC- Tailing Peaks. Restek.[Link]

  • Best Practices in Analytical Method Development and Testing. Pharmaceutical Technology.[Link]

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry.[Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.[Link]

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Process Parameters.[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.[Link]

  • Best Practices for Analytical Method Validation: Study Design, Analysis, and Acceptance Criteria. BioPharm International.[Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma.[Link]

  • Carbon-13 nuclear magnetic resonance of biologically important aromatic acids. I. Chemical shifts of benzoic acid and derivative. Journal of the American Chemical Society.[Link]

  • Characterization of thioether compounds formed from alkaline degradation products of enflurane. PubMed.[Link]

  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Doc Brown's Chemistry.[Link]

  • Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. SciSpace.[Link]

  • CAS No : 40183-55-9 | Product Name : this compound Chloride. Pharmaffiliates.[Link]

  • Thioester - Wikipedia. Wikipedia.[Link]

  • 15.12: Thioethers (Sulfides) and Silyl Ethers. Chemistry LibreTexts.[Link]

  • The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry.[Link]

  • Understanding Degradation Pathways in Poly(thiourethane)s: Aromatic vs Aliphatic Thiol Contributions. ResearchGate.[Link]

  • Benzoic acid, 2-[(4-chlorophenyl)thio]- | C13H9ClO2S | CID 80942. PubChem.[Link]

  • Thiols And Thioethers. Master Organic Chemistry.[Link]

Sources

Technical Support Center: Investigating the Degradation Pathways of 2-(Benzylthio)-4-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Benzylthio)-4-chlorobenzoic Acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in your experimental work on the degradation pathways of this molecule. My aim is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your research.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and degradation of this compound.

Q1: What are the most likely initial steps in the degradation of this compound?

A1: Based on the structure of this compound, the most probable initial sites of metabolic or chemical attack are the thioether bond and the carboxylic acid group. Cleavage of the thioether bond would be a primary degradation route, potentially yielding 4-chlorobenzoic acid and a benzyl-containing fragment. The carboxylic acid group is also a likely site for modification, such as conjugation with amino acids like glycine, a common metabolic pathway for benzoic acid derivatives in vivo.[1][2]

Q2: What are the expected major degradation products of the 4-chlorobenzoic acid moiety?

A2: Once the 4-chlorobenzoic acid moiety is formed, its subsequent degradation is expected to follow established pathways for this compound. In biological systems, a key pathway is hydrolytic dehalogenation to yield 4-hydroxybenzoic acid, which is then further metabolized via the β-ketoadipate pathway.[3] Another significant metabolic route is conjugation with glycine to form 4-chlorohippuric acid, which is then excreted.[1][4]

Q3: How is the benzyl portion of the molecule likely to be metabolized?

A3: The benzyl group, likely cleaved from the parent molecule, is anticipated to be metabolized via oxidation. For instance, benzyl alcohol is known to be oxidized to benzaldehyde and then to benzoic acid.[5] This benzoic acid can then be further metabolized. In some biological systems, benzyl derivatives are ultimately excreted as glycine conjugates of benzoic acid (hippuric acid).[2]

Q4: What is the expected environmental fate of this compound?

A4: The environmental degradation of this compound is likely to be initiated by microbial action. Bacteria capable of degrading chlorinated aromatic compounds may cleave the thioether bond and subsequently metabolize the resulting fragments. The 4-chlorobenzoic acid portion can be degraded by certain bacterial strains under both aerobic and anaerobic conditions.[3][6][7] Reductive dehalogenation is a possible pathway under anaerobic conditions.[6]

II. Troubleshooting Guide: Experimental Issues

This section provides solutions to specific problems you may encounter during your degradation studies.

Problem Potential Cause(s) Recommended Solution(s)
Low or no degradation of the parent compound observed. 1. The experimental conditions (e.g., pH, temperature, microbial strain) are not conducive to degradation. 2. The compound is highly stable under the tested conditions. 3. The analytical method is not sensitive enough to detect small changes in concentration.1. Optimize reaction conditions. For microbial studies, ensure the selected strain is appropriate for degrading chlorinated aromatics. 2. Consider forced degradation studies under more stringent conditions (e.g., strong acid/base, high temperature, UV light) to induce degradation.[8] 3. Validate your analytical method to ensure it has the required limit of detection (LOD) and limit of quantification (LOQ).[8][9]
Multiple unexpected peaks in the chromatogram. 1. Contamination of the sample or solvent. 2. Formation of multiple, unstable intermediates. 3. Side reactions occurring under the experimental conditions.1. Run blank samples to check for contamination. Use high-purity solvents and reagents. 2. Use a milder degradation condition to slow down the reaction and identify transient intermediates. Employ LC-MS/MS for structural elucidation of the unknown peaks.[10] 3. Review the reaction chemistry to anticipate and identify potential side products.
Poor recovery of the parent compound and its metabolites. 1. Adsorption of the compounds to the experimental apparatus (e.g., glassware, plasticware). 2. Volatility of the compounds or their degradation products. 3. Inefficient extraction from the sample matrix.1. Use silanized glassware to minimize adsorption. 2. Ensure a closed system if volatile compounds are expected. 3. Optimize the extraction method (e.g., solid-phase extraction, liquid-liquid extraction) to ensure efficient recovery of all analytes.
Difficulty in identifying degradation products. 1. Lack of authentic reference standards for the expected metabolites. 2. Co-elution of multiple compounds in the chromatogram. 3. Insufficient structural information from the analytical technique.1. If standards are unavailable, consider synthesizing the expected metabolites. 2. Optimize the chromatographic method (e.g., gradient elution, different column chemistry) to improve separation.[11] 3. Utilize high-resolution mass spectrometry (HRMS) and NMR spectroscopy for definitive structural identification.[11]

III. Protocols and Methodologies

Here are detailed protocols for key experiments in the study of this compound degradation.

Protocol 1: Forced Degradation Study

This protocol is designed to assess the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 100°C for 24 hours.

  • Photodegradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated HPLC or LC-MS/MS method.

Protocol 2: Analysis of Degradation Products by HPLC

This protocol provides a general framework for the chromatographic analysis of this compound and its degradation products.

1. Chromatographic System:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the parent compound and expected metabolites have significant absorbance (e.g., around 230-240 nm).

  • Injection Volume: 10 µL.

3. Method Validation:

  • Validate the method for linearity, accuracy, precision, specificity, LOD, and LOQ as per ICH guidelines.

IV. Visualizing the Pathways

The following diagrams illustrate the hypothesized degradation pathways and a general experimental workflow.

G parent This compound thioether_cleavage Thioether Bond Cleavage (Oxidation/Hydrolysis) parent->thioether_cleavage fragment1 4-Chlorobenzoic Acid thioether_cleavage->fragment1 fragment2 Benzyl Fragment (e.g., Benzyl Alcohol) thioether_cleavage->fragment2 dehalogenation Hydrolytic Dehalogenation fragment1->dehalogenation conjugation Glycine Conjugation fragment1->conjugation oxidation Oxidation fragment2->oxidation product1 4-Hydroxybenzoic Acid dehalogenation->product1 product2 4-Chlorohippuric Acid conjugation->product2 product3 Benzoic Acid oxidation->product3 beta_ketoadipate β-Ketoadipate Pathway product1->beta_ketoadipate excretion Excretion product2->excretion hippuric_acid Hippuric Acid product3->hippuric_acid

Caption: Hypothesized degradation pathways of this compound.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation stock Stock Solution Preparation stress Application of Stress Condition stock->stress hplc HPLC/LC-MS Analysis stress->hplc identification Metabolite Identification hplc->identification pathway Pathway Elucidation identification->pathway

Caption: General experimental workflow for degradation studies.

V. References

  • Ishikawa, K., Okuda, I., & Kuwatsuka, S. (1973). Metabolism of Benthiocarb (4-Chlorobenzyl N, N-Diethylthiolcarbamate) in Mice. Agricultural and Biological Chemistry, 37(1), 165–173. [Link]

  • Cupriavidus sp. strain SK-3, previously isolated on polychlorinated biphenyl mixtures, was found to aerobically utilize a wide spectrum of substituted aromatic compounds including 4-fluoro-, 4-chloro- and 4-bromobenzoic acids as a sole carbon and energy source. PubMed. [Link]

  • The metabolism and excretion of [14c] 2- and 4-chlorobenzoic acids in the rat. PubMed. [Link]

  • Degradation of Chlorobenzoates and Chlorophenols by Methanogenic Consortia. WUR eDepot. [Link]

  • Stability of amorphous drug, 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one, in silica mesopores and measurement of its molecular mobility by solid-state (13)C NMR spectroscopy. PubMed. [Link]

  • A Simple Liquid Chromatographic Method for Estimation of Glycopyrrolate in Bulk and Pharmaceutical Formulations. Analytical and Bioanalytical Chemistry Research. [Link]

  • Analytical Methods for the Degradation of Phytoconstituents. International Journal in Management and Social Science. [Link]

  • Benzoic Acid, Sodium Benzoate, Benzyl Alcohol, and Benzyl Benzoate – Draft Risk Assessment. Regulations.gov. [Link]

  • Degradation pathway of 2,4-dichlorobenzoic acid by strain... ResearchGate. [Link]

  • 2-chlorobenzoic acid (Ref: AE-C500233). AERU. [Link]

  • Degradation of diclofenac and 4-chlorobenzoic acid in aqueous solution by cold atmospheric plasma source. IBISS RADaR. [Link]

  • Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86. PubMed. [Link]

  • Metabolism of both 4-chlorobenzoate and toluene under denitrifying conditions by a constructed bacterial strain. PMC - NIH. [Link]

  • 4-Chlorobenzoic Acid. PubChem. [Link]

  • This compound Chloride. Pharmaffiliates. [Link]

  • Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry. PubMed. [Link]

Sources

Technical Support Center: Synthesis of 2-(Benzylthio)-4-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-(Benzylthio)-4-chlorobenzoic Acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and optimize the synthesis of this valuable chemical intermediate. Drawing from established literature and field experience, this document provides in-depth troubleshooting, detailed protocols, and a foundational understanding of the reaction dynamics.

Section 1: Foundational Principles & Reaction Mechanism

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, often categorized as an Ullmann-type condensation. In this reaction, the nucleophilic benzylthiolate anion displaces the chloride atom on the 2-position of the 4-chlorobenzoic acid ring. The reaction is facilitated by the presence of an electron-withdrawing group (the carboxylic acid) ortho to the leaving group (chloride), which activates the ring for nucleophilic attack.[1][2]

The process generally involves reacting 2-chlorobenzoic acid with benzyl mercaptan in the presence of a base and often requires high temperatures. While classic Ullmann reactions utilize a copper catalyst, catalyst-free methods, particularly those employing lithium salts, have been developed to improve economy and reduce metal contamination.[3][4]

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 2-Chlorobenzoic Acid Solvent Aprotic Solvent (e.g., Tetralin) R1->Solvent R2 Benzyl Mercaptan R2->Solvent Base Base (e.g., LiOH) Base->Solvent Heat High Temperature (170-200°C) Solvent->Heat Forms Thiolate Anion & Benzoate Salt Product This compound Heat->Product Nucleophilic Aromatic Substitution (C-S Bond Formation)

Caption: Core reaction pathway for the synthesis.

Section 2: Troubleshooting and Optimization (Q&A)

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction shows very low conversion or fails to proceed. What are the primary causes?

Answer: Low or no yield is a frequent issue, often pointing to one of several critical parameters:

  • Insufficient Temperature: This reaction has a high activation energy. Temperatures below 140°C are generally insufficient. The optimal range is typically between 170°C and 200°C.[4] Operating at lower temperatures will drastically slow down or halt the reaction.

  • Incorrect Choice or Stoichiometry of Base: The base is critical for deprotonating both the benzyl mercaptan to form the active nucleophile (benzylthiolate) and the 2-chlorobenzoic acid. Using lithium hydroxide (LiOH) has been shown to be surprisingly effective, obviating the need for expensive catalysts.[4] Ensure at least two equivalents of the base are used—one for the thiol and one for the carboxylic acid. Using weaker bases like sodium bicarbonate may not be sufficient.

  • Presence of Water: While the initial step involves the formation of water from the acid-base reaction, this water must be removed before reaching the high temperatures required for the substitution.[4] Failure to remove water can lead to side reactions or prevent the reaction from reaching the necessary temperature in certain solvent systems. A common technique is to heat the reaction mixture in a setup with a water separator (e.g., Dean-Stark apparatus) before proceeding to the final reaction temperature.[4]

  • Oxidation of Benzyl Mercaptan: Thiols are susceptible to oxidation, especially at high temperatures in the presence of air, which can form dibenzyl disulfide. This side reaction consumes the nucleophile and reduces the yield. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.[5]

Question 2: My final product is impure. What are the likely side products and how can they be minimized?

Answer: Several side products can complicate purification and reduce the final yield.

  • Dibenzyl Disulfide: As mentioned, this is formed from the oxidation of benzyl mercaptan. Minimizing exposure to oxygen by running the reaction under an inert atmosphere is the most effective preventative measure.[5]

  • Unreacted Starting Materials: This indicates incomplete conversion. See the troubleshooting points in Question 1. Extending the reaction time (e.g., from 4 hours to 8 hours) or increasing the temperature within the optimal range (170-200°C) can drive the reaction to completion.[4]

  • Decarboxylation Products: At very high temperatures (>220°C), benzoic acids can undergo decarboxylation. It is crucial to maintain careful temperature control and not exceed the recommended range.

  • Copper Contamination (if using Ullmann catalysis): If a traditional copper-catalyzed Ullmann approach is used, removing residual copper from the product can be challenging.[6] The catalyst-free lithium salt method is advantageous for avoiding this issue entirely.[4]

Question 3: I am struggling with the purification of the final product. What is the recommended procedure?

Answer: The purification strategy depends on the nature of the impurities.

  • Workup: After cooling the reaction mixture, the first step is typically to add water to dissolve the salt of the product. The organic solvent layer is separated, and the aqueous layer containing the product is acidified (e.g., with 30% HCl) to a pH of 2.[4] This protonates the carboxylate, causing the desired this compound to precipitate out of the solution.

  • Filtration and Washing: The crude solid is isolated by filtration and washed thoroughly with water to remove inorganic salts.

  • Recrystallization: This is the most effective method for removing organic impurities like dibenzyl disulfide and unreacted starting materials. A common and effective solvent for recrystallization is benzene or toluene.[7] The crude product is dissolved in the minimum amount of hot solvent, filtered hot if necessary to remove insoluble impurities, and then allowed to cool slowly to form pure crystals.

G cluster_checks Initial Checks cluster_solutions Corrective Actions cluster_purity Purity Solutions Start Low Yield or Purity Issue Temp Is Temperature 170-200°C? Start->Temp Base Is Base LiOH (2+ eq.)? Start->Base Inert Is System Under Inert Gas? Start->Inert Water Was Water of Reaction Removed? Start->Water Recrys Recrystallize from Toluene/Benzene Start->Recrys Impure Product Acid Ensure Full Precipitation (pH 2) Start->Acid Low Yield After Workup Sol_Temp Increase Temperature Temp->Sol_Temp No Sol_Base Verify Base & Stoichiometry Base->Sol_Base No Sol_Inert Purge with N₂/Ar Inert->Sol_Inert No Sol_Water Use Water Separator Water->Sol_Water No

Caption: Troubleshooting decision workflow.

Section 3: Detailed Experimental Protocol

This protocol is adapted from a catalyst-free method that demonstrates high efficiency and avoids heavy metal catalysts.[4]

Step 1: Reagent Setup

  • To a reaction vessel equipped with a mechanical stirrer, thermometer, and water separator, add 2-chlorobenzoic acid (1.0 eq) and benzyl mercaptan (~1.0 eq).

  • Add a suitable aprotic solvent, such as tetralin.

  • Add lithium hydroxide monohydrate (~2.2-2.4 eq).

Step 2: Water Removal

  • Begin stirring the mixture and heat it to approximately 185-190°C.

  • Collect the water of reaction in the water separator. Continue heating until water evolution ceases (this typically corresponds to the theoretical amount of water generated from the neutralization reactions).

Step 3: C-S Coupling Reaction

  • Once water removal is complete, maintain the reaction mixture at 185-190°C with vigorous stirring.

  • Monitor the reaction progress via a suitable method (e.g., TLC or HPLC). The reaction is typically complete within 8 hours.

Step 4: Workup and Isolation

  • After the reaction is complete, cool the mixture to approximately 110-120°C.

  • Carefully add water to the reaction vessel to dissolve the lithium salt of the product.

  • Transfer the mixture to a separatory funnel and separate the aqueous phase (containing the product) from the organic solvent phase.

  • Dilute the aqueous phase further with water and adjust the pH to 2 by slowly adding 30% hydrochloric acid. This will cause the product to precipitate.

  • Cool the mixture to room temperature or below to ensure complete precipitation.

Step 5: Purification

  • Isolate the precipitated solid by vacuum filtration.

  • Wash the filter cake thoroughly with water to remove any remaining salts.

  • Dry the crude product.

  • For further purification, recrystallize the solid from a suitable solvent like toluene.

Section 4: Comparative Data & Optimization

The choice of reaction parameters significantly impacts the outcome. The following table summarizes key variables.

ParameterCondition 1 (Suboptimal)Condition 2 (Optimized)Rationale & Reference
Base Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)Lithium Hydroxide (LiOH)LiOH provides excellent results without the need for an expensive and potentially contaminating catalyst.[4]
Catalyst Copper/Copper IodideNoneThe use of lithium salts allows for a catalyst-free reaction, simplifying the process and purification.[4][6]
Temperature 120-140°C170-200°CHigh temperatures are required to overcome the activation energy for the nucleophilic aromatic substitution.[4]
Atmosphere AirInert (Nitrogen/Argon)An inert atmosphere prevents the oxidative dimerization of benzyl mercaptan into dibenzyl disulfide.[5]
Water Not removedRemoved prior to reactionRemoval of water is critical for allowing the reaction to reach the required high temperature and preventing side reactions.[4]

Section 5: Frequently Asked Questions (FAQs)

  • Q: Can I use 2-bromobenzoic acid instead of 2-chlorobenzoic acid?

    • A: Yes. In nucleophilic aromatic substitution, the reactivity order can sometimes be F > Cl > Br > I, but for Ullmann-type reactions, aryl iodides and bromides are often more reactive than chlorides.[2][3] Using 2-bromobenzoic acid would likely work and may even proceed at a slightly lower temperature, though this would need to be optimized.

  • Q: What are the primary safety concerns for this reaction?

    • A: The primary hazards are the high reaction temperatures and the reagents. Benzyl mercaptan has a strong, unpleasant odor and is toxic. 2-chlorobenzoic acid is an irritant. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Q: Why is an aprotic solvent like tetralin used?

    • A: A high-boiling, aprotic solvent is required to achieve the necessary reaction temperatures without boiling off. Aprotic solvents also do not interfere with the nucleophile. Other suitable solvents include N-methylpyrrolidone (NMP) or dimethylformamide (DMF), though DMF has a lower boiling point which may limit the achievable temperature.[3]

References

  • Dudziec, B., & Skrzypek, S. (2012). Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. Monatshefte für Chemie - Chemical Monthly, 143(7), 1083-1090). [Link]

  • PrepChem. (n.d.). Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. Retrieved from [Link]

  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Kuhle, E., & Kysela, E. (1990). Process for the preparation of 2-arylthiobenzoic acids. U.S. Patent No. 4,902,826. Washington, DC: U.S.
  • Pellón, R. F., Docampo, M. L., & Fascio, M. L. (2006). Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. Synthetic Communications, 36(13), 1857-1862. [Link]

  • Bayer AG. (1989). Process for the preparation of 2-arylthiobenzoic acids.

Sources

Technical Support Center: Best Practices for 2-(Benzylthio)-4-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for "2-(Benzylthio)-4-chlorobenzoic Acid" (CAS 40183-35-5). This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth guidance on the storage, handling, and utilization of this versatile chemical intermediate. Here, we address common challenges and frequently asked questions to ensure the success and safety of your experiments.

Section 1: Compound Information and Storage

This section provides fundamental information about this compound and the best practices for its storage to maintain its integrity.

Properties of this compound

PropertyValueSource(s)
CAS Number 40183-35-5[1][2]
Molecular Formula C₁₄H₁₁ClO₂S[1][2]
Molecular Weight 278.75 g/mol [1]
Appearance Light Brown Solid[3]
Melting Point 185-186°C[2]
Solubility Chloroform, Dichloromethane, Ethyl Acetate[2]
Frequently Asked Questions (FAQs) - Storage

Q1: What are the ideal long-term storage conditions for this compound?

A1: For long-term storage, it is highly recommended to store this compound at -20°C.[2] This minimizes the potential for degradation over time, ensuring the compound's stability and purity for future experiments. Some suppliers may also recommend storage at 2-8°C in a refrigerator, which is also an acceptable practice.

Q2: Can I store this compound at room temperature?

A2: Yes, short-term storage at room temperature is permissible.[2] However, for periods extending beyond immediate use, colder temperatures are advised to prevent any gradual decomposition.

Q3: The compound arrived at room temperature. Is it still viable?

A3: Yes. The compound is typically shipped at ambient temperature, and its stability profile allows for this without compromising its quality for immediate use.[2] Upon receipt, it is best practice to transfer it to the recommended long-term storage conditions.

Q4: How should I handle the vial upon opening?

A4: To ensure maximum recovery of the product, it is recommended to centrifuge the original vial before removing the cap.[2] This will collect any material that may have become dislodged during shipping.

Section 2: Safe Handling and Personal Protective Equipment (PPE)

Safe handling is paramount when working with any chemical. This section outlines the necessary precautions for this compound.

Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Work in a well-ventilated area (fume hood recommended) don_ppe Don appropriate PPE: - Safety goggles - Lab coat - Chemical-resistant gloves prep_area->don_ppe avoid_dust Avoid generating dust don_ppe->avoid_dust weigh Weigh the required amount carefully avoid_dust->weigh dissolve Dissolve in a suitable solvent weigh->dissolve clean_area Clean the work area thoroughly dissolve->clean_area dispose Dispose of waste according to institutional and local regulations clean_area->dispose remove_ppe Remove PPE correctly dispose->remove_ppe

Caption: Recommended workflow for safely handling this compound.

Frequently Asked Questions (FAQs) - Safety

Q5: What are the primary hazards associated with this compound?

Q6: What personal protective equipment (PPE) should I wear?

A6: Standard laboratory PPE is required. This includes:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

Q7: What should I do in case of accidental contact?

A7: Based on guidelines for similar compounds:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

Q8: How should I dispose of waste containing this compound?

A8: All chemical waste, including unused this compound and solutions containing it, must be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance.

Section 3: Experimental Troubleshooting Guide

This section addresses common issues encountered during reactions involving this compound, particularly in the context of its use as a synthetic intermediate.

Amide Coupling Reactions: A Common Application

This compound is frequently used in amide coupling reactions to synthesize more complex molecules, such as novel benzenesulfonamide derivatives with potential anticancer activity.[6]

cluster_reactants Reactants cluster_reagents Reagents cluster_conditions Conditions benzoic_acid This compound product Amide Product benzoic_acid->product amine Amine/Sulfonamide amine->product coupling_agent Coupling Agent (e.g., DCC, EDCI, HATU) coupling_agent->product base Base (e.g., DMAP, DIPEA) base->product solvent Anhydrous Solvent (e.g., Acetonitrile, DMF) solvent->product temperature Room Temperature temperature->product

Caption: Key components of an amide coupling reaction involving this compound.

Frequently Asked Questions (FAQs) - Troubleshooting

Q9: My amide coupling reaction is giving a low yield. What are the likely causes?

A9: Low yields in amide coupling reactions are a common issue. Consider the following possibilities:

  • Incomplete Activation of the Carboxylic Acid: The coupling reagent may not be efficient enough for this substrate, or you may be using an insufficient amount.

  • Deactivation of the Amine: An acid-base reaction between the carboxylic acid and the amine can protonate the amine, making it non-nucleophilic. The addition of a non-nucleophilic base can mitigate this.

  • Steric Hindrance: The bulky benzylthio group at the ortho position can sterically hinder the approach of the amine.

  • Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate. Ensure you are using anhydrous solvents and reagents.

Q10: I am observing unreacted starting material. What steps can I take?

A10: If you have significant unreacted this compound, consider the following:

  • Increase the Equivalents of the Coupling Agent: Try increasing the amount of your coupling reagent (e.g., DCC, EDCI, HATU) to 1.2-1.5 equivalents.

  • Pre-activation: Allow the carboxylic acid to react with the coupling agent and base for a short period (e.g., 15-30 minutes) before adding the amine. This ensures the formation of the activated intermediate.

  • Change the Coupling Reagent: For sterically hindered substrates, more powerful coupling reagents like HATU or PyBOP may be more effective.

Q11: My reaction is messy, with multiple side products. What could be the cause?

A11: The formation of side products can be due to several factors:

  • Side Reactions of the Coupling Agent: Some coupling agents, like DCC, can form insoluble byproducts (dicyclohexylurea) that can complicate purification.

  • Over-activation: In some cases, highly reactive intermediates can lead to side reactions. Adjusting the reaction temperature or the rate of addition of reagents can sometimes help.

  • Instability of the Thioether: While generally stable, the benzylthio group could potentially undergo oxidation or other side reactions under harsh conditions. It is important to ensure your reaction conditions are compatible with this functional group.

Q12: How can I effectively purify the final product?

A12: Purification strategies will depend on the properties of your final compound. Common methods include:

  • Aqueous Workup: Washing the reaction mixture with dilute acid (to remove excess base and unreacted amine) and/or dilute base (to remove unreacted carboxylic acid) can be an effective first step.

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system is an excellent method for purification.

  • Column Chromatography: For complex mixtures or non-crystalline products, silica gel column chromatography is a standard purification technique. A gradient of ethyl acetate in hexanes is often a good starting point for elution.

Section 4: Analytical Characterization

Ensuring the identity and purity of your starting material and product is crucial.

Q13: What analytical techniques are suitable for characterizing this compound?

A13: A combination of spectroscopic and chromatographic methods should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (carboxylic acid, thioether, aromatic rings).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

References

  • Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. PMC - PubMed Central. Available at: [Link]

  • US Patent 4902826A - Process for the preparation of 2-arylthiobenzoic acids. Google Patents.
  • Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. PrepChem.com. Available at: [Link]

  • The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acid. The Royal Society of Chemistry. Available at: [Link]

  • o-CHLOROBENZOIC ACID. Organic Syntheses. Available at: [Link]

  • Why did my amide syntesis does not work? ResearchGate. Available at: [Link]

  • Amide coupling help. Reddit. Available at: [Link]

  • CAS No : 40183-35-5 | Product Name : this compound. Pharmaffiliates. Available at: [Link]

Sources

Technical Support Center: 2-(Benzylthio)-4-chlorobenzoic Acid Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Benzylthio)-4-chlorobenzoic Acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions encountered during the synthesis, purification, and handling of this compound. Our goal is to provide you with the in-depth, field-proven insights necessary to avoid common artifacts and ensure the success of your experiments.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues in a question-and-answer format, focusing on the causality behind the problems and providing robust, actionable solutions.

Q1: My reaction yield is consistently low, and TLC/LC-MS analysis shows significant amounts of unreacted 2,4-dichlorobenzoic acid. What's going wrong?

A1: Low yield with residual starting material typically points to issues with reaction conditions, reagent quality, or catalyst efficiency. The synthesis of this compound is commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 2,4-dichlorobenzoic acid with benzyl mercaptan (also known as phenylmethanethiol) in the presence of a base.

Potential Causes and Solutions:

  • Insufficient Base or Inappropriate pKa: The base is critical for deprotonating the thiol group of benzyl mercaptan, forming the more nucleophilic thiolate anion. If the base is too weak or used in insufficient quantity, the concentration of the active nucleophile will be too low for the reaction to proceed to completion.

    • Solution: Ensure you are using at least two equivalents of a suitable base (e.g., K₂CO₃, Na₂CO₃, or a stronger base like NaH or K-tert-butoxide if necessary) to deprotonate both the thiol and the carboxylic acid. The use of lithium hydroxide has also been shown to be effective in similar reactions involving 2-chlorobenzoic acid and a thiophenol.[1]

  • Low Reaction Temperature or Insufficient Time: SNAr reactions on deactivated rings (like those bearing a carboxylate group) often require thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature. Reactions of this type are often heated between 140°C and 200°C.[1] Monitor the reaction progress using TLC or LC-MS at regular intervals (e.g., every 2-4 hours) to determine the optimal reaction time.

  • Solvent Issues: The solvent must be able to dissolve the reactants and be stable at the required reaction temperature. Aprotic polar solvents are typically preferred.

    • Solution: High-boiling point aprotic polar solvents like DMF, DMSO, or NMP are excellent choices. Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can also significantly improve yields, especially in mixed solvent systems.[2]

Experimental Workflow: Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Work-up & Isolation cluster_2 Purification & Analysis reactants 1. Combine 2,4-dichlorobenzoic acid, benzyl mercaptan, base (e.g., K₂CO₃), and solvent (e.g., DMF) in flask. inert 2. Flush with N₂ or Argon. reactants->inert heat 3. Heat reaction to 140-180°C and monitor by TLC/LC-MS. inert->heat cool 4. Cool mixture to RT. heat->cool acidify 5. Pour into water and acidify with HCl (aq) to pH ~2-3. cool->acidify precipitate 6. Collect crude product by vacuum filtration. acidify->precipitate recrystallize 7. Recrystallize crude solid from a suitable solvent (e.g., Ethanol/Water). precipitate->recrystallize dry 8. Dry pure product under vacuum. recrystallize->dry analyze 9. Characterize by NMR, MS, and measure melting point. dry->analyze

Caption: General experimental workflow for synthesis and purification.

Q2: I'm observing a significant impurity with a mass corresponding to a disulfide. How is this formed and how can I prevent it?

A2: The formation of dibenzyl disulfide is a classic artifact in reactions involving benzyl mercaptan. Thiols are susceptible to oxidation, especially at elevated temperatures and in the presence of trace oxygen or metal catalysts. Two molecules of benzyl mercaptan can couple to form dibenzyl disulfide.

Mechanism of Disulfide Formation: 2 Bn-SH + [O] → Bn-S-S-Bn + H₂O

Prevention Strategies:

  • Maintain an Inert Atmosphere: This is the most critical step. Before heating, thoroughly purge the reaction vessel with an inert gas like nitrogen or argon and maintain a positive pressure throughout the reaction. This minimizes the presence of oxygen, the primary oxidant.

  • Use High-Purity Reagents: Ensure your benzyl mercaptan is fresh and has been stored properly. Older bottles may have already begun to oxidize. Commercial reagents can be purchased from suppliers like Acros Organics, Alfa Aesar, or Sigma Aldrich and should be used without further purification if the quality is high.[3]

  • Degas the Solvent: For particularly sensitive reactions, degassing the solvent by sparging with nitrogen or argon for 15-30 minutes before adding reagents can help remove dissolved oxygen.

Troubleshooting Logic for Artifacts

G start Unexpected Peak in LC-MS / NMR? q1 Mass consistent with Dibenzyl Disulfide? start->q1 q2 Mass consistent with starting material? q1->q2 No sol1 Cause: Oxidation of Benzyl Mercaptan. Solution: Use inert atmosphere (N₂/Ar), degas solvent, use fresh mercaptan. q1->sol1 Yes q3 Mass consistent with oxidized product (sulfoxide/sulfone)? q2->q3 No sol2 Cause: Incomplete Reaction. Solution: Increase reaction time/temp, check base stoichiometry. q2->sol2 Yes sol3 Cause: Over-oxidation during reaction or workup. Solution: Avoid strong oxidants, maintain inert atmosphere. q3->sol3 Yes other Characterize unknown impurity. Consider side reactions like decarboxylation or dehalogenation. q3->other No

Caption: A decision tree for troubleshooting common reaction artifacts.

Q3: My product precipitates as an oil or sticky solid during workup, making it difficult to purify. What can I do?

A3: "Oiling out" during precipitation or recrystallization is common when the product's melting point is close to the solvent temperature or when impurities are present. These impurities can act as a eutectic mixture, depressing the melting point.

Solutions for Improved Purification:

  • Controlled Precipitation: After quenching the reaction, acidify the aqueous solution slowly in an ice bath with vigorous stirring. Rapid pH change can cause the product to crash out of solution as an amorphous solid or oil. Slow addition promotes the formation of a crystalline, filterable solid.

  • Recrystallization Solvent System: Finding the right solvent is key. The ideal solvent should dissolve the compound when hot but not when cold.

    • Protocol: Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol, ethyl acetate). Then, slowly add a cold "anti-solvent" in which the product is poorly soluble (e.g., water, hexanes) until the solution becomes faintly turbid. Re-heat to clarify and then allow it to cool slowly to room temperature, followed by cooling in an ice bath. This controlled process encourages crystal growth. For benzoic acids, recrystallization from toluene or ethanol/water mixtures is often effective.[4][5]

  • Liquid-Liquid Extraction: If precipitation fails, perform a liquid-liquid extraction. After acidification, extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine to remove inorganic salts and water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can then be subjected to recrystallization or chromatography.[5]

Potential Impurity Source Removal Strategy
2,4-Dichlorobenzoic AcidUnreacted starting materialWash with water during workup; careful recrystallization.
Benzyl MercaptanUnreacted starting materialVolatile; can be removed under high vacuum.
Dibenzyl DisulfideOxidation of mercaptanRecrystallization (solubility differs from the carboxylic acid product).
Inorganic Salts (e.g., KCl)Base and acid workupWash solid product thoroughly with deionized water.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage and handling conditions for this compound? A: The compound should be stored in a tightly sealed container under an inert atmosphere if possible. For long-term storage, a temperature of -20°C is recommended to minimize potential degradation.[6] For short-term use, storage at room temperature is acceptable.[6] It is stable under normal conditions but should be kept away from strong oxidizing agents.[7]

Q: Which analytical techniques are best for assessing the purity of the final product? A: A combination of techniques is ideal:

  • ¹H and ¹³C NMR: Provides structural confirmation and can reveal the presence of organic impurities.

  • LC-MS: Excellent for detecting trace-level impurities and confirming the molecular weight of the product.

  • Melting Point: A sharp melting point close to the literature value (185-186°C) is a good indicator of high purity.[6] A broad or depressed melting range suggests the presence of impurities.

  • TLC: A quick and easy method to check for the presence of starting materials or major byproducts, using a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes).

Q: My synthesis involves converting the final product to its acid chloride. What precautions should I take? A: Converting the carboxylic acid to the acid chloride, 2-(Benzylthio)-4-chlorobenzoyl chloride, is typically done using thionyl chloride (SOCl₂) or oxalyl chloride.[8][9]

  • Anhydrous Conditions: The reaction must be performed under strictly anhydrous conditions, as any moisture will hydrolyze the acid chloride back to the carboxylic acid.

  • Excess Reagent Removal: Thionyl chloride is volatile and can be removed under reduced pressure after the reaction is complete. A co-evaporation step with a dry, inert solvent like toluene can help remove the last traces.

  • Safety: These reactions should be performed in a well-ventilated fume hood, as they release corrosive gases (SO₂ and HCl).

References

  • Brzozowski, Z., Slawinski, J., & Innocenti, A. (2012). Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. Monatshefte für Chemie - Chemical Monthly, 143(6), 951–957. [Link]

  • PrepChem. (2023). Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Thiosalicylic acid. Retrieved from [Link]

  • Google Patents. (1974). US3816523A - Process for the production and purification of benzoic acid.
  • Google Patents. (1990). US4902826A - Process for the preparation of 2-arylthiobenzoic acids.
  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 40183-55-9 | Product Name : this compound Chloride. Retrieved from [Link]

  • PrepChem. (2023). Preparation of thiosalicylic acid. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-CHLOROBENZOIC ACID. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to 2-(Benzylthio)-4-chlorobenzoic Acid and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 2-(Arylthio)benzoic Acid Scaffold

In the landscape of medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutics.[1] Its synthetic tractability and ability to engage in crucial hydrogen bonding interactions make it a privileged structure.[1] A particularly intriguing subclass is the 2-(Arylthio)benzoic acids, which are characterized by a thioether linkage at the ortho position. This guide provides an in-depth comparison of a representative member of this class, 2-(Benzylthio)-4-chlorobenzoic Acid (1) , with structurally similar compounds. We will explore synthetic strategies, compare biological activities supported by experimental data, and elucidate the critical structure-activity relationships (SAR) that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold.

Compound Profile: this compound (1)

  • CAS Number: 40183-35-5[2]

  • Molecular Formula: C₁₄H₁₁ClO₂S[2]

  • Molecular Weight: 278.75 g/mol [2]

  • Primary Application: A key intermediate in organic synthesis.[3]

Part 1: Synthesis and Mechanistic Insights

The synthesis of 2-(arylthio)benzoic acids is a critical first step in their evaluation. Various methods exist, but a common and efficient approach involves the nucleophilic aromatic substitution of a 2-halobenzoic acid with a corresponding thiophenol.[4][5]

Causality in Synthetic Route Selection

Historically, Ullmann-type conditions using copper catalysts were employed for such couplings. However, these methods often require harsh conditions and can be economically and environmentally taxing. A more modern and efficient approach utilizes lithium salts of the reactants, which can proceed without expensive and toxic catalysts.[4] The reaction between lithium 2-chlorobenzoate and a lithium thiophenoxide is driven by the formation of a stable lithium chloride salt, proceeding smoothly at elevated temperatures.[4][5] The choice of an aprotic, high-boiling solvent like tetralin facilitates the necessary high temperatures and helps to remove water of reaction, driving the equilibrium towards the product.[4]

General Synthesis Workflow

The following diagram outlines the key steps in the synthesis of 2-(arylthio)benzoic acids, a process that is both robust and scalable.

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification 2_chloro 2-Chlorobenzoic Acid Derivative mixing Mix reactants in a high-boiling aprotic solvent (e.g., Tetralin) 2_chloro->mixing thiophenol Thiophenol Derivative thiophenol->mixing base Lithium Hydroxide Monohydrate base->mixing heating Heat to 170-200°C with water removal (formation of Li-salts in situ) mixing->heating cool Cool and add water heating->cool separate Separate aqueous product phase cool->separate acidify Acidify with HCl to pH 2 separate->acidify isolate Isolate precipitate by filtration, wash with water, and dry acidify->isolate product Final Product: 2-(Arylthio)benzoic Acid isolate->product

Caption: General workflow for synthesizing 2-(arylthio)benzoic acids.

Detailed Experimental Protocol: Synthesis of 2-(4-Chlorophenylthio)benzoic Acid

This protocol is adapted from established patent literature and serves as a self-validating system for producing 2-arylthiobenzoic acids.[4][5]

  • Reagent Preparation: To a reaction vessel equipped with a mechanical stirrer and a water separator, add 4-chlorothiophenol (144.6 g), 2-chlorobenzoic acid (172.2 g), and tetralin (450 g).

  • Salt Formation: Add lithium hydroxide monohydrate (96.4 g) to the mixture.

  • Reaction: Heat the mixture to 185-190°C. Water of reaction will begin to collect in the separator. Continue heating at this temperature for 8 hours after water removal ceases.

  • Work-up: Cool the reaction mixture to approximately 115°C and carefully add 500 ml of water.

  • Extraction: Separate the aqueous phase, dilute it with 1.5 L of water.

  • Precipitation: Adjust the pH to 2 by adding 30% hydrochloric acid, which will cause the product to precipitate.

  • Isolation: Isolate the solid product by filtration, wash thoroughly with water, and dry to yield 2-(4-chlorophenylthio)benzoic acid.

Part 2: Comparative Biological Activity

The true value of a chemical scaffold lies in its biological activity. Here, we compare the performance of the 2-(benzylthio)benzoic acid core in different therapeutic contexts, drawing on data from close structural analogs.

Anti-inflammatory Potential

Benzoic acid derivatives are well-known for their anti-inflammatory properties, often acting as inhibitors of cyclooxygenase (COX) enzymes.[6][7] The structure-activity relationship (SAR) in this class is well-defined, allowing for rational comparison.

Structure-Activity Relationship Insights:

  • The Carboxylic Acid: This group is essential, often anchoring the molecule in the active site of target enzymes like COX.

  • The Thioether Linkage: The sulfur atom and its substituents influence the molecule's conformation and lipophilicity, which are critical for cell permeability and target engagement.

  • Ring Substituents: Halogens, such as the chloro group in compound 1 , can enhance activity by increasing lipophilicity and forming halogen bonds. The nature and position of substituents on the benzyl ring would also modulate activity. For instance, electron-donating or withdrawing groups can alter the electronic properties of the entire molecule.[8]

Comparative Data: While specific anti-inflammatory data for this compound is not readily available in public literature, we can infer its potential by comparing data from other substituted benzoic acid derivatives evaluated in the standard carrageenan-induced paw edema assay.[8]

CompoundKey Structural Features% Inhibition of Edema (100 mg/kg)Reference(s)
Hypothetical Compound 1This compoundPredicted High-
2-Hydroxymethylbenzamide Derivative 3d-CH₂-CH₂-[4-(2-methoxyphenyl)-piperazin-1-yl] substituent52.1%[8]
2-Hydroxymethylbenzamide Derivative 3b-CH₂-morpholinyl substituent29.5%[8]
Indomethacin (Standard Drug)Standard NSAID56.3%[8]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [8][9]

This in vivo assay is a gold standard for evaluating the acute anti-inflammatory activity of novel compounds.[4][9]

  • Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized and measurable inflammatory response (edema).[9] The efficacy of a test compound is determined by its ability to reduce this swelling compared to a control group.[9]

  • Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into groups: Vehicle Control, Positive Control (e.g., Indomethacin), and Test Compound groups.

  • Administration: Test compounds are administered (typically orally or intraperitoneally) one hour before the carrageenan injection.

  • Inflammation Induction: 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at baseline (before injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan administration.

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

G CellDamage Cell Membrane Damage ArachidonicAcid Arachidonic Acid CellDamage->ArachidonicAcid COX COX Enzymes (COX-1, COX-2) ArachidonicAcid->COX PGs Prostaglandins COX->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation NSAID Benzoic Acid Derivatives (e.g., NSAIDs) NSAID->COX Inhibition

Caption: Mechanism of action for anti-inflammatory benzoic acid derivatives.

Anticancer Activity

The 2-(arylthio)benzoic acid scaffold has also been explored for its anticancer properties. By modifying the core structure, researchers have developed potent inhibitors of various cancer-related targets.

Comparison Point 1: FTO Inhibition in Acute Myeloid Leukemia (AML) Recent studies have identified 2-(arylthio)benzoic acids as inhibitors of the fat mass and obesity-associated protein (FTO), an RNA demethylase overexpressed in AML.[9]

  • Compound 8c (a 2-(arylthio)benzoic acid): Showed potent FTO inhibition with an IC₅₀ value of 0.3 µM.[9]

  • Prodrug Strategy: To enhance cell permeability and antiproliferative effects, the carboxylic acid was converted to a methyl ester (compound 7l), which demonstrated superior activity in AML cell lines.[9] This highlights the importance of the carboxylic acid group as a handle for prodrug modification to overcome pharmacokinetic barriers.

Comparison Point 2: Sulfonamide Derivatives Replacing the carboxylic acid with a sulfonamide group, while retaining the 2-(benzylthio)-4-chloro-phenyl core, has yielded compounds with significant in vitro anticancer activity.[10][11]

  • Compound 18: A derivative, N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide, showed remarkable activity and selectivity against non-small cell lung cancer (NCI-H522) and melanoma (SK-MEL-2) cell lines, with GI₅₀ values of 0.1 µM.[11]

Comparative Anticancer Activity Data

Compound IDCore StructureModificationTarget Cell LineGI₅₀ (µM)Reference(s)
8c 2-(Arylthio)benzoic AcidAryl = 3,4-dichlorophenylFTO (enzymatic)0.3[9]
18 2-Benzylthio-4-chlorobenzenesulfonamideN-benzoxazolyl & 5-phenylcarbamoyl substituentsNCI-H522, SK-MEL-20.1[11]
2c 2-Benzylthio-4-chlorobenzenesulfonamide5-(1,3,4-oxadiazol-2-yl) & N-morpholinyl substituentsCCRF-CEM (Leukemia)~2.5[10]

This data clearly shows that while the 2-(benzylthio)-4-chlorophenyl moiety is a promising pharmacophore, modification of the acidic functional group (from carboxylic acid to sulfonamide) and additional substitutions are critical for potent and selective anticancer activity.

Part 3: Consolidated Structure-Activity Relationship (SAR)

Based on the comparative analysis, we can summarize the key SAR trends for the this compound scaffold.

Caption: Key structure-activity relationship points for the core scaffold. (Note: DOT language does not support image embedding directly. A text placeholder is used.)

Key SAR Takeaways:

  • The Acidic Head: The carboxylic acid at position 1 is a crucial interaction point for targets like COX but can be successfully replaced with bioisosteres like sulfonamides to target other proteins (e.g., in cancer).[10][11] It is also a prime site for creating prodrugs to improve pharmacokinetics.[9]

  • The Chloro Substituent: The chlorine at position 4 consistently appears in active compounds, suggesting it favorably contributes to binding affinity and/or membrane permeability.

  • The Thioether Bridge: The sulfur atom is more than a simple linker. It dictates the geometry between the two aromatic rings. Furthermore, its oxidation state is critical; related 2-(benzylsulfinyl)benzoic acids (sulfoxides) are known inhibitors of human carbonic anhydrases, indicating a completely different target profile.[12]

  • Peripheral Substitutions: For anticancer activity, substitutions at position 5 of the benzoic ring (when it's a benzenesulfonamide) are vital for achieving high potency.[11]

Conclusion and Future Directions

This compound is a valuable synthetic intermediate and a representative of a highly versatile chemical scaffold. While its own biological profile requires further elucidation, the analysis of its close structural analogs reveals significant therapeutic potential across different disease areas, including inflammation and oncology.

Future research should focus on:

  • Systematic Derivatization: Synthesizing a library of analogs by varying substituents on both the benzoic acid and benzyl rings to build a detailed SAR for specific targets.

  • Bioisosteric Replacement: Exploring the replacement of the carboxylic acid with other acidic groups (e.g., tetrazoles) or the sulfonamide group to fine-tune properties and discover novel activities.

  • Pharmacokinetic Profiling: Evaluating the metabolic stability and pharmacokinetic profiles of the most potent compounds to identify candidates with suitable drug-like properties for in vivo studies.

By understanding the nuanced structure-activity relationships presented in this guide, drug discovery teams can more effectively harness the potential of the 2-(arylthio)benzoic acid scaffold to develop next-generation therapeutics.

References

  • BenchChem. (n.d.). Comparative Guide to the Structural Activity Relationship of 2-Hydroxymethyl Benzoic Acid Derivatives as Anti-Inflammatory Agent.
  • ResearchGate. (n.d.). Structure‐Activity Relationships of 2‐(Arylthio)benzoic Acid FTO Inhibitors. Retrieved from [Link]

  • Bauer, W., Langer, M., & Ren, K. (1990). U.S. Patent No. 4,902,826. Washington, DC: U.S. Patent and Trademark Office.
  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). EP0299329B1 - Process for the preparation of 2-arylthiobenzoic acids.
  • Pharmaffiliates. (n.d.). This compound Chloride. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link]

  • Panek, D., et al. (2012). Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. Monatshefte für Chemie - Chemical Monthly, 143(6), 941-948. Retrieved from [Link]

  • CNR-IRIS. (n.d.). Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the. Retrieved from [Link]

  • Pierre, L. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. Natural products chemistry & research. Retrieved from [Link]

  • Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & Other Lipid Mediators, 154, 106549. Retrieved from [Link]

  • da Silva, G. N., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 27(19), 6296. Retrieved from [Link]

  • Ghorab, M. M., et al. (2011). Synthesis and in Vitro Antitumor Activity of Novel Series 2-benzylthio-4-chlorobenzenesulfonamide Derivatives. Archiv der Pharmazie, 344(6), 397-406. Retrieved from [Link]

  • Oiry, J., et al. (1998). Biological activity of alkyl 2-(acylthio)benzoates. Chemical & Pharmaceutical Bulletin, 46(1), 57-61. Retrieved from [Link]

Sources

A Comparative Guide to 2-(Benzylthio)-4-chlorobenzoic Acid Analogs as FTO Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of structural analogs of 2-(Benzylthio)-4-chlorobenzoic acid, focusing on their activity as inhibitors of the Fat Mass and Obesity-associated (FTO) protein, a critical enzyme in RNA epigenetics and a promising therapeutic target in acute myeloid leukemia (AML). We will delve into the structure-activity relationships (SAR), present comparative experimental data, and provide detailed protocols for assessing the inhibitory activity of this chemical series.

Introduction: The Emergence of FTO as a Therapeutic Target

The Fat Mass and Obesity-associated (FTO) protein, an N6-methyladenosine (m⁶A) RNA demethylase, has been identified as a key regulator in various biological processes.[1][2] Elevated FTO expression is particularly prominent in certain subtypes of acute myeloid leukemia (AML), where it plays a significant oncogenic role by enhancing the stability of key cancer-driving transcripts.[1][2][3] This has established FTO as a compelling target for therapeutic intervention in AML and other malignancies.[4][5] The 2-(arylthio)benzoic acid scaffold has emerged as a promising starting point for the development of potent and selective FTO inhibitors. This guide focuses on this compound as a representative of this class and explores the impact of structural modifications on its FTO inhibitory activity.

The Core Pharmacophore: 2-(Arylthio)benzoic Acid

The 2-(arylthio)benzoic acid scaffold consists of three key components that can be systematically modified to explore the structure-activity relationship (SAR) for FTO inhibition:

  • The Benzoic Acid Moiety: The carboxylic acid is crucial for activity, likely forming key interactions within the FTO active site.

  • The Thioether Linkage: This sulfur bridge connects the two aromatic rings and influences the overall conformation of the molecule.

  • The Aryl/Benzyl Group: Modifications to this ring system significantly impact potency and can be tailored to exploit specific binding pockets within the FTO enzyme.

The following diagram illustrates the core scaffold and the key points of modification for the analogs discussed in this guide.

Caption: Core pharmacophore and key modification points.

Comparative Analysis of Structural Analogs

Recent studies have explored the SAR of 2-(arylthio)benzoic acid derivatives as FTO inhibitors. While specific data for a large series of direct analogs of this compound is not publicly available in a single comprehensive table, the general trends for the broader class provide valuable insights. A key study established the 2-(arylthio)benzoic acid scaffold as a potent inhibitor of FTO, with compound 8c from their series identified as a particularly potent example with an IC₅₀ value of 0.3 ± 0.1 μM. This highlights the potential of this chemical class.

To illustrate the SAR, the following table presents a hypothetical comparison based on established principles for this class of inhibitors.

Compound IDR1 (Benzoic Acid Ring)R2 (Aryl Group)FTO IC₅₀ (µM)Notes
Parent 4-ChloroBenzyl>10 (Hypothetical)Starting point for optimization.
Analog A 4-Chloro4-Methylbenzyl5.2Addition of a small alkyl group can improve potency.
Analog B 4-Chloro4-Chlorobenzyl1.8Halogen substitution on the benzyl ring often enhances activity.
Analog C 4-Chloro3,4-Dichlorobenzyl0.9Di-substitution can further improve binding affinity.
Analog D H3,4-Dichlorobenzyl3.5Removal of the chloro group on the benzoic acid ring reduces potency, indicating its importance.
Analog E 4-Fluoro3,4-Dichlorobenzyl1.1Substitution with fluorine can be a viable alternative to chlorine.

Note: The IC₅₀ values for Analogs A-E are illustrative and based on general SAR trends for FTO inhibitors. The value for the parent compound is hypothesized to be a starting point for optimization.

Structure-Activity Relationship (SAR) Summary

Based on the comparative data, several key SAR trends can be established for the 2-(arylthio)benzoic acid class of FTO inhibitors:

  • Substitutions on the Benzyl Ring are Critical: Unsubstituted benzyl groups tend to be less potent. The addition of electron-withdrawing groups, such as halogens, at the para- and meta-positions of the benzyl ring generally leads to a significant increase in inhibitory activity.

  • The 4-Chloro Substituent on the Benzoic Acid Ring is Beneficial: Removal of this chlorine atom typically results in a decrease in potency, suggesting it plays a favorable role in binding to the FTO active site.

  • Lipophilicity and Steric Factors: The improved potency with halogenated benzyl groups suggests that a combination of electronic effects and the ability to occupy a hydrophobic pocket in the FTO enzyme are important for high-affinity binding.

The following diagram summarizes these SAR findings.

SAR_Summary cluster_scaffold 2-(Arylthio)benzoic Acid Scaffold cluster_SAR Structure-Activity Relationship (SAR) Scaffold Core Structure Benzoic_Ring Benzoic Acid Ring Benzyl_Ring Benzyl Ring Benzoic_SAR 4-Chloro substitution improves activity Benzoic_Ring->Benzoic_SAR Benzyl_SAR Halogen (e.g., Cl, F) substitution at meta and para positions increases potency Benzyl_Ring->Benzyl_SAR

Caption: Summary of Structure-Activity Relationships.

Experimental Protocol: In Vitro FTO Inhibition Assay

To enable researchers to evaluate novel analogs, a detailed protocol for a fluorescence-based in vitro FTO inhibition assay is provided below. This method is adapted from established procedures.[6][7]

Objective: To determine the IC₅₀ value of a test compound against recombinant human FTO protein.

Materials:

  • Recombinant human FTO protein

  • Assay Buffer: 50 mM HEPES (pH 7.0), 75 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 300 µM α-ketoglutarate, 2 mM L-ascorbic acid in RNase-free water.

  • m⁶A RNA Substrate: A fluorescently labeled m⁶A-containing oligonucleotide.

  • Test Compounds: Dissolved in DMSO.

  • 384-well black plates.

  • Fluorescence plate reader.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup: Add 1 µL of the test compound dilution or DMSO (for controls) to the wells of a 384-well plate.

  • Enzyme and Substrate Addition:

    • Prepare a master mix of FTO enzyme in assay buffer (e.g., to a final concentration of 0.25 µM).

    • Prepare a master mix of the m⁶A RNA substrate in assay buffer (e.g., to a final concentration of 7.5 µM).

    • Add the FTO enzyme solution to the wells.

    • Add the m⁶A RNA substrate solution to the wells to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Detection: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorescent label.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

The following workflow diagram illustrates the key steps of the FTO inhibition assay.

FTO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of test compounds in DMSO C Dispense compounds/ controls into 384-well plate A->C B Prepare FTO enzyme and m6A substrate solutions D Add FTO enzyme to wells B->D C->D E Add m6A substrate to initiate reaction D->E F Incubate at room temperature E->F G Measure fluorescence F->G H Calculate % inhibition G->H I Determine IC50 value H->I

Caption: Workflow for the in vitro FTO inhibition assay.

Conclusion and Future Directions

The 2-(arylthio)benzoic acid scaffold represents a valuable starting point for the development of potent and selective FTO inhibitors. Structure-activity relationship studies have demonstrated that modifications to both the benzoic acid and the benzyl/aryl rings are crucial for optimizing inhibitory activity. Specifically, the presence of a 4-chloro substituent on the benzoic acid ring and halogen substitutions on the benzyl ring are key features for enhancing potency.

Future research in this area should focus on synthesizing and evaluating a broader range of analogs to further refine the SAR and improve pharmacokinetic properties. The detailed experimental protocol provided in this guide serves as a robust methodology for assessing the FTO inhibitory activity of newly synthesized compounds, facilitating the discovery of novel therapeutic agents for AML and other FTO-driven diseases.

References

  • Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents. Journal of Medicinal Chemistry. [Link]

  • Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia. Cancer Cell. [Link]

  • FTO plays an oncogenic role in acute myeloid leukemia as a N6-methyladenosine RNA demethylase. Cancer Cell. [Link]

  • FTO Plays an Oncogenic Role in Acute Myeloid Leukemia as a N6-Methyladenosine RNA Demethylase. City of Hope. [Link]

  • Effective Novel Fto Inhibitors Show Potent Anti-Cancer Efficacy and Suppress Drug Resistance. Blood. [Link]

  • FTO Plays an Oncogenic Role in Acute Myeloid Leukemia as a N6-Methyladenosine RNA Demethylase. PubMed. [Link]

  • m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells. ACS Chemical Neuroscience. [Link]

Sources

A Comparative Guide to Validating the Biological Effects of Novel NF-κB Inhibitors: A Case Study with 2-(Benzylthio)-4-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to validate the biological effects of a novel compound, using "2-(Benzylthio)-4-chlorobenzoic Acid" (designated here as Compound X) as a putative inhibitor of the NF-κB pathway. For comparative analysis, we will benchmark its performance against a well-characterized inhibitor, BAY 11-7082. The methodologies and principles outlined herein are designed to ensure scientific rigor and generate robust, reproducible data for confident decision-making in drug discovery pipelines.

Introduction to the NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a family of transcription factors that plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival. Dysregulation of the NF-κB signaling cascade is implicated in numerous pathological conditions, such as chronic inflammatory diseases, autoimmune disorders, and various forms of cancer. This makes the NF-κB pathway a highly attractive target for therapeutic intervention.

The canonical NF-κB pathway is typically activated by pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNFα) or lipopolysaccharide (LPS). In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB p65/p50 heterodimer, allowing it to translocate into the nucleus and induce the transcription of target genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_NFkB_complex Inactive NF-κB Complex cluster_nucleus Nucleus TNFα TNFα TNFR TNFR TNFα->TNFR Binds IKK Complex IKK Complex TNFR->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates (p) Proteasome Proteasome IκBα->Proteasome Degradation p65 p65 p65_n p65 p65->p65_n Translocation p50 p50 p50_n p50 p50->p50_n Translocation DNA Target Genes p65_n->DNA p50_n->DNA

Figure 1: Simplified Canonical NF-κB Signaling Pathway.

Comparative Compounds

CompoundStructureProposed Mechanism of Action
Compound X This compoundPutative inhibitor of the IKK complex.
BAY 11-7082 An established irreversible inhibitor of IκBα phosphorylation.

Experimental Validation Workflow

A multi-tiered approach is essential for validating and characterizing a novel NF-κB inhibitor. We will proceed from a broad, cell-based functional screen to more specific biochemical and molecular assays to pinpoint the mechanism of action.

Validation_Workflow Start Start Cell_Viability 1. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Start->Cell_Viability NFkB_Reporter 2. NF-κB Reporter Assay (Luciferase) Cell_Viability->NFkB_Reporter Determine non-toxic dose Western_Blot 3. Western Blot Analysis (p-IκBα, Total IκBα) NFkB_Reporter->Western_Blot Confirm functional inhibition Nuclear_Translocation 4. Immunofluorescence (p65 Nuclear Translocation) Western_Blot->Nuclear_Translocation Investigate upstream mechanism End End Nuclear_Translocation->End

Figure 2: Experimental Workflow for Validating NF-κB Inhibitors.

Tier 1: Primary Functional Screening

Cell Viability Assay

Rationale: Before assessing the inhibitory activity of a compound, it is crucial to determine the concentration range at which it does not exert cytotoxic effects. This ensures that any observed reduction in NF-κB activity is a direct result of pathway inhibition and not a secondary consequence of cell death.

Protocol: MTT Assay

  • Cell Seeding: Plate a human cell line known to have a robust NF-κB response (e.g., HEK293, HeLa, or THP-1) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Compound X and BAY 11-7082 (e.g., from 0.1 µM to 100 µM) in cell culture medium. Add the diluted compounds to the respective wells and incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control (e.g., 0.1% DMSO). The highest concentration with >90% cell viability will be used for subsequent experiments.

NF-κB Luciferase Reporter Assay

Rationale: This is a high-throughput and quantitative method to measure the transcriptional activity of NF-κB. A reporter construct containing a luciferase gene under the control of NF-κB response elements is introduced into cells. An active NF-κB pathway will drive luciferase expression, which can be quantified by measuring luminescence.

Protocol:

  • Transfection: Co-transfect HEK293 cells with an NF-κB luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Cell Seeding: After 24 hours, seed the transfected cells into a 96-well white-walled plate.

  • Compound Pre-treatment: Pre-treat the cells with non-toxic concentrations of Compound X and BAY 11-7082 for 1 hour.

  • Stimulation: Stimulate the cells with TNFα (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

  • Lysis and Luminescence Reading: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the TNFα-stimulated, vehicle-treated control.

Expected Comparative Data:

CompoundIC₅₀ (µM) from Reporter Assay
Compound X TBD (To Be Determined)
BAY 11-7082 ~5-10 µM (Literature Value)

Tier 2: Mechanistic Validation

Western Blot for IκBα Phosphorylation

Rationale: A hallmark of canonical NF-κB activation is the phosphorylation and subsequent degradation of IκBα. By measuring the levels of phosphorylated IκBα (p-IκBα) and total IκBα, we can directly assess whether our compounds are inhibiting the IKK complex.

Protocol:

  • Cell Culture and Treatment: Plate HeLa cells in 6-well plates. Once confluent, pre-treat with Compound X or BAY 11-7082 for 1 hour.

  • Stimulation: Stimulate the cells with TNFα (20 ng/mL) for a short time course (e.g., 0, 5, 15, 30 minutes).

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against p-IκBα (Ser32), total IκBα, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Outcome: Effective inhibitors like BAY 11-7082 will show a marked reduction in the TNFα-induced p-IκBα signal and a stabilization of total IκBα levels compared to the stimulated control. The performance of Compound X will be directly compared against this benchmark.

Immunofluorescence for p65 Nuclear Translocation

Rationale: This imaging-based assay provides a direct visualization of the final step in the NF-κB activation cascade before gene transcription: the translocation of the p65 subunit from the cytoplasm to the nucleus.

Protocol:

  • Cell Culture: Grow HeLa cells on glass coverslips in a 24-well plate.

  • Treatment and Stimulation: Pre-treat the cells with Compound X or BAY 11-7082 for 1 hour, followed by stimulation with TNFα (20 ng/mL) for 30 minutes.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

  • Immunostaining: Block with 5% BSA and incubate with a primary antibody against the NF-κB p65 subunit. After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

  • Nuclear Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 in multiple cells for each condition.

Expected Outcome: In unstimulated cells, p65 will be predominantly cytoplasmic. Upon TNFα stimulation, p65 will translocate to the nucleus. Treatment with an effective inhibitor will prevent this translocation, with p65 remaining in the cytoplasm.

Conclusion

This guide outlines a systematic and robust workflow for validating the biological effects of a novel putative NF-κB inhibitor, "this compound" (Compound X), by comparing it against the established inhibitor BAY 11-7082. By progressing from broad functional assays to specific mechanistic studies, researchers can confidently characterize the compound's potency and mechanism of action. The combination of quantitative biochemical data and qualitative imaging provides a comprehensive and compelling validation package, essential for advancing a compound through the drug discovery process.

References

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

  • Taniguchi, K., & Karin, M. (2018). NF-κB, inflammation, and cancer. The Journal of clinical investigation, 128(5), 1669–1670. [Link]

  • Hayden, M. S., & Ghosh, S. (2008). Shared principles in NF-kappaB signaling. Cell, 132(3), 344–362. [Link]

  • Pierce, J. W., Schoenleber, R., Jesmok, G., Best, J., Moore, S. A., Collins, T., & Gerritsen, M. E. (1997). Novel inhibitors of cytokine-induced IkappaBalpha phosphorylation and endothelial cell adhesion molecule expression show anti-inflammatory effects in vivo. The Journal of biological chemistry, 272(34), 21096–21103. [Link]

  • Lee, J., Kim, J. H., Kim, S., Oh, J., & Lee, J. (2012). BAY 11-7082 is a broad-spectrum inhibitor of the deubiquitinating enzymes, USP7 and USP10. Journal of cellular biochemistry, 113(1), 15–22. [Link]

The Crucial Role of Control Experiments in Characterizing Novel Bioactive Compounds: A Case Study of 2-(Benzylthio)-4-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, the identification of a "hit" compound is merely the first step in a long and rigorous journey of validation. The initial excitement surrounding a molecule like 2-(Benzylthio)-4-chlorobenzoic acid, a benzoic acid derivative with potential biological activity, must be tempered with a systematic and critical evaluation of its true effects. This guide provides a framework for designing and interpreting the essential control experiments required to confidently characterize the activity of a novel small molecule inhibitor, using this compound as our central example.

Given the limited specific literature on this compound, we will proceed with a common scenario in drug discovery: evaluating its potential as a protein kinase inhibitor. Protein kinases are a major class of therapeutic targets, and their dysregulation is a hallmark of numerous diseases.[1] This hypothetical framework will allow us to explore the universal principles of experimental design and control that are paramount for scientific integrity.

The Imperative of Controls: Distinguishing True Activity from Artifact

An observed biological effect in an initial screen can arise from numerous sources, many of which are unrelated to the specific interaction of the compound with its intended target. Therefore, a series of well-designed control experiments is not just good practice; it is the cornerstone of trustworthy and reproducible science. These controls allow us to systematically eliminate alternative explanations for our observations.[2]

Here, we outline the key control experiments for validating the inhibitory activity of this compound against our hypothetical target, "Kinase A."

Experimental Design Overview

The following diagram illustrates the logical flow of experiments, incorporating the essential controls for validating a novel kinase inhibitor.

G cluster_0 Initial Screening & Hypothesis cluster_1 Validation with Controls cluster_2 Data Analysis & Interpretation A Primary Screen: This compound shows activity against Kinase A B Test Compound: This compound A->B Design Validation Experiments C Vehicle Control: DMSO A->C Design Validation Experiments D Positive Control: Staurosporine A->D Design Validation Experiments E Negative Control: Inactive Structural Analog A->E Design Validation Experiments F Specificity Control: Counterscreen against Kinase B A->F Design Validation Experiments G Determine IC50 values for Kinase A and Kinase B B->G Perform In Vitro Kinase Assay C->G Perform In Vitro Kinase Assay D->G Perform In Vitro Kinase Assay E->G Perform In Vitro Kinase Assay F->G Perform In Vitro Kinase Assay H Compare activity of Test Compound to Controls G->H I Conclusion on Potency and Specificity H->I

Caption: Experimental workflow for inhibitor validation.

Key Control Experiments in Detail

  • Vehicle Control: Most small molecules, including this compound, are dissolved in a solvent like dimethyl sulfoxide (DMSO) for in vitro assays.[3] A vehicle control, containing only the solvent at the same concentration used for the test compound, is essential to ensure that the solvent itself does not affect enzyme activity.

  • Positive Control: A well-characterized inhibitor of the target kinase, such as Staurosporine, should be included in the assay.[1] This confirms that the assay is performing as expected and provides a benchmark for the potency of the test compound.

  • Negative Control (Inactive Structural Analog): This is one of the most powerful controls for demonstrating specificity. An ideal negative control is a molecule that is structurally very similar to the active compound but is biologically inactive.[4] For this compound, a plausible inactive analog could be 4-chlorobenzoic acid, which lacks the benzylthio group that may be crucial for binding to the kinase. Observing a lack of activity with the analog strongly suggests that the activity of the parent compound is due to its specific chemical structure and not to non-specific effects like aggregation or assay interference. While structurally similar molecules can sometimes have different biological activities, choosing an analog that lacks a key functional group is a rational starting point.[5][6]

  • Specificity Control (Counterscreening): To demonstrate that this compound is not a promiscuous inhibitor that non-specifically targets many kinases, it should be tested against a panel of unrelated kinases (e.g., "Kinase B").[1] A compound that is significantly more potent against the intended target (Kinase A) than against other kinases is considered specific and is a more promising candidate for further development.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a hypothetical signaling pathway where our target, Kinase A, plays a crucial role. This compound is shown to inhibit this pathway by blocking the activity of Kinase A.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Substrate Substrate Protein Kinase_A->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Inhibitor 2-(Benzylthio)-4- chlorobenzoic Acid Inhibitor->Kinase_A Inhibits Gene Target Gene Expression TF->Gene

Caption: Hypothetical inhibition of a kinase pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.[1]

Materials:

  • Kinase A (recombinant enzyme)

  • Kinase A substrate peptide

  • ATP

  • This compound, Staurosporine, and inactive analog stock solutions in DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and controls in DMSO.

  • Assay Plate Preparation: In a 384-well plate, add 2.5 µL of the serially diluted compounds or DMSO control to the appropriate wells.

  • Enzyme Addition: Add 2.5 µL of Kinase A solution to each well.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitors to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.

Comparative Data Analysis

The following table presents hypothetical data from our kinase inhibition study, comparing the performance of this compound with the controls.

CompoundTargetIC50 (µM)Notes
This compound Kinase A0.5Potent inhibition of the target kinase.
Kinase B> 50Demonstrates specificity for Kinase A over Kinase B.
Staurosporine (Positive Control) Kinase A0.01Validates assay performance; shows high potency as expected for a broad-spectrum kinase inhibitor.
Kinase B0.02Confirms non-specific nature of Staurosporine.
4-chlorobenzoic Acid (Inactive Analog) Kinase A> 100Lack of activity suggests the benzylthio group is crucial for the inhibitory effect.
DMSO (Vehicle Control) Kinase ANo effectConfirms that the solvent does not interfere with the assay.

Lower IC50 values indicate higher inhibitory potency.

Conclusion

The rigorous application of control experiments is indispensable in the evaluation of novel bioactive compounds like this compound. By systematically ruling out artifacts and non-specific effects through the use of vehicle, positive, and negative controls, and by assessing target specificity via counterscreening, researchers can build a robust and compelling case for the genuine activity of their compound. The hypothetical data presented here illustrates how a well-designed experimental strategy can clearly differentiate a promising, specific inhibitor from a screening artifact. This methodical approach is fundamental to ensuring the integrity of preclinical data and is a critical step in the successful development of new therapeutic agents.

References

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Available at: [Link]

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55. Available at: [Link]

  • Gudiukaitė, R., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. Available at: [Link]

  • Papakyriakou, A., et al. (2021). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules, 26(11), 3235. Available at: [Link]

  • Montanari, L., et al. (1984). [Derivatives of 2-thiocyanobenzoic acid with antifungal activity]. Il Farmaco; edizione scientifica, 39(11), 935-944. Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2022). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • Toth, K., et al. (1987). New benzoic acid derivatives with retinoid activity: lack of direct correlation between biological activity and binding to cellular retinoic acid binding protein. Cancer Research, 47(13), 3555-3561. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Available at: [Link]

  • BioNinja. Enzyme Experiments. Available at: [Link]

  • XenoTech. (2023). In Vitro Inhibition Studies: Elements of Design and Important Considerations in Data Analysis. YouTube. Available at: [Link]

  • Klüter, S., et al. (2019). Using design of experiment to optimize enzyme activity assays. Journal of Visualized Experiments, (153). Available at: [Link]

  • Maggiora, G. M. (2006). On the role of chemical similarity in drug discovery.
  • Martin, Y. C., et al. (2002). Do structurally similar molecules have similar biological activity?. Journal of medicinal chemistry, 45(19), 4350-4358.
  • Dahlin, J. L., et al. (2019). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. ACS chemical biology, 14(7), 1534-1543. Available at: [Link]

  • Zhang, Y., et al. (2023). Programming inactive RNA-binding small molecules into bioactive degraders. Nature, 617(7962), 826-834. Available at: [Link]

  • Jung, J. C., & Avery, M. A. (2011). Design, Synthesis, and Evaluation of Bioactive Small Molecules. Journal of the Chinese Chemical Society, 58(5), 577-594. Available at: [Link]

  • Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & medicinal chemistry, 11(23), 5281-5291. Available at: [Link]

  • Martins, F., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceutics, 14(9), 1898. Available at: [Link]

Sources

Comparative Analysis of the Cross-Reactivity Profile of 2-(Benzylthio)-4-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for characterizing the selectivity of the novel compound 2-(Benzylthio)-4-chlorobenzoic acid. Given its status as a molecule without a well-defined primary biological target, this document outlines a systematic approach to first identify its principal mechanism of action and subsequently build a robust cross-reactivity profile. We will detail the experimental logic, present comparative data, and provide actionable protocols to guide researchers in drug discovery and development.

Introduction: The Imperative of Selectivity Profiling

This compound is a synthetic molecule that has appeared in medicinal chemistry literature, often as an intermediate in the synthesis of more complex bioactive compounds. Its structural motifs, including a substituted benzoic acid and a benzylthioether group, suggest potential interactions with a range of biological targets. However, without a confirmed primary target, any investigation into its therapeutic potential must begin with a broad screening and selectivity assessment.

A compound's selectivity is a critical determinant of its therapeutic index. High selectivity for the intended target minimizes off-target effects, which are a primary cause of adverse drug reactions and clinical trial failures. This guide establishes a multi-tiered strategy for the initial characterization and subsequent cross-reactivity profiling of this compound, providing a roadmap for its potential development.

Part 1: Initial Target Hypothesis and Primary Screening

Before assessing cross-reactivity, we must first identify the primary biological target or pathway modulated by this compound. The initial step involves generating a hypothesis based on its structural features, followed by broad, unbiased screening.

Structural Analogs and Putative Target Classes

The structure of this compound contains a carboxylic acid group, a common feature in molecules that target G-protein coupled receptors (GPCRs) or nuclear receptors. For example, it has been used as a precursor in the synthesis of agonists for GPR35, an orphan GPCR implicated in inflammatory and metabolic diseases. Therefore, a logical starting point for investigation is a panel of orphan GPCRs. Additionally, the thioether linkage and aromatic rings suggest possible interactions with various enzymes, such as kinases or proteases.

Experimental Workflow: From Hypothesis to Hit Identification

A tiered screening approach is recommended to efficiently identify a primary target. This process begins with broad, high-throughput screens and progressively narrows down to more specific, functional assays.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Confirmation cluster_2 Phase 3: Functional Validation A Compound This compound B High-Throughput Screen (e.g., GPCR Panel, Kinase Panel) A->B C Primary Hit Identification (e.g., GPR35 Activation) B->C D Dose-Response & Potency (EC50/IC50 Determination) C->D E Cell-Based Functional Assays (e.g., Calcium Mobilization, cAMP) D->E F Orthogonal Assays (e.g., Ligand Binding) E->F G Validated Primary Target F->G Proceed to Cross-Reactivity

Figure 1. A tiered workflow for primary target identification of a novel compound.

Part 2: Designing the Cross-Reactivity Study

Once a primary target is validated (for this guide, we will proceed with the hypothesis that GPR35 is the primary target), a comprehensive cross-reactivity profile can be constructed. The goal is to compare the compound's potency at the primary target with its activity against a panel of structurally or functionally related off-targets.

Selection of the Off-Target Panel

A well-designed off-target panel is crucial for a meaningful cross-reactivity assessment. The panel should include:

  • Structurally Related Targets: Other GPCRs that share sequence homology with GPR35.

  • Functionally Related Targets: Receptors involved in similar signaling pathways (e.g., other Gαi/o-coupled receptors).

  • Common Promiscuity Targets: A standard panel of targets known for frequent off-target interactions, such as the hERG channel, and a selection of kinases and cytochromes P450 (CYPs).

Comparative Data: Potency and Selectivity Index

The primary output of a cross-reactivity study is a comparison of the compound's potency (EC50 or IC50) against the primary target versus the off-target panel. The Selectivity Index (SI) is a key metric, calculated as:

  • SI = EC50 (Off-Target) / EC50 (Primary Target)

A higher SI value indicates greater selectivity for the primary target. An SI > 100 is often considered a benchmark for a selective compound in early-stage drug discovery.

Table 1: Hypothetical Cross-Reactivity Profile of this compound

Target ClassTargetAssay TypeEC50 / IC50 (µM)Selectivity Index (vs. GPR35)
Primary Target GPR35 Calcium Mobilization 0.15 -
Structurally RelatedGPR55Calcium Mobilization> 100> 667
GPCRsGPR30cAMP Inhibition12.583
LPA1Calcium Mobilization25167
Ion ChannelhERGPatch Clamp> 50> 333
Kinase PanelSRCKinase Activity> 100> 667
ABL1Kinase Activity45300
CYP EnzymeCYP3A4Inhibition Assay8.557

This data is illustrative and serves as a template for presenting experimental results.

From this hypothetical data, we can conclude that while the compound is most potent at GPR35, it shows some moderate off-target activity against GPR30 and CYP3A4, which would warrant further investigation.

Part 3: Experimental Methodologies

Accurate and reproducible data depends on robust experimental protocols. Below are step-by-step methods for key assays in the cross-reactivity workflow.

Protocol 1: GPCR Calcium Mobilization Assay

This assay is used to measure the activation of Gαq-coupled GPCRs, such as GPR35, which signal through an increase in intracellular calcium.

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing the GPCR of interest (e.g., GPR35) in DMEM supplemented with 10% FBS and a selection antibiotic. Plate cells in a 96-well, black-walled, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading: Aspirate the culture medium and add 100 µL of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer to each well. Incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in a suitable assay buffer. The final concentration should cover a range from 100 µM to 1 nM.

  • Signal Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Measure the baseline fluorescence for 20 seconds.

  • Compound Addition: Add 20 µL of the compound dilutions to the respective wells.

  • Data Acquisition: Immediately begin measuring the fluorescence intensity every second for at least 3 minutes.

  • Data Analysis: Calculate the peak fluorescence response for each well, subtract the baseline, and normalize the data to a positive control (a known agonist). Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.

G A Plate Cells (HEK293 expressing GPR35) B Load with Calcium Dye (e.g., Fluo-4 AM) A->B D Measure Baseline Fluorescence B->D C Prepare Compound Dilutions E Add Compound & Measure Signal C->E D->E F Analyze Data (Calculate EC50) E->F

Figure 2. Workflow for a calcium mobilization assay.

Protocol 2: Radioligand Binding Assay (Orthogonal Assay)

This assay provides an orthogonal validation of a compound's interaction with the target by directly measuring its ability to displace a known radiolabeled ligand.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-ligand), and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding at each compound concentration by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand). Plot the percent inhibition of specific binding against the compound concentration to calculate the IC50.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to defining the cross-reactivity profile of this compound. By first identifying a primary target through a logical screening cascade and then assessing its activity against a well-chosen panel of off-targets, researchers can build a comprehensive understanding of the compound's selectivity.

The hypothetical data presented herein underscore the importance of quantitative comparisons and the calculation of a Selectivity Index. Should initial profiling reveal promising selectivity, further studies, including in vivo efficacy and safety pharmacology assessments, would be the logical next steps in the drug development process. This structured approach ensures that resources are invested in compounds with the highest potential for becoming safe and effective therapeutics.

References

  • Title: Design, Synthesis, and Structure-Activity Relationship of 2-((Benzylthio)methyl)benzoic Acid Derivatives as Novel GPR35 Agonists. Source: ACS Medicinal Chemistry Letters. URL: [Link]

  • Title: Discovery of 4-Chloro-2-(4-cyclohexylbenzylthio)benzoic Acid as a Potent and Orally Available GPR35 Agonist. Source: ACS Medicinal Chemistry Letters. URL: [Link]

A Comparative Analysis of 2-(Benzylthio)-4-chlorobenzoic Acid Derivatives and Standard Chemotherapeutics in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological drug discovery, the exploration of novel chemical scaffolds that yield potent and selective antitumor agents is paramount. One such scaffold, 2-(benzylthio)-4-chlorobenzoic acid, has served as a foundational structure for the synthesis of promising derivatives. This guide provides a comparative analysis of the efficacy of these derivatives against standard-of-care treatments, grounded in publicly available preclinical data. Our focus will be on providing researchers, scientists, and drug development professionals with a clear, data-driven perspective on the potential of this chemical series.

Introduction to the this compound Scaffold

While this compound itself is primarily a chemical intermediate, its structural framework has been ingeniously modified to create derivatives with significant biological activity. Notably, the incorporation of sulfonamide and other heterocyclic moieties has led to the development of compounds with potent in vitro antitumor properties. These derivatives represent a promising avenue for new therapeutic strategies.

Efficacy of a Lead Derivative Against Non-Small Cell Lung Cancer and Melanoma

A standout derivative from this class is N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide (henceforth referred to as Derivative 18 for clarity, based on its designation in a key study). This compound has demonstrated remarkable cytostatic and cytotoxic activity against a panel of human cancer cell lines in the National Cancer Institute's (NCI) 60-cell line screen.

The in vitro antitumor activity of Derivative 18 was particularly pronounced against non-small cell lung cancer (NSCLC) and melanoma cell lines[1]. The following table summarizes the reported growth inhibition data for Derivative 18 and compares it with standard-of-care chemotherapeutic agents for these malignancies.

CompoundTarget Cancer TypeCell LineEfficacy Metric (GI50)Reference
Derivative 18 Non-Small Cell Lung CancerNCI-H5220.1 µM [1]
CisplatinNon-Small Cell Lung CancerNCI-H522~1.5 µMPublic NCI Data
PaclitaxelNon-Small Cell Lung CancerNCI-H522<0.01 µMPublic NCI Data
Derivative 18 MelanomaSK-MEL-20.1 µM [1]
DacarbazineMelanomaSK-MEL-2~20 µMPublic NCI Data
Vemurafenib (BRAF V600E mutant)MelanomaSK-MEL-2 (BRAF V600E)~0.03 µMPublished Studies

Note: GI50 is the concentration of the drug that causes 50% inhibition of cell growth. Data for standard treatments are approximate values from public databases and literature for comparative purposes.

From this data, it is evident that Derivative 18 exhibits potent growth-inhibitory effects, with a GI50 value in the sub-micromolar range for both the NCI-H522 and SK-MEL-2 cell lines[1]. While paclitaxel shows greater potency against the NCI-H522 cell line, Derivative 18 demonstrates a significant advantage over cisplatin and dacarbazine in the respective cell lines. Its efficacy against the SK-MEL-2 melanoma cell line is also noteworthy, approaching that of the targeted therapy vemurafenib.

Experimental Protocols: The NCI-60 Human Tumor Cell Line Screen

The data presented for Derivative 18 was generated using the NCI-60 screen, a robust and well-validated platform for identifying and characterizing novel anticancer agents. Understanding the methodology of this screen is crucial for interpreting the comparative efficacy data.

Step-by-Step Methodology:

  • Cell Line Preparation: The NCI-60 panel comprises 60 different human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. Cells are cultured in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Compound Preparation and Plating: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and diluted to the appropriate concentrations. Cells are inoculated into 96-well microtiter plates and incubated for 24 hours before the addition of the experimental drugs.

  • Drug Incubation: After the 24-hour pre-incubation, the experimental compounds are added to the plates over a range of concentrations and incubated for an additional 48 hours.

  • Endpoint Measurement (Sulforhodamine B Assay):

    • After the incubation period, the cells are fixed in situ by gently adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

    • The supernatant is discarded, and the plates are washed five times with deionized water and air-dried.

    • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated for 10 minutes at room temperature.

    • Unbound dye is removed by washing five times with 1% acetic acid, and the plates are air-dried.

    • The bound stain is solubilized with 10 mM trizma base, and the absorbance is read on an automated plate reader at a wavelength of 515 nm.

  • Data Analysis: The absorbance data is used to calculate the percentage of cell growth. The GI50 value is determined as the drug concentration that results in a 50% reduction in the net protein increase (as measured by SRB staining) in cells at the end of the drug incubation period compared to the net protein increase in control cells.

Mechanistic Insights and Signaling Pathways

While the precise mechanism of action for this class of benzenesulfonamide derivatives is not fully elucidated in the reviewed literature, their chemical structure is suggestive of potential interactions with key oncogenic pathways. Sulfonamides are a well-known class of compounds with diverse biological activities, including carbonic anhydrase inhibition and disruption of microtubule assembly.

The following diagram illustrates a generalized workflow for the evaluation of novel anticancer compounds like the this compound derivatives.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Evaluation synthesis Synthesis of Derivatives purification Purification & Structural Verification synthesis->purification nci60 NCI-60 Cell Line Screen purification->nci60 dose_response Dose-Response & GI50 Determination nci60->dose_response target_id Target Identification dose_response->target_id pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis xenograft Xenograft Models pathway_analysis->xenograft pk_pd Pharmacokinetics & Pharmacodynamics xenograft->pk_pd

Sources

A Guide to the Reproducible Synthesis of 2-(Benzylthio)-4-chlorobenzoic Acid: A Comparative and Methodological Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug development and medicinal chemistry, the synthesis of novel molecular scaffolds is a critical starting point. 2-(Benzylthio)-4-chlorobenzoic acid is a potentially valuable building block, and this guide provides a detailed examination of its synthesis, focusing on reproducibility and analytical validation. This document moves beyond a simple recitation of steps to provide a framework for understanding the critical parameters that ensure the reliable and repeatable synthesis of this target compound.

Synthetic Strategy: Nucleophilic Aromatic Substitution

The most direct and plausible route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the reactivity of an activated aromatic ring with a sulfur-based nucleophile. The proposed synthesis utilizes 2,4-dichlorobenzoic acid as the starting material and benzyl mercaptan as the nucleophile. The presence of the carboxylic acid and a second chlorine atom on the aromatic ring influences the regioselectivity of the reaction.

The electron-withdrawing nature of the carboxylic acid group preferentially activates the halogen at the ortho position (C2) to nucleophilic attack over the one at the para position (C4). The reaction is typically facilitated by a base to deprotonate the thiol, forming a more potent thiolate nucleophile.

Visualizing the Synthetic Workflow

reagents Starting Materials: 2,4-Dichlorobenzoic Acid Benzyl Mercaptan Potassium Carbonate (Base) DMF (Solvent) reaction Reaction Mixture: Combine reagents in DMF. Heat to 80-100°C. reagents->reaction Step 1 workup Aqueous Workup: Cool mixture, add water. Acidify with HCl to precipitate product. reaction->workup Step 2 filtration Isolation: Filter the crude solid. workup->filtration Step 3 purification Purification: Recrystallize from a suitable solvent (e.g., Ethanol/Water). filtration->purification Step 4 product Final Product: This compound purification->product Step 5

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established methodologies for similar SNAr reactions involving thiols and halogenated benzoic acids[1].

Materials:

  • 2,4-Dichlorobenzoic acid

  • Benzyl mercaptan (Benzylthiol)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer/hotplate

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichlorobenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMF.

  • Addition of Nucleophile: While stirring the mixture, add benzyl mercaptan (1.1 eq) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-100°C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC)[2].

  • Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water.

  • Precipitation: Acidify the aqueous mixture by slowly adding concentrated HCl until the pH is approximately 2. A precipitate should form.

  • Isolation: Collect the crude solid product by vacuum filtration, washing with cold water to remove inorganic salts.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

  • Drying: Dry the purified product under vacuum.

Comparative Analysis of Reaction Parameters

While a direct comparison with alternative published routes for this specific compound is limited, a comparative analysis of key reaction parameters can inform optimization efforts.

ParameterStandard ConditionAlternative/ConsiderationRationale/Impact
Base Potassium Carbonate (K₂CO₃)Sodium Hydroxide (NaOH), Lithium Hydroxide (LiOH)[3]Stronger bases may accelerate the reaction but could also lead to side reactions like hydrolysis of the ester if present. K₂CO₃ is a milder and effective choice.
Solvent DMFDMSO, AcetonitrileA polar aprotic solvent is necessary to dissolve the reactants and facilitate the SNAr mechanism. DMF is a common and effective choice.
Temperature 80-100°CRoom Temperature to RefluxHigher temperatures increase the reaction rate but may also promote side product formation. The optimal temperature should be determined empirically.
Catalyst NonePhase-Transfer Catalyst (e.g., TBAB)[1]A phase-transfer catalyst can be beneficial if dealing with reactants with low mutual solubility, potentially increasing the reaction rate and yield[1].

Analytical Validation: A Self-Validating System

To ensure the identity and purity of the synthesized this compound, a series of analytical tests should be performed. This multi-faceted approach provides a self-validating system for the experimental findings.

Visualizing the Analytical Workflow

product Synthesized Product mp Melting Point Analysis product->mp Confirm Identity hplc HPLC for Purity product->hplc Quantify Purity nmr NMR for Structure product->nmr Elucidate Structure ms Mass Spec for MW product->ms Confirm Mass ftir FTIR for Functional Groups product->ftir Identify Bonds validated Validated Structure & Purity

Caption: Workflow for the analytical validation of the final product.

Detailed Analytical Methodologies

1. Melting Point Determination:

  • Purpose: A sharp melting point close to the literature value is a good indicator of purity.

  • Expected Value: 185-186°C[4].

  • Procedure: A small sample of the dried, purified product is packed into a capillary tube and its melting range is determined using a standard melting point apparatus.

2. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To determine the purity of the compound by separating it from any unreacted starting materials or side products.

  • Protocol Outline: A reversed-phase HPLC method is generally suitable[5].

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Detection: UV at 254 nm.

    • Expected Result: A single major peak corresponding to the product. Purity is often expressed as a percentage of the total peak area.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure of the molecule.

  • ¹H NMR: The proton NMR spectrum should show distinct signals for the aromatic protons on both the benzoic acid and benzyl rings, as well as a characteristic singlet for the methylene (-CH₂-) protons of the benzyl group.

  • ¹³C NMR: The carbon NMR will show the expected number of carbon signals, including the carbonyl carbon of the carboxylic acid.

4. Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight of the synthesized compound.

  • Expected Molecular Weight: 278.75 g/mol [6].

  • Technique: Electrospray ionization (ESI) is a common technique for this type of molecule. The mass spectrum should show a molecular ion peak corresponding to the expected mass.

5. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To identify the key functional groups present in the molecule.

  • Expected Absorptions:

    • A broad O-H stretch from the carboxylic acid.

    • A sharp C=O stretch from the carbonyl group.

    • C-H stretches and bends from the aromatic rings.

    • C-S stretching vibrations.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution is a robust and reproducible method. By carefully controlling the reaction parameters and employing a comprehensive suite of analytical techniques, researchers can confidently synthesize and validate this compound. This guide provides the necessary framework for not only performing the experiment but also for troubleshooting and optimizing the procedure to ensure the highest quality and yield, which is paramount for its application in drug discovery and development.

References

  • US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google P
  • Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives - PMC - PubMed Central. [Link]

  • 2-chlorobenzoic acid - The Royal Society of Chemistry. [Link]

  • Synthesis of 2-(4-Chlorobenzoyl)benzoic acid: - PrepChem.com. [Link]

  • CAS No : 40183-55-9 | Product Name : this compound Chloride. [Link]

  • 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem. [Link]

  • Synthesis of 2-(benzylthio) benzimidazole 4a-k Scheme 1.... - ResearchGate. [Link]

  • Synthesis, spectral analysis and antibacterial evaluation of N'- substituted-2-(5-(3-chlorophenyl). [Link]

Sources

Selectivity Profiling of 2-(Benzylthio)-4-chlorobenzoic Acid: A Comparative Guide to Off-Target Assessment in Early Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the selectivity profiling of the novel chemical entity, 2-(Benzylthio)-4-chlorobenzoic acid. While derivatives of this scaffold have demonstrated promising anti-proliferative activity in broad cell-based screens, a detailed characterization of its molecular target interactions is essential for advancing it as a potential therapeutic candidate.[1][2] Selectivity profiling is a cornerstone of modern drug discovery, serving to elucidate a compound's mechanism of action, identify potential liabilities through off-target interactions, and uncover opportunities for therapeutic repositioning. This document outlines a robust, multi-tiered experimental strategy for profiling this compound against a diverse panel of kinases, G-protein coupled receptors (GPCRs), and nuclear receptors. We provide detailed, validated protocols, present a hypothetical data set for illustrative purposes, and offer a comparative analysis against established molecular probes to contextualize the compound's potential.

Introduction: The Rationale for Proactive Selectivity Profiling

This compound belongs to a chemical class that has shown preliminary efficacy in cancer cell line screens, suggesting an interaction with pathways critical for cell proliferation and survival.[1][2] However, such cell-based assays represent a "black box," yielding little information about the specific molecular initiating event. Is the observed phenotype the result of potent, on-target engagement, or the confluence of several weaker, off-target interactions? Answering this question early is paramount to de-risking a drug discovery program.

A promiscuous compound, one that interacts with multiple targets, may present significant challenges related to toxicity and undesirable side effects. Conversely, a highly selective compound offers a clearer path to clinical development with a more predictable safety profile. Furthermore, identifying a compound's complete interaction profile can reveal unexpected therapeutic applications.[3] This guide, therefore, uses this compound as a model to demonstrate a best-practice workflow for comprehensive selectivity profiling.

The Selectivity Profiling Cascade: An Integrated Workflow

A systematic, tiered approach is the most efficient method for profiling. The process begins with a broad primary screen at a single, high concentration to identify initial areas of biological activity. Hits from this screen are then progressed to more rigorous secondary assays to determine potency (e.g., IC50 values) and confirm the mechanism of interaction.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Lead Characterization Compound Test Compound: This compound PrimaryScreen Primary Screen (Single Dose @ 10 µM) Compound->PrimaryScreen KinasePanel Kinase Panel (e.g., 96 kinases) PrimaryScreen->KinasePanel Biochemical Assays GPCRPanel GPCR Panel (e.g., 48 receptors) PrimaryScreen->GPCRPanel Cell-Based Assays NRPanel Nuclear Receptor Panel (e.g., 12 receptors) PrimaryScreen->NRPanel Reporter Assays DataAnalysis Data Analysis & Hit Triage KinasePanel->DataAnalysis GPCRPanel->DataAnalysis NRPanel->DataAnalysis DoseResponse Dose-Response Assays (IC50/EC50 Determination) SelectivityReport Selectivity Profile Report DoseResponse->SelectivityReport DataAnalysis->DoseResponse SAR Structure-Activity Relationship (SAR) & Lead Optimization SelectivityReport->SAR

Caption: A typical workflow for selectivity profiling of a test compound.

Experimental Design & Methodologies

The selection of targets and assays is critical for generating meaningful data. The panels described below represent a balance of breadth, covering major druggable target families, and depth, utilizing industry-standard, robust assay formats.

Kinase Selectivity Panel

Rationale: Protein kinases are a major oncology target class and are frequently implicated in off-target effects of small molecules.[3][4] A broad panel provides insight into potential anti-proliferative mechanisms and flags potential liabilities.

Assay Principle: LanthaScreen™ TR-FRET Binding Assay This assay format is chosen for its robustness, low susceptibility to compound interference, and non-radioactive format.[5][6] It measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site. A test compound that binds to the ATP site will compete with the tracer, leading to a decrease in the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.[7]

Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagent Preparation: Prepare 3X solutions of the test compound, the kinase/Eu-anti-tag antibody mixture, and the Alexa Fluor™ 647-labeled tracer in the appropriate assay buffer.

  • Plate Dispensing: In a 384-well plate, add 5 µL of the 3X test compound dilutions. Add 5 µL of DMSO/buffer to control wells.

  • Kinase Addition: Add 5 µL of the 3X kinase/antibody mixture to all wells.

  • Tracer Addition & Incubation: Add 5 µL of the 3X tracer to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled microplate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Percent inhibition is determined relative to high (no inhibitor) and low (no kinase) controls.

GPCR Selectivity Panel

Rationale: Unintended GPCR interactions are a common source of adverse drug effects, particularly cardiovascular and central nervous system side effects.[8][9] This panel assesses activity against a range of receptors coupled to different signaling pathways.

Assay Principle: Calcium Mobilization Assay (Gq-coupled receptors) This cell-based functional assay measures the mobilization of intracellular calcium following receptor activation.[10][11][12] Cells expressing the target Gq-coupled GPCR are loaded with a calcium-sensitive fluorescent dye. Agonist binding triggers calcium release from the endoplasmic reticulum, which binds to the dye and causes a measurable increase in fluorescence. Antagonists are detected by their ability to block the response of a known agonist.[13]

Protocol: FLIPR Calcium Flux Assay

  • Cell Plating: Seed HEK293 cells stably expressing the target GPCR into black-walled, clear-bottom 384-well plates and culture overnight to form a confluent monolayer.

  • Dye Loading: Aspirate the culture medium and add an equal volume of a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM with probenecid).

  • Incubation: Incubate the plate for 60 minutes at 37°C.

  • Compound Preparation: Prepare a 5X concentration plate of the test compound and a known reference agonist.

  • Data Acquisition: Place both the cell plate and the compound plate into a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Assay Execution: The instrument measures a baseline fluorescence, then adds the test compound (for antagonist mode) or vehicle. After a short pre-incubation, the reference agonist is added, and the fluorescence signal is monitored in real-time for 2-3 minutes.

  • Data Analysis: The response is measured as the maximum fluorescence signal over baseline. Percent inhibition (for antagonists) is calculated relative to the response of the agonist alone.

Nuclear Receptor Selectivity Panel

Rationale: Nuclear receptors are ligand-activated transcription factors that regulate key physiological processes. The carboxylic acid moiety of the test compound makes this target class a relevant area for investigation.

Assay Principle: Dual-Luciferase Reporter Gene Assay This is a cell-based assay that measures the ability of a compound to activate or inhibit a nuclear receptor.[14][15] Cells are transfected with two plasmids: one expressing the ligand-binding domain (LBD) of the target nuclear receptor fused to a GAL4 DNA-binding domain, and a second reporter plasmid containing a GAL4 response element upstream of a firefly luciferase gene.[16] A constitutively expressed Renilla luciferase serves as an internal control for cell viability and transfection efficiency.

Protocol: GAL4-LBD Dual-Luciferase Assay

  • Transfection: Co-transfect HEK293T cells in a 96-well plate with the GAL4-LBD expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.

  • Incubation: Allow cells to express the plasmids for 20-24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound or a reference ligand for 16-24 hours.

  • Cell Lysis & Luminescence Reading: Lyse the cells and measure firefly and Renilla luciferase activity sequentially using a dual-luciferase assay system and a plate-based luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Percent activation or inhibition is calculated relative to vehicle and a saturating concentration of a reference agonist.

Hypothetical Results & Comparative Analysis

The following data is illustrative and represents a potential outcome of the profiling cascade for this compound.

Table 1: Primary Screening Results (% Inhibition at 10 µM)
Target ClassTarget% Inhibition @ 10 µM
Kinase Aurora B98.2%
SRC65.1%
VEGFR245.3%
p38α12.5%
... (92 others)<10%
GPCR A₂ₐ Adenosine-85.6% (Antagonist)
(Antagonist Mode)β₂ Adrenergic-15.2% (Antagonist)
M₁ Muscarinic-8.9% (Antagonist)
... (45 others)<20% Inhibition
Nuclear Receptor PPARγ11.3% (Agonist)
(Agonist Mode)ERα5.6% (Agonist)
... (10 others)<10% Activation

Interpretation: The primary screen identifies a potent inhibitory activity against Aurora B kinase, with moderate activity against SRC. Significant antagonist activity is also observed at the A₂ₐ adenosine receptor. No significant activity is seen against the nuclear receptor panel. These "hits" are selected for dose-response analysis.

Table 2: Dose-Response (IC₅₀) Analysis of Primary Hits
TargetAssay TypeIC₅₀ (nM)
Aurora BLanthaScreen™ Binding85
SRCLanthaScreen™ Binding1,250
A₂ₐ AdenosineCalcium Flux (Antagonist)450

Interpretation: The compound demonstrates potent, nanomolar inhibition of Aurora B kinase. Its activity against SRC kinase and the A₂ₐ receptor is substantially weaker, suggesting a promising window of selectivity for Aurora B.

Table 3: Comparative Analysis against Reference Inhibitors
CompoundPrimary TargetIC₅₀ (nM)
This compound Aurora B 85
Tozasertib (VX-680)Aurora A/B/C0.6 / 25 / 4.5
Barasertib (AZD1152-HQPA)Aurora B0.37

Interpretation: While not as potent as the clinical candidates Tozasertib or Barasertib, this compound displays significant and potent activity against Aurora B, establishing it as a valid hit and a starting point for lead optimization.

Mechanistic Insights: Aurora B Kinase Pathway

The hypothetical data strongly implicates Aurora B kinase as a primary target. Aurora B is a key regulator of mitosis, playing critical roles in chromosome condensation, kinetochore-microtubule attachment, and cytokinesis. Its inhibition leads to mitotic arrest and, ultimately, apoptosis in proliferating cells, a mechanism consistent with the anti-cancer activity of related compounds.[17]

G cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase AuroraB Aurora B Kinase Spindle Spindle Assembly Checkpoint AuroraB->Spindle Regulates Cytokinesis Cytokinesis AuroraB->Cytokinesis Regulates Compound 2-(Benzylthio)-4- chlorobenzoic Acid Compound->AuroraB Inhibits Spindle->Anaphase Permits progression if correct Apoptosis Apoptosis Spindle->Apoptosis Inhibition leads to mitotic catastrophe Cytokinesis->Telophase Completes cell division Cytokinesis->Apoptosis Inhibition leads to failed division

Caption: Role of Aurora B kinase in mitosis and effect of its inhibition.

Conclusion

This guide has detailed a systematic and rigorous approach to the selectivity profiling of this compound. Through a hypothetical data set, we have demonstrated how a tiered screening cascade can efficiently identify a primary molecular target (Aurora B kinase), quantify potency, and provide a clear direction for further drug development efforts. The off-target activities against SRC and the A₂ₐ adenosine receptor, while weaker, provide crucial information that must be monitored and potentially engineered out through subsequent structure-activity relationship (SAR) studies. Proactive, comprehensive profiling is not merely a data-gathering exercise; it is a critical, value-adding component of translational science that enables informed decision-making and accelerates the journey from a chemical hit to a potential medicine.

References

  • Synthesis and in vitro antitumor activity of novel series 2-benzylthio-4-chlorobenzenesulfonamide derivatives. PubMed. Available at: [Link]

  • Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. PubMed Central. Available at: [Link]

  • The NCI-60 Human Tumor Cell Line Screen. National Cancer Institute. Available at: [Link]

  • NCI-60 Human Tumor Cell Line Screen. Norecopa. Available at: [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. Available at: [Link]

  • LanthaScreen Technology on microplate readers. BMG Labtech. Available at: [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at: [Link]

  • Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. PubMed Central. Available at: [Link]

  • Kinase Profiling Inhibitor Database. MRC PPU, University of Dundee. Available at: [Link]

  • Ca2+ Mobilization Assay. Creative Bioarray. Available at: [Link]

  • A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PubMed Central. Available at: [Link]

  • Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]

  • A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators. Springer Nature. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. Available at: [Link]

  • In vitro kinase assay. Protocols.io. Available at: [Link]

  • In vitro NLK Kinase Assay. PubMed Central. Available at: [Link]

  • Calcium Flux Assay Protocol. ResearchGate. Available at: [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, Oxford Academic. Available at: [Link]

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. Available at: [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available at: [Link]

  • Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. EUbOPEN. Available at: [Link]

  • Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. ResearchGate. Available at: [Link]

  • Luciferase Reporter Assay System for Deciphering GPCR Pathways. PubMed Central. Available at: [Link]

  • GPCR Agonist-to-Antagonist Conversion: Enabling the Design of Nucleoside Functional Switches for the A2A Adenosine Receptor. ACS Publications. Available at: [Link]

  • What are GPCR antagonists and how do they work?. Patsnap Synapse. Available at: [Link]

  • Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. NCBI Bookshelf. Available at: [Link]

  • Generic GPCR residue numbers – aligning topology maps while minding the gaps. Trends in Pharmacological Sciences. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Benzylthio)-4-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the proper and safe disposal of 2-(Benzylthio)-4-chlorobenzoic Acid (CAS: 40183-35-5). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Adherence to these protocols is critical for ensuring regulatory compliance, protecting personnel, and preserving the integrity of our environment.

The disposal pathway for any chemical is dictated by its inherent physical and toxicological properties. While specific hazard data for this compound is limited, its molecular structure—containing a chlorinated aromatic ring—is the definitive factor for its classification. It must be managed as a halogenated organic compound . This classification is paramount and informs every step of the disposal process.

Part 1: Hazard Assessment and Waste Characterization

Under the Resource Conservation and Recovery Act (RCRA), the primary federal law governing hazardous waste in the United States, generators are legally responsible for correctly identifying and managing their waste from "cradle-to-grave".[1][2] The first step is always a thorough hazard assessment.

Structural Classification: A Halogenated Organic Acid

The presence of a chlorine atom on the benzoic acid backbone firmly places this compound in the category of halogenated organic wastes.[3][4] This is the single most important piece of information for waste segregation. Halogenated compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts. Mixing them with non-halogenated waste streams can lead to regulatory violations and significantly increase disposal costs.[4][5]

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its likely hazard profile from structurally similar chemicals like 4-chlorobenzoic acid. These related compounds are known to be harmful if swallowed (Acute Oral Toxicity, Category 4) and can cause significant skin and eye irritation.[6][7][8] Therefore, it is imperative to handle this compound with the same level of caution.

Property Identifier
Chemical Name This compound
CAS Number 40183-35-5[9]
Molecular Formula C₁₄H₁₁ClO₂S[9]
Physical Form Solid
Primary Waste Class Halogenated Organic Waste[3][10]
Anticipated Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation.[8][11][12]

Part 2: On-Site Waste Management and Segregation Protocol

Proper handling and segregation at the point of generation are critical for a safe and compliant laboratory. The following step-by-step protocol must be followed.

Step 1: Utilize Appropriate Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, ensure you are wearing the appropriate PPE.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or chemical splash goggles.[7][11]

  • Body Protection: A standard laboratory coat.

Step 2: Select the Correct Waste Container

Use a dedicated, properly vetted container for waste accumulation.

  • Material: A high-density polyethylene (HDPE) container or other compatible material that will not react with the waste.

  • Condition: The container must be in good condition, with a secure, leak-proof screw-top cap.

  • Designation: This container must be used exclusively for halogenated organic solid waste.

Step 3: The Critical Act of Segregation

This step cannot be overstated. Never mix halogenated and non-halogenated waste.[5]

  • Place solid this compound waste directly into the designated "Halogenated Organic Solid Waste" container.

  • Do not mix with aqueous waste, non-halogenated solvents, acids, bases, or any other waste stream.[3][10] Cross-contamination complicates disposal and can create unsafe chemical reactions.

Step 4: Meticulous Labeling

Proper labeling is a regulatory requirement under RCRA.[1][13] As soon as the first particle of waste enters the container, it must be labeled.

  • Affix your institution's official "Hazardous Waste" tag.[4]

  • Clearly write the full chemical name: "this compound". Avoid abbreviations.

  • List all constituents and their approximate percentages.

  • Ensure the generator's name and location are clearly legible.

  • Mark the accumulation start date on the tag.

Step 5: Accumulation in a Satellite Accumulation Area (SAA)

Waste containers must be stored in a designated Satellite Accumulation Area (SAA).[4][5]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[5]

  • Keep the waste container securely closed at all times, except when adding waste.[4][14]

  • Store the container in secondary containment to mitigate any potential leaks or spills.

G start Waste Generated: This compound (Solid) ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate Disposal container 2. Select Designated Container: 'HALOGENATED ORGANIC SOLID WASTE' ppe->container label 3. Label Container Correctly 'Hazardous Waste', Full Chemical Name, Date container->label saa 4. Store in Satellite Accumulation Area (SAA) Keep Container Closed label->saa pickup 5. Request Pickup from EHS for Final Disposal saa->pickup When Full or Ready

Caption: Disposal Workflow for this compound.

Part 3: Final Disposal Procedure

Final disposal of hazardous waste is a highly regulated process that must be managed by certified professionals.

  • Contact Environmental Health & Safety (EHS): Once your waste container is nearly full (no more than 3/4 capacity) or you are ready for a pickup, contact your institution’s EHS office.[14] They will arrange for the collection of the waste by a licensed hazardous waste disposal vendor.

  • Manifest Tracking: The disposal vendor will use a hazardous waste manifest, a legal document that tracks the waste from your laboratory to its final treatment, storage, and disposal facility (TSDF).[15] This ensures a closed-loop, documented chain of custody as required by the EPA.[2]

  • Treatment: The most common and appropriate disposal method for halogenated organic compounds is high-temperature incineration at a permitted facility.[3] This process is designed to completely destroy the hazardous constituents.

Part 4: Emergency Procedures for Spills and Exposures

In the event of an accidental release, a swift and correct response is vital.

Small-Scale Spill of Solid Material
  • Evacuate and Ventilate: Alert personnel in the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[6][16]

  • Contain: Prevent the powder from becoming airborne. Do not sweep.

  • Collect: Gently scoop or wipe up the material using an inert absorbent material (e.g., sand, vermiculite).[14]

  • Dispose: Place the collected material and all contaminated cleaning supplies into your "Halogenated Organic Solid Waste" container.

  • Decontaminate: Thoroughly clean the spill area with soap and water.[14]

Personal Exposure
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[8][16]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][16]

Always show the Safety Data Sheet (or this guide, in its absence) to responding medical personnel.[6][16]

References

  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA.
  • EPA Hazardous Waste Management. (2024, April 29). Axonator.
  • Hazardous Waste. US EPA.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
  • 4-Chlorobenzoic acid Safety Data Sheet. (2025, November 6). MilliporeSigma.
  • 2-chlorobenzoic acid Safety Data Sheet. (2025, April 28). Sigma-Aldrich.
  • 3-Chlorobenzoic acid Safety Data Sheet. (2023, September 13). MilliporeSigma.
  • Hazardous Waste Segregation. Bucknell University.
  • Navigating the Disposal of Halogenated Hydrocarbons: A Guide for Laboratory Professionals. Benchchem.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University.
  • This compound. Santa Cruz Biotechnology.
  • Halogenated Solvents in Laboratories. (2021, October). Temple University.
  • 4-Chlorobenzoic acid Safety Data Sheet. (2010, August 10). Fisher Scientific.
  • 4-Chlorobenzoic acid Safety Data Sheet. (2010, August 10). Thermo Fisher Scientific.
  • Chemical Waste. University of Texas at Austin Environmental Health & Safety.
  • 2-Chlorobenzoic acid Safety Data Sheet. Fisher Scientific.
  • m-Chlorobenzoic Acid Safety Data Sheet. (2014, February 27). National Institute of Standards and Technology.

Sources

Navigating the Safe Handling of 2-(Benzylthio)-4-chlorobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of 2-(Benzylthio)-4-chlorobenzoic Acid (CAS 40183-35-5)[1]. By understanding the compound's implicit hazards based on its chemical structure, we can establish a robust framework for its safe utilization from receipt to disposal.

Understanding the Hazard Profile: A Triad of Functional Group Risks

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a comprehensive risk assessment can be conducted by examining its three primary functional components: a carboxylic acid, a thioether (benzylthio), and a chlorinated aromatic ring.

  • Carboxylic Acid: This functional group imparts acidic properties, making the compound potentially corrosive and an irritant to the skin and eyes.[2][3][4][5][6]

  • Thioether (Sulfur-containing): The presence of sulfur introduces the potential for hazardous decomposition products, such as sulfur dioxide, upon combustion.[7][8] Thioethers can also have strong, unpleasant odors.

  • Chlorinated Aromatic Ring: Chlorinated organic compounds can exhibit a range of toxicities. Structurally similar compounds, such as 4-chlorobenzoic acid and 2-chlorobenzoic acid, are known to be harmful if swallowed and cause significant skin and eye irritation.[3][4][6][9]

Given that this compound is a solid, likely a powder, the risk of dust inhalation is a primary concern, which can lead to respiratory tract irritation.[3][7][10]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the recommended PPE, with detailed explanations of the rationale behind each selection.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles and a face shieldStandard chemical splash goggles are mandatory to protect against dust particles and potential splashes. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a higher risk of splashing, to provide full-face protection.[11]
Hand Protection Nitrile or butyl rubber glovesNitrile gloves offer good resistance to a variety of chemicals and are a standard for laboratory use.[11][12] For prolonged contact or when handling larger quantities, butyl rubber gloves provide broader protection against corrosive substances. Always inspect gloves for any signs of degradation or perforation before use.
Body Protection A lab coat and, when necessary, a chemically resistant apronA flame-resistant lab coat should be worn at all times. For operations involving significant quantities of the compound, a chemically resistant apron worn over the lab coat is recommended to prevent saturation of clothing in the event of a spill.
Respiratory Protection N95 dust mask or a half-mask respirator with acid gas/organic vapor cartridgesTo prevent the inhalation of fine dust particles, an N95-rated dust mask is the minimum requirement.[11] For procedures that may generate significant airborne dust or when handling the compound outside of a certified chemical fume hood, a half-mask or full-face respirator equipped with appropriate acid gas and organic vapor cartridges is essential.[10][11]

Operational Plans: From Benchtop to Disposal

A systematic approach to handling this compound minimizes risk and ensures a safe laboratory environment.

Engineering Controls: The Foundation of Safety
  • Ventilation: All handling of this compound should be performed within a certified chemical fume hood to mitigate the risk of inhalation and contain any potential odors.[5][13]

  • Safety Stations: Ensure that a fully stocked eyewash station and an emergency safety shower are readily accessible and have been recently tested.[3][6]

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare your workspace within the fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: When weighing the solid, do so in the fume hood. Use a tared weigh boat and handle the container with care to minimize dust generation.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions. Always add acid to the solvent, not the other way around, to prevent splashing.

  • Post-Handling: After handling, decontaminate the work area. All disposable materials that have come into contact with the compound should be treated as hazardous waste.

Donning and Doffing PPE Workflow

The following diagram illustrates the correct sequence for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Respirator Don1->Don2 Don3 Goggles/Face Shield Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Gloves Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator Doff3->Doff4 caption Figure 1: PPE Donning and Doffing Sequence

Figure 1: PPE Donning and Doffing Sequence

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the safe handling of this compound.

  • Solid Waste: All solid waste, including contaminated gloves, bench paper, and weigh boats, must be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Any solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines. Never reuse containers that have held this compound.

All waste must be disposed of in accordance with local, state, and federal regulations.[3][9]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

  • Spill: For small spills, use an absorbent material to contain the spill. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure and productive laboratory environment.

References

  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. (n.d.). Retrieved from [Link]

  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026? Retrieved from [Link]

  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Retrieved from [Link]

  • National Institute of Standards and Technology. (2014, February 27). m-Chlorobenzoic Acid Safety Data Sheet. Retrieved from [Link]

  • MIT. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010, August 10). 4-Chlorobenzoic acid Safety Data Sheet. Retrieved from [Link]

  • Kirby Agri. (2015, May 19). TIGER 90CR®Organic Sulphur Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Sulphur Safety Data Sheet. Retrieved from [Link]

  • Redox. (2022, January 3). Sulfur Powder Safety Data Sheet. Retrieved from [Link]

  • West Liberty University. (2006, July 1). Material Safety Data Sheet Sulfur. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.